molecular formula C25H48O4 B1232828 Monoerucin CAS No. 5389-95-7

Monoerucin

货号: B1232828
CAS 编号: 5389-95-7
分子量: 412.6 g/mol
InChI 键: ZXNAIPHYBVMMPY-KTKRTIGZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Monoerucin is a high-purity monoacylglycerol lipid featuring a 22-carbon fatty acyl chain with a cis double bond at position 13 (C22:1c13) . This molecular structure confers unique amphiphilic properties, making it a critical material for deciphering the relationship between lipid molecular structure, hydration, temperature, and resulting phase microstructure . Researchers utilize this compound to construct detailed temperature-composition phase diagrams, as its phase behavior in water includes lamellar crystal (Lc), lamellar liquid crystal (Lα), cubic (Ia3d), and inverted hexagonal (HII) phases, which are fundamental to its functionality in various research settings . The primary research value of this compound lies in its application as a model system for studying non-lamellar lipid assemblies, which are vital for several biological processes including membrane fusion and protein function . Its well-characterized phase behavior makes it a versatile tool for rational design in biotechnology . Specifically, this compound and similar monoacylglycerols are promising for the development of effective drug delivery systems, such as lipid-based cubic phases and hexosomes, which have great potential in the pharmaceutical and cosmetic industries for solubilizing both hydrophilic and lipophilic active molecules . Furthermore, these self-assembled nanostructures are used in membrane protein crystallization and as emulsifying agents . This product is labeled "For Research Use Only" (RUO). It is exclusively tailored for laboratory research applications such as basic research, pharmaceutical research, and the development of in-house assays . This product is not intended for use in diagnostic procedures, clinical diagnostic use, or for any medical purpose in human patients .

属性

IUPAC Name

2,3-dihydroxypropyl (Z)-docos-13-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h9-10,24,26-27H,2-8,11-23H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNAIPHYBVMMPY-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273979
Record name 2,3-Dihydroxypropyl (13Z)-13-docosenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5389-95-7, 28063-42-5
Record name 2,3-Dihydroxypropyl (13Z)-13-docosenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5389-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1-erucate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005389957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl (13Z)-13-docosenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-docos-13-enoic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1-ERUCATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL48IT5UG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Molecular Architecture of Monoerucin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of Monoerucin (B52946), a monoglyceride of significant interest in various scientific domains. This document collates available physicochemical data, presents a visual representation of its structure, and outlines the general experimental approaches relevant to its characterization.

Core Physicochemical Properties of this compound

This compound, systematically known as 1-erucoylglycerol, is a fatty acid ester formed from the condensation of erucic acid with glycerol (B35011).[1] Its molecular formula is C25H48O4, with a corresponding molecular weight of approximately 412.65 g/mol .[1][2] The following table summarizes key quantitative data for this compound, providing a foundational dataset for researchers.

PropertyValueSource
Molecular Formula C25H48O4[1][2][3]
Molecular Weight 412.65 g/mol [1][2]
CAS Number 28063-42-5[1][2][3]
Melting Point 52°C[1][2][4]
Boiling Point 533.3°C at 760 mmHg[2]
Density 0.951 g/cm³[2]
Flash Point 165.2°C[2]
LogP 6.48070 - 8.787 (estimated)[1][2][4]
Physical Form White powder[1][4]
Storage Temperature -20°C[1][4]

Molecular Structure Visualization

The molecular structure of this compound consists of a glycerol backbone esterified at one of the primary hydroxyl groups with erucic acid, a long-chain monounsaturated fatty acid. The IUPAC name for this structure is (2,3-dihydroxypropyl) (Z)-docos-13-enoate. The cis-configuration of the double bond in the erucic acid chain introduces a characteristic kink in its hydrophobic tail.

Monoerucin_Structure cluster_glycerol Glycerol Backbone cluster_erucic_acid Erucic Acid Chain G1 CH2OH G2 CHOH G3 CH2 O_ester O G3->O_ester EA_CO C=O EA_C12 (CH2)11 EA_CH1 CH EA_CH2 CH EA_CH1->EA_CH2 EA_CH1->EA_CH2 cis EA_C7 (CH2)7 EA_CH3 CH3 O_ester->EA_CO

Caption: 2D Molecular Structure of this compound.

Experimental Protocols for Structural Elucidation and Synthesis

While specific, detailed experimental protocols for the structural determination of this compound were not found in the initial literature search, the characterization of such monoglycerides (B3428702) typically involves a combination of spectroscopic and chromatographic techniques.

General Structural Elucidation Workflow:

  • Isolation and Purification: The initial step involves isolating this compound from its source or reaction mixture. This is commonly achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry would be employed to determine the molecular weight and fragmentation pattern, confirming the presence of the glycerol and erucic acid moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the precise connectivity of atoms. The chemical shifts and coupling constants of the protons on the glycerol backbone would confirm the position of the ester linkage. The signals in the olefinic region would confirm the presence and stereochemistry of the double bond in the erucic acid chain.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups, such as the ester carbonyl (~1740 cm⁻¹) and hydroxyl (-OH) groups.

General Synthesis Workflow:

The synthesis of monoglycerides like this compound can be achieved through the direct esterification of glycerol and the corresponding fatty acid (erucic acid).

Synthesis_Workflow Reactants Glycerol + Erucic Acid Reaction Esterification Reaction (Controlled Temperature) Reactants->Reaction Catalyst Lipase (B570770) or Chemical Catalyst Catalyst->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product This compound Purification->Product

Caption: General Synthesis Workflow for this compound.

The reaction is often catalyzed by lipases to achieve regioselectivity, favoring the formation of the 1-monoglyceride.[5] Alternatively, chemical catalysts can be used, which may result in a mixture of mono-, di-, and triglycerides requiring subsequent purification. The progress of the reaction and the purity of the final product are typically monitored by techniques such as thin-layer chromatography (TLC) and gas chromatography (GC).[5]

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the detailed signaling pathways directly involving this compound. As a monoglyceride, it is expected to be involved in lipid metabolism. This compound is used to study the mode of action of alamethicin (B1591596) in membrane channel formation and as a membrane component for studying gramicidin (B1672133) A channels.[1] Further research is required to elucidate its specific roles in cellular signaling.

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and structural information are intended to facilitate further investigation into its properties and potential applications.

References

An In-depth Technical Guide to Monoerucin (CAS: 28063-42-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoerucin, with the CAS number 28063-42-5, is a monoacylglycerol containing erucic acid, a C22:1 monounsaturated fatty acid. It is also known by several synonyms, including DELTA 13 CIS this compound and GLYCEROL ALPHA-MONOERUCATE. As a biochemical reagent, it holds potential for various applications in life science research and as an additive in the food and cosmetic industries. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and known characteristics based on available scientific literature and patents.

Physicochemical Properties

This compound is a white, powdery substance at room temperature. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 28063-42-5[1]
Molecular Formula C25H48O4[1]
Molecular Weight 412.65 g/mol [1]
Melting Point 52°C[1]
Appearance White powder[1]
Storage Temperature -20°C[1]
Estimated LogP 8.787[1]

Phase Behavior in Water:

The behavior of this compound in an aqueous environment is complex and dependent on temperature and water concentration. It can form several distinct phases, including lamellar, cubic, and inverted hexagonal (HII) phases.[2] The inverted hexagonal phase is particularly dominant at water concentrations of approximately 10-22% (w/w) and temperatures ranging from 35 to 125°C.[2] At lower temperatures, a lamellar crystal phase is prevalent.[2] The characterization of these phases has been accomplished using techniques such as X-ray diffraction, differential scanning calorimetry (DSC), and polarizing light microscopy.[2]

Experimental Protocols

Synthesis:

A common method for synthesizing this compound and other monoglycerides (B3428702) is through the esterification reaction of the corresponding fatty acid with glycerol.[3] For producing a reaction mixture with a high content of monoglycerides, it is advisable to use a molar excess of glycerol, typically 3 to 5 times the molar amount of the fatty acid.[3]

Purification:

Obtaining high-purity this compound from the reaction mixture requires a purification step to remove unreacted starting materials, as well as di- and triglycerides.

Protocol 1: Crystallization from n-Alkane

This method is suitable for purifying monoglycerides of 16-22C monounsaturated fatty acids.[3]

  • Dissolution: Dissolve the glyceride mixture in a 6-10 carbon n-alkane, with n-hexane being a preferred solvent.[3]

  • Cooling and Crystallization: Slowly cool the resulting solution while stirring. This promotes the selective crystallization of the monoglyceride.[3] Rapid cooling can lead to a decrease in selectivity.[3]

  • Isolation: Separate the crystallized this compound from the solvent.

  • Washing: Wash the precipitate with the same cold solvent to improve purity.[3]

  • Recrystallization (Optional): For even higher purity (≥99%), the crystallization process can be repeated.[3]

  • Solvent Recovery: The n-alkane solvent can be recovered by distillation and reused.[3]

Protocol 2: Purification via Extraction

An alternative purification method involves the following steps:

  • Addition of Triglycerides: Add triglycerides to the crude monoester composition.

  • Extraction: Extract the monoester into an alcohol/water phase to separate it from the other glycerides.[4]

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) and Crystallization

While this protocol is described for erucic acid, it may be adaptable for this compound.

  • Preparative HPLC: Purify the crude product using reversed-phase preparative HPLC.[5]

  • Low-Temperature Crystallization: Further enhance the purity of the HPLC-purified product by performing a low-temperature crystallization.[5]

G Purification of this compound by Crystallization cluster_synthesis Synthesis cluster_purification Purification cluster_output Result esterification Esterification of Erucic Acid and Glycerol dissolution Dissolve crude mixture in n-hexane esterification->dissolution Crude Product cooling Slow cooling with stirring dissolution->cooling filtration Isolate crystals by filtration cooling->filtration Crystals form washing Wash crystals with cold n-hexane filtration->washing drying Dry purified This compound washing->drying pure_product High-Purity This compound (≥99%) drying->pure_product

Caption: Workflow for the purification of this compound.

Biological Activity and Potential Applications

Currently, there is a notable lack of direct scientific studies on the specific biological activities, mechanisms of action, and signaling pathways of this compound.

However, the biological activity of its constituent fatty acid, erucic acid, may suggest potential areas for future research. Erucic acid has been utilized in the therapeutic management of adrenoleukodystrophy (ALD), where it is thought to competitively inhibit the enzymes responsible for the synthesis of very-long-chain fatty acids, thereby reducing their accumulation.[5]

This compound is commercially available as a biochemical reagent for life science research.[6] Furthermore, patents suggest its utility as an additive in foods, cosmetics, animal feeds, coatings, and synthetic resins.[3]

Toxicology

As of the latest available information, there is no specific toxicological data, such as LD50 values, for this compound. A comprehensive safety assessment has not been publicly documented.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. Further research is required to fully elucidate the biological activities and safety profile of this compound.

References

Natural sources of Monoerucin in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources of Erucin (B1671059) in Plants

Introduction

Erucin (4-methylthiobutyl isothiocyanate) is a naturally occurring isothiocyanate found in a variety of cruciferous vegetables. It is the sulfur-containing analog of sulforaphane, a well-researched phytochemical.[1][2] Erucin is produced through the enzymatic hydrolysis of its precursor, glucoerucin (B1204559), a type of glucosinolate.[1][2] This conversion is catalyzed by the enzyme myrosinase, which is released when the plant tissue is damaged, such as through chewing or cutting.[3] This technical guide provides a comprehensive overview of the plant-based sources of erucin, quantitative data on its concentration in various species, detailed experimental protocols for its analysis, and visualizations of its biosynthetic pathway and analytical workflow.

Natural Sources of Erucin

Erucin is predominantly found in plants belonging to the Brassicaceae family. The primary dietary sources include:

  • Rocket Salad (Arugula): Species such as Eruca sativa and Diplotaxis tenuifolia are known to contain high levels of glucoerucin, the precursor to erucin.[1][2]

  • Broccoli: Brassica oleracea var. italica, particularly its seeds and sprouts, is a significant source of both glucoerucin and glucoraphanin (B191350) (the precursor to sulforaphane), which can be interconverted.[4][5]

  • Cabbage and Kohlrabi: Various cultivars of cabbage and kohlrabi have been shown to contain notable amounts of erucin.[6][7][8]

  • Chinese Cabbage: This is another cruciferous vegetable identified as a source of erucin.[8]

Quantitative Data of Erucin in Plant Sources

The concentration of erucin can vary significantly depending on the plant species, cultivar, plant part, and growing conditions. The following tables summarize the quantitative data from various studies.

Table 1: Erucin Content in Various Plant Species

Plant SpeciesCultivar/VarietyPlant PartErucin Concentration (Dry Weight)Reference
Brassica oleraceaDongchunbao (Cabbage)Seeds2528.1 mg/kg[6]
Eruca sativa-Seeds272.2 µg/g[3]
Eruca sativa-Leaves18.1 - 19.1 µg/g[3]
Brassica oleracea-Roots280.75 ± 120.54 µg/g[9]
Brassica oleraceaLS-1 (Broccoli)Seeds1.13 ± 0.12 mg/g (SHE method)[10]
Brassica oleraceaLS-2 (Broccoli)Seeds1.15 ± 0.04 mg/g (SHE method)[10]
Brassica oleraceaXingfeng (Broccoli)Seeds1.05 ± 0.04 mg/g (SHE method)[10]

Table 2: Isothiocyanate Content in Broccoli Tissues (µg/g Dry Weight)

IsothiocyanateInfected Roots (R1)Non-infected Roots (R2)Infected Florets (F1)Non-infected Florets (F2)Infected Stalks (S1)Non-infected Stalks (S2)Infected Leaves (L1)Non-infected Leaves (L2)
Erucin (ER) 239.5 ± 11.2265.4 ± 13.513.4 ± 0.815.6 ± 0.910.5 ± 0.612.3 ± 0.718.9 ± 1.121.3 ± 1.2

Data adapted from Mesimeri et al.[9]

Experimental Protocols

The extraction and quantification of erucin from plant materials involve several key steps, from sample preparation to analytical detection.

Protocol 1: Extraction and Hydrolysis of Glucosinolates to Isothiocyanates

This protocol is adapted from a method used for analyzing isothiocyanates in broccoli tissues.[9]

  • Sample Preparation: Plant tissues (e.g., leaves, roots, seeds) are freeze-dried and ground into a fine powder.

  • Hydrolysis:

    • Add 1 g of the dried tissue powder to 20 mL of McIlvaine buffer (0.2 M Na₂HPO₄, 0.1 M citric acid, pH 7.0).

    • Incubate the mixture in a water bath at 45 ± 3 °C for 3 hours to allow for the enzymatic hydrolysis of glucosinolates by myrosinase.

  • Extraction:

    • After incubation, add 30 mL of dichloromethane (B109758) to the mixture.

    • Stir for 15 minutes.

    • Filter the mixture using a Buchner funnel with Whatman filter paper.

    • Extract the solid residue twice more with 40 mL of dichloromethane each time.

    • Combine the dichloromethane extracts for subsequent analysis.

Protocol 2: Simultaneous Hydrolysis and Extraction (SHE)

This method has been shown to increase the yield of erucin from broccoli seeds.[4][10]

  • Sample Preparation: Broccoli seeds are ground into a meal.

  • Simultaneous Reaction and Extraction:

    • Mix the seed meal with a two-phase system of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The hydrolysis of glucoerucin and the extraction of the resulting erucin into the organic phase occur concurrently. This method can enhance the yield by removing the product from the aqueous phase as it is formed, potentially reducing degradation or further reactions.

  • Separation and Analysis:

    • After a set reaction time, the organic phase is separated.

    • The solvent is evaporated, and the residue is redissolved in a suitable solvent for analysis.

Protocol 3: Analytical Quantification by HPLC-DAD

This protocol is based on a validated method for quantifying erucin in kohlrabi.[11][12]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode-Array Detector (DAD) is used.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

    • Detection: The DAD is set to monitor at a wavelength of 280 nm for the detection of erucin.[11]

    • Flow Rate: A typical flow rate is around 1 mL/min.

  • Quantification:

    • A calibration curve is generated using erucin standards of known concentrations (e.g., 1–20 µg/mL).[11][12]

    • The concentration of erucin in the plant extracts is determined by comparing the peak area from the sample chromatogram to the calibration curve.

Visualizations

Biosynthetic Pathway of Erucin

The formation of erucin is a direct result of the hydrolysis of its glucosinolate precursor, glucoerucin.

G Glucoerucin Glucoerucin (Glucosinolate) UnstableAglycone Unstable Aglycone Glucoerucin->UnstableAglycone hydrolysis Myrosinase Myrosinase (Enzyme) Myrosinase->UnstableAglycone TissueDamage Plant Tissue Damage (e.g., Chewing, Cutting) TissueDamage->Myrosinase releases Erucin Erucin (Isothiocyanate) UnstableAglycone->Erucin rearrangement Sulfate Sulfate UnstableAglycone->Sulfate

Caption: Biosynthesis of Erucin from Glucoerucin.

Experimental Workflow for Erucin Analysis

This diagram outlines the general steps involved in the extraction and quantification of erucin from plant samples.

G cluster_prep Sample Preparation cluster_extraction Extraction & Hydrolysis cluster_analysis Analysis PlantMaterial Plant Material (e.g., Seeds, Leaves) Grinding Drying & Grinding PlantMaterial->Grinding Hydrolysis Enzymatic Hydrolysis (Myrosinase, 45°C) Grinding->Hydrolysis SolventExtraction Solvent Extraction (Dichloromethane) Hydrolysis->SolventExtraction Concentration Concentration SolventExtraction->Concentration HPLC HPLC-DAD Analysis Concentration->HPLC Quantification Quantification HPLC->Quantification FinalResult FinalResult Quantification->FinalResult Erucin Concentration

Caption: Workflow for Erucin Extraction and Analysis.

References

A Comparative Analysis of the Biological Activities of Erucin and Sulforaphane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs) derived from cruciferous vegetables have garnered significant attention for their potential health benefits, particularly in the realm of cancer chemoprevention and anti-inflammatory action. Among the numerous ITCs identified, erucin (B1671059) [1-isothiocyanato-4-(methylthio)butane] and sulforaphane (B1684495) [1-isothiocyanato-4-(methylsulfinyl)butane] are two of the most extensively studied compounds.[1][2] Erucin, predominantly found in rocket salads (arugula), and sulforaphane, famously abundant in broccoli and broccoli sprouts, share a close structural relationship, which translates into overlapping yet distinct biological activities.[1][3] This technical guide provides a comprehensive comparison of the biological activities of erucin and sulforaphane, with a focus on their anticancer and anti-inflammatory properties. We present quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding of their mechanisms of action for researchers and drug development professionals.

Introduction

The chemopreventive properties of dietary isothiocyanates are largely attributed to their ability to modulate various cellular processes involved in carcinogenesis, including the induction of phase II detoxification enzymes, regulation of cell cycle progression, and induction of apoptosis.[4][5] Erucin and sulforaphane, as the primary ITCs in their respective dietary sources, have been the subject of numerous in vitro and in vivo studies.[5][6] Their structural similarity, differing only in the oxidation state of the sulfur atom in the side chain, makes them an interesting pair for comparative biological activity studies.[1] This guide aims to dissect the nuances of their biological effects, providing a valuable resource for the scientific community.

Anticancer Activity: A Comparative Overview

Both erucin and sulforaphane exhibit potent anticancer activities across a range of cancer cell lines. Their primary mechanisms of action include the induction of cell cycle arrest and apoptosis, as well as the modulation of key signaling pathways involved in cancer progression.

Quantitative Comparison of Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological process, such as cell proliferation. The following table summarizes the IC50 values for erucin and sulforaphane in various cancer cell lines.

Cell LineCancer TypeCompoundIC50 (µM)Reference
A549Human Lung CarcinomaErucin97.7[1]
A549Human Lung CarcinomaSulforaphane82.0[1]
MCF7Human Breast CancerErucin28[7]
PC3Human Prostate CancerErucin>25[8][9]
PC3Human Prostate CancerSulforaphane~15[8]

Note: Lower IC50 values indicate greater potency. The provided values are for specific experimental conditions and may vary between studies.

Mechanisms of Anticancer Action

Both erucin and sulforaphane have been shown to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis in cancer cells.[10][11] For instance, in human lung carcinoma A549 cells, erucin treatment leads to an upregulation of p53 and p21 proteins, key regulators of cell cycle progression and apoptosis.[11] Similarly, in human prostate cancer PC3 cells, both erucin and sulforaphane significantly enhanced the expression of p21.[8] However, studies suggest that sulforaphane is often a more potent inducer of these effects compared to erucin.[8]

A critical mechanism underlying the anticancer effects of both isothiocyanates is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12][13] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[14] Both erucin and sulforaphane can induce the nuclear translocation of Nrf2, leading to the upregulation of downstream target genes.[5][15] While both compounds are effective Nrf2 activators, some studies suggest that myrosinase-treated glucoerucin (B1204559) (which releases erucin) is a more potent enhancer of nuclear Nrf2 levels compared to myrosinase-treated glucoraphanin (B191350) (the precursor to sulforaphane).[12]

Another important target is the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes inflammation and cell survival. Erucin has been shown to inhibit the activation of NF-κB, thereby contributing to its anticancer and anti-inflammatory effects.[16]

The following diagram illustrates the key signaling pathways modulated by erucin and sulforaphane.

Signaling_Pathways cluster_0 Isothiocyanates cluster_1 Cellular Response cluster_2 Downstream Effects Erucin Erucin Nrf2_activation Nrf2 Activation Erucin->Nrf2_activation NFkB_inhibition NF-κB Inhibition Erucin->NFkB_inhibition CellCycle_Arrest Cell Cycle Arrest (G2/M) Erucin->CellCycle_Arrest Apoptosis Apoptosis Erucin->Apoptosis Sulforaphane Sulforaphane Sulforaphane->Nrf2_activation Sulforaphane->NFkB_inhibition Sulforaphane->CellCycle_Arrest Sulforaphane->Apoptosis Antioxidant_Enzymes Antioxidant & Detoxification Enzymes Nrf2_activation->Antioxidant_Enzymes Anti_inflammatory_effects Anti-inflammatory Effects NFkB_inhibition->Anti_inflammatory_effects Antiproliferative_effects Antiproliferative Effects CellCycle_Arrest->Antiproliferative_effects Apoptosis->Antiproliferative_effects

Signaling pathways modulated by erucin and sulforaphane.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer. Both erucin and sulforaphane possess significant anti-inflammatory properties.

Inhibition of Inflammatory Mediators

Erucin has been demonstrated to inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated murine macrophages.[16][17] It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16] In vivo studies have also shown that erucin can inhibit phorbol (B1677699) ester-induced ear edema in mice.[16]

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of erucin are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.[16] Erucin prevents the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the nuclear translocation and subsequent activation of NF-κB.[16] This leads to a reduction in the expression of NF-κB target genes, which include various pro-inflammatory cytokines and enzymes.[16]

The following diagram illustrates the workflow for assessing the anti-inflammatory activity of erucin.

Anti_inflammatory_Workflow cluster_0 In Vitro Model cluster_1 Analysis cluster_2 Outcome Macrophages Murine Macrophages (RAW 264.7) LPS_Stimulation LPS Stimulation Macrophages->LPS_Stimulation Erucin_Treatment Erucin Treatment LPS_Stimulation->Erucin_Treatment NO_PGE2_Measurement Measure NO & PGE2 Production Erucin_Treatment->NO_PGE2_Measurement Western_Blot Western Blot for iNOS & COX-2 Erucin_Treatment->Western_Blot NFkB_Assay NF-κB DNA Binding Assay Erucin_Treatment->NFkB_Assay Inhibition Inhibition of Inflammatory Mediators NO_PGE2_Measurement->Inhibition Western_Blot->Inhibition NFkB_Assay->Inhibition

Experimental workflow for in vitro anti-inflammatory assays.

Experimental Protocols

This section provides a summary of the methodologies used in the cited studies to assess the biological activities of erucin and sulforaphane.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of erucin or sulforaphane for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Solubilization: The formazan (B1609692) crystals formed by viable cells are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Western Blot Analysis
  • Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p21, p53, Nrf2, iNOS, COX-2).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nrf2 Nuclear Translocation Assay
  • Cell Treatment: Cells are treated with erucin or sulforaphane for a specified time.

  • Nuclear and Cytoplasmic Fractionation: The nuclear and cytoplasmic fractions of the cells are separated using a commercially available kit.

  • Western Blot Analysis: The levels of Nrf2 in both the nuclear and cytoplasmic fractions are determined by Western blot analysis as described above. An increase in the nuclear Nrf2 level indicates its activation.

Conclusion

Erucin and sulforaphane are potent bioactive isothiocyanates with significant anticancer and anti-inflammatory properties. While they share common mechanisms of action, including the modulation of the Nrf2 and NF-κB signaling pathways, there are notable differences in their potency across various biological assays and cell lines. Sulforaphane generally appears to be a more potent inhibitor of cell proliferation in several cancer cell lines, while erucin has shown strong Nrf2 activation potential. The choice of compound for further research and development will depend on the specific therapeutic target and desired biological outcome. This guide provides a foundational understanding of the comparative biological activities of these two promising natural compounds, highlighting the need for continued investigation into their therapeutic potential.

References

Monoerucin: A Technical Guide to its Mechanism of Action in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monoerucin (B52946), a potent isothiocyanate (ITC) derived from cruciferous vegetables such as arugula (Eruca sativa), has emerged as a significant compound in cancer chemoprevention research.[1][2] Structurally related to the well-studied sulforaphane, this compound exhibits a multi-faceted mechanism of action against various cancer cell lines.[3] Its primary anticancer activities include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical cellular signaling pathways.[1][4][5] This document provides a comprehensive technical overview of this compound's molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways involved.

Core Mechanisms of Action

This compound exerts its anticancer effects through several interconnected mechanisms:

  • Inhibition of Cell Proliferation and Viability: this compound demonstrates a potent, dose-dependent inhibition of proliferation across a range of cancer cell lines, including breast, colon, and melanoma.[1][5][6] This is a primary outcome of its effects on the cell cycle and apoptosis.

  • Induction of G2/M Cell Cycle Arrest: A hallmark of this compound's action is its ability to halt the cell cycle at the G2/M transition phase.[1][5] This prevents cancer cells from proceeding through mitosis, thereby blocking cell division.[4]

  • Suppression of Microtubule Dynamics: The mechanism underlying G2/M arrest is the impairment of microtubule dynamics.[1][4] this compound suppresses the dynamic instability of microtubules, which is essential for the formation of the mitotic spindle during cell division.[1][7] This action is qualitatively similar to microtubule-targeting chemotherapy drugs like taxanes.[4]

  • Induction of Apoptosis: Following cell cycle arrest, this compound triggers programmed cell death.[1][6] Evidence suggests this occurs primarily through the intrinsic, or mitochondrial, pathway of apoptosis. This involves the activation of key effector proteins like caspases.[5][8]

  • Modulation of Detoxification Enzymes: Like other isothiocyanates, this compound can modulate the activity of phase I and phase II detoxification enzymes.[1][2][3] It has been shown to be a potent inducer of phase II enzymes, which are critical for neutralizing carcinogens.[3] This activity is often linked to the Nrf2-Keap1-ARE signaling pathway.[3]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on this compound's antiproliferative and cell cycle effects in various cancer cell lines.

Table 1: IC50 Values for this compound-Induced Inhibition of Cell Proliferation

Cell LineCancer TypeIC50 ValueIncubation TimeCitation(s)
MCF-7Breast (ER+/PR+)28 µM72 hours[1][2][7]
MDA-MB-231Breast (Triple-Negative)~24 µM48 hours[6]

Table 2: Effect of this compound on Cell Cycle Distribution

Cell LineCancer TypeTreatment ConcentrationKey EffectCitation(s)
MCF-7Breast (ER+/PR+)13 µM (IC50 for arrest)Arrest at G2/M phase[1][2][7]
A375MelanomaNot SpecifiedArrest at G2/M phase[5]
786-ORenalConcentration-dependentArrest at G2/M phase[9]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental processes described.

This compound This compound Microtubules Suppression of Microtubule Dynamics This compound->Microtubules Nrf2 Nrf2 Pathway Activation This compound->Nrf2 MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Induction of Apoptosis CellCycleArrest->Apoptosis Proliferation Inhibition of Cancer Cell Proliferation CellCycleArrest->Proliferation Apoptosis->Proliferation PhaseII Induction of Phase II Detoxification Enzymes Nrf2->PhaseII Chemoprevention Chemoprevention PhaseII->Chemoprevention

Caption: Overview of this compound's primary mechanisms of action in cancer cells.

cluster_mito Mitochondrion Bax Bax (Pro-apoptotic) Upregulation MMP Loss of Mitochondrial Membrane Potential Bax->MMP Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Bcl2->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 This compound This compound This compound->Bax This compound->Bcl2 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic (mitochondrial) pathway of apoptosis induced by this compound.

cluster_assays Downstream Assays start Seed Cancer Cells in Culture Plates treat Treat with this compound (Dose-Response) start->treat incubate Incubate (24-72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability flow Flow Cytometry for Cell Cycle & Apoptosis incubate->flow western Western Blot for Protein Expression incubate->western

Caption: A typical experimental workflow for evaluating this compound's effects.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.

Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[10][11]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12] Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

  • Solubilization: Carefully aspirate the medium from each well. Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[11][13]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain DNA and determine the cell cycle phase distribution of a cell population.[14][15]

  • Cell Preparation: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin to detach them, then combine with the supernatant. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.[14] Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution. A typical solution contains 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.[14] The RNase A is crucial to prevent staining of double-stranded RNA.[15]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the G0/G1 and G2/M peaks.[14]

  • Data Analysis: Use appropriate software (e.g., ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot for Protein Expression

This protocol allows for the detection and semi-quantification of specific proteins (e.g., cyclins, caspases, or signaling proteins) to elucidate molecular mechanisms. The example focuses on phosphorylated STAT3 (p-STAT3), a key signaling node in cancer.[16][17]

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[16][17] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.[16]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS with 0.1% Tween-20 (TBS-T)) to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-STAT3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[16]

  • Secondary Antibody Incubation: Wash the membrane three times with TBS-T. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection: Wash the membrane again three times with TBS-T. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[17]

  • Analysis and Re-probing: Quantify band intensity using densitometry software. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) or for the total protein of interest (e.g., total STAT3).[17]

References

An In-depth Technical Guide to the Physical Properties of Glyceryl Monoerucate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl monoerucate, a monoacylglycerol containing the long-chain fatty acid erucic acid, is a lipid with potential applications in various scientific and industrial fields, including drug delivery. A thorough understanding of its physical properties is paramount for its effective utilization. This technical guide provides a comprehensive overview of the known physical characteristics of glyceryl monoerucate, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for glyceryl monoerucate, this guide also includes comparative data for the closely related and well-characterized compounds, glyceryl monooleate and glyceryl monostearate, to provide a predictive context. Furthermore, a metabolic pathway relevant to its constituent fatty acid is presented.

Physical and Chemical Properties

Glyceryl monoerucate is the monoester of glycerol (B35011) and erucic acid. Its chemical structure confers upon it specific physical properties that dictate its behavior in various systems. While specific experimental data for glyceryl monoerucate is not extensively available in publicly accessible databases, its properties can be inferred from its structure and by comparison with similar monoacylglycerols.

Table 1: Summary of Physical Properties of Glyceryl Monoerucate and Related Compounds

PropertyGlyceryl MonoerucateGlyceryl MonooleateGlyceryl Monostearate
CAS Number 28063-42-5[1]25496-72-4[2]31566-31-1[3]
Molecular Formula C25H48O4C21H40O4[2]C21H42O4
Molecular Weight 412.65 g/mol 356.54 g/mol [2]358.56 g/mol [4]
Appearance Data not availableLiquid or dry powder[2]White to off-white waxy solid[4]
Melting Point Data not available25 °C (unstable form), 35.5 °C (stable form)[2]55 - 58 °C[4]
Boiling Point Data not available238-240 °C at 3 mmHg[2]Data not available
Density Data not available0.9420 g/cm³ at 20 °C[2]~1.03 g/cm³
Solubility Data not availableInsoluble in water; soluble in ethanol, ether, chloroform[2]Insoluble in water; soluble in hot organic solvents[3][5]

Note: The data for glyceryl monooleate and glyceryl monostearate are provided for comparative purposes due to the lack of specific experimental data for glyceryl monoerucate.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of lipophilic compounds like glyceryl monoerucate.

Determination of Melting Point

The melting point of a monoacylglycerol can be determined using the capillary method.

Principle: A small, powdered sample is heated in a capillary tube, and the temperature range over which it melts is observed. Pure crystalline compounds typically exhibit a sharp melting point.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[6]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder.[7] The tube is then inverted and tapped gently to pack the powder into the sealed end. The packed sample height should be 2-3 mm.[8]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.[6]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7] For fats and waxes that are difficult to powder, the substance can be melted and drawn into an open-ended capillary tube, allowed to solidify, and then the temperature at which the solidified plug begins to rise in the tube upon heating in a water bath is recorded as the melting point.

Determination of Solubility

The solubility of glyceryl monoerucate in various solvents can be assessed through direct observation.

Principle: A known amount of the solute is added to a known volume of a solvent, and the mixture is observed for dissolution at a specific temperature. Lipids are generally soluble in nonpolar organic solvents and insoluble in polar solvents like water.[9][10]

Apparatus:

  • Test tubes with stoppers

  • Vortex mixer

  • Water bath (for temperature control)

  • Graduated cylinders or pipettes

Procedure:

  • Solvent Addition: Add a measured volume (e.g., 1 mL) of the selected solvent to a test tube. Solvents to be tested should include water, ethanol, chloroform, and ether.

  • Solute Addition: Add a small, known amount (e.g., 10 mg) of glyceryl monoerucate to the test tube.

  • Mixing: Stopper the test tube and vortex for a set period (e.g., 1 minute) to ensure thorough mixing.

  • Observation: Visually inspect the mixture for signs of dissolution (a clear, homogeneous solution) or insolubility (a cloudy suspension, separate layers, or undissolved solid).

  • Temperature Effect: For solvents where the substance is sparingly soluble, the test tube can be gently heated in a water bath to observe if solubility increases with temperature.

Determination of Density

The density of liquid fatty acid esters can be determined using a variable-volume method or an oscillating U-tube densitometer.

Principle: Density is the mass per unit volume. For liquids, this can be measured directly by weighing a known volume. A simple variable-volume method involves measuring the volume change of a liquid under pressure.[11][12]

Apparatus:

  • Pycnometer or a U-tube densitometer

  • Analytical balance

  • Thermostatically controlled water bath

Procedure (using a pycnometer):

  • Weighing the empty pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m1).

  • Filling the pycnometer: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The temperature is equilibrated using a water bath. The excess liquid is removed, and the outside of the pycnometer is cleaned and dried.

  • Weighing the filled pycnometer: The mass of the pycnometer filled with the sample is determined (m2).

  • Calibration with water: The procedure is repeated with a reference liquid of known density, such as deionized water, at the same temperature to determine the exact volume of the pycnometer.

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = (m2 - m1) / V, where V is the volume of the pycnometer.

Metabolic Pathway of Erucic Acid

Glyceryl monoerucate is hydrolyzed in the body to yield glycerol and erucic acid. Erucic acid, a very long-chain fatty acid, is primarily metabolized in the peroxisomes. Its metabolism can influence mitochondrial fatty acid oxidation.[13]

erucic_acid_metabolism GME Glyceryl Monoerucate Hydrolysis Hydrolysis GME->Hydrolysis Glycerol Glycerol Hydrolysis->Glycerol EA Erucic Acid (C22:1) Hydrolysis->EA Peroxisome Peroxisomal β-oxidation EA->Peroxisome AcetylCoA Acetyl-CoA Peroxisome->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA Inhibition Inhibition MalonylCoA->Inhibition Mitochondria Mitochondrial Fatty Acid Oxidation Inhibition->Mitochondria

Caption: Metabolic fate of glyceryl monoerucate's erucic acid component.

Applications in Drug Development

Monoacylglycerols like glyceryl monoerucate are explored as components in drug delivery systems. Their amphiphilic nature allows them to act as emulsifiers and stabilizers in formulations. They can be used in the formation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for the controlled release of therapeutic agents.[4][14][15] The long alkyl chain of erucic acid may impart unique properties to such delivery systems, potentially influencing drug loading, release kinetics, and bioavailability.

Conclusion

While specific experimental data on the physical properties of glyceryl monoerucate are sparse, this guide provides a framework for its characterization based on established methodologies and comparison with related compounds. A deeper understanding of its physical properties is essential for unlocking its full potential in research and drug development. Further experimental investigation into the precise melting point, boiling point, density, and solubility of pure glyceryl monoerucate is highly encouraged to build a more complete data profile for this promising lipid molecule.

References

A Technical Guide to the Solubility of Monoerucin in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of monoerucin (B52946), a significant monoacylglycerol in various research and development contexts. Due to the limited availability of direct quantitative solubility data for this compound in many common organic solvents, this guide synthesizes available information on its aqueous phase behavior and provides qualitative assessments and comparative data for its solubility in other laboratory solvents.

Introduction to this compound

This compound (1-glyceryl erucate) is a monoacylglycerol containing the C22:1 monounsaturated fatty acid, erucic acid. Its amphiphilic nature, with a polar glycerol (B35011) head and a long, nonpolar acyl chain, dictates its solubility characteristics and its tendency to form various self-assembled structures in the presence of solvents, particularly water. Understanding its solubility is critical for its application in drug delivery systems, as a biochemical reagent, and in material science.

Solubility of this compound in Aqueous Systems

The interaction of this compound with water is complex and does not result in a simple solution. Instead, it forms a variety of lyotropic liquid crystalline phases depending on the concentration of water and the temperature. This behavior is crucial for understanding its "solubility" in aqueous environments.

A key study on the phase behavior of the this compound/water system reveals that it does not form a true isotropic solution at high water concentrations. Instead, at water concentrations above approximately 24% (w/w), the system phase-separates into a this compound-rich phase and an excess water phase. This indicates that the practical solubility of this compound in water is limited to the amount of water that can be incorporated into its hydrated phases.

The system is known to form several distinct phases, including:

  • Lamellar Crystalline (Lc) Phase: A solid, crystalline phase at lower temperatures.

  • Lamellar Liquid Crystalline (Lα) Phase: A fluid, layered phase.

  • Cubic (Q) Phase: A bicontinuous, viscous, and optically isotropic phase.

  • Inverted Hexagonal (HII) Phase: Composed of hexagonally packed, water-filled cylinders surrounded by the lipid matrix.

The coexistence of the inverted hexagonal (HII) phase with excess water above roughly 24% (w/w) water in a temperature range of approximately 35 to 125 °C is a significant finding. This phase behavior is a more accurate descriptor of its aqueous "solubility" than a single numerical value.

Solubility of this compound in Common Organic Solvents

Long-chain monoacylglycerols like this compound are generally expected to be soluble in nonpolar and moderately polar organic solvents, and less soluble in highly polar solvents, with the exception of their ability to form lyotropic phases with water.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaPolarityExpected Solubility of this compoundRationale
WaterH₂OVery HighForms lyotropic liquid crystalline phases; limited solubility in the form of a true solution.The amphiphilic nature leads to self-assembly rather than dissolution at higher concentrations.
EthanolC₂H₅OHHighLikely SolubleThe hydroxyl group can interact with the glycerol head, while the ethyl chain can interact with the acyl tail. Erucic acid, the fatty acid component, is soluble in ethanol.
Methanol (B129727)CH₃OHHighLikely SolubleSimilar to ethanol, it can interact with both the polar and nonpolar parts of the this compound molecule. Erucic acid is soluble in methanol.
Dimethyl Sulfoxide (B87167) (DMSO)(CH₃)₂SOHigh (Aprotic)Likely SolubleDMSO is a powerful solvent for many organic molecules, including lipids.
Acetone(CH₃)₂COMediumLikely SolubleIts moderate polarity should allow for good interaction with the this compound molecule.
ChloroformCHCl₃LowLikely SolubleAs a nonpolar solvent, it is expected to readily dissolve the long acyl chain of this compound.
Hexane (B92381)C₆H₁₄Very LowLikely SolubleThe nonpolar nature of hexane makes it a good solvent for lipids.

Note: The expected solubilities are qualitative and should be experimentally verified.

Experimental Protocol for Solubility Determination

While a specific, validated protocol for this compound is not available, the following general procedure, based on the widely accepted shake-flask method, can be used to determine its solubility in various solvents.

Principle

The shake-flask method involves agitating an excess amount of the solute (this compound) in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Solvents of interest (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-ELSD, GC-FID after derivatization)

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess should be sufficient to ensure that a saturated solution is formed and that solid this compound remains at equilibrium.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the samples at the same temperature to facilitate phase separation.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining undissolved microparticles.

  • Quantification: Dilute the filtered saturated solution with an appropriate solvent to a concentration within the calibration range of the analytical method. Analyze the diluted solution using a validated analytical technique to determine the concentration of this compound.

  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Sampling & Filtration cluster_4 Analysis Add excess this compound to solvent Add excess this compound to solvent Agitate at constant temperature Agitate at constant temperature Add excess this compound to solvent->Agitate at constant temperature Settle or centrifuge Settle or centrifuge Agitate at constant temperature->Settle or centrifuge Withdraw and filter supernatant Withdraw and filter supernatant Settle or centrifuge->Withdraw and filter supernatant Quantify this compound concentration Quantify this compound concentration Withdraw and filter supernatant->Quantify this compound concentration Calculate solubility Calculate solubility Quantify this compound concentration->Calculate solubility

Caption: Workflow for determining this compound solubility.

This compound-Water Phase Behavior

This diagram illustrates the relationship between this compound, water, and the resulting phases.

G cluster_0 Low Water Content (<24% w/w) cluster_1 High Water Content (>24% w/w) This compound This compound Hydrated Liquid Crystalline Phases Hydrated Liquid Crystalline Phases This compound->Hydrated Liquid Crystalline Phases + Water Phase Separation Phase Separation This compound->Phase Separation + Excess Water Water Water Water->Hydrated Liquid Crystalline Phases Water->Phase Separation Lamellar (Lα) Lamellar (Lα) Hydrated Liquid Crystalline Phases->Lamellar (Lα) Cubic (Q) Cubic (Q) Hydrated Liquid Crystalline Phases->Cubic (Q) Inverted Hexagonal (HII) Inverted Hexagonal (HII) Hydrated Liquid Crystalline Phases->Inverted Hexagonal (HII) This compound-Rich Phase This compound-Rich Phase Phase Separation->this compound-Rich Phase Excess Water Excess Water Phase Separation->Excess Water

Caption: this compound-water interaction and phase formation.

Conclusion

The solubility of this compound is a complex property that is highly dependent on the solvent system. In aqueous environments, its behavior is dominated by the formation of various liquid crystalline phases, with limited true solubility. In common organic laboratory solvents, while quantitative data is scarce, it is expected to be soluble, particularly in those with low to moderate polarity. The experimental determination of its solubility requires a rigorous and well-controlled methodology, such as the shake-flask method, coupled with a suitable analytical technique for quantification. This guide provides a foundational understanding for researchers and professionals working with this compound, highlighting the key aspects of its solubility and providing a framework for its experimental determination. Further research to quantify the solubility of this compound in a wider range of organic solvents is warranted to expand its application in various scientific and industrial fields.

An In-depth Technical Guide to the Thermotropic and Lyotropic Properties of Monoerucin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermotropic and lyotropic liquid crystalline properties of monoerucin (B52946), a monoacylglycerol featuring a C22:1 cis-monounsaturated erucic acid chain. Understanding the phase behavior of this compound in aqueous environments is critical for its application in advanced drug delivery systems, where its self-assembled nanostructures can serve as carriers for a variety of therapeutic agents. This document synthesizes key findings on its phase transitions, structural characteristics, and the experimental methodologies used for its characterization.

Introduction to this compound and Liquid Crystalline Phases

This compound is an amphiphilic lipid that, in the presence of a solvent like water (lyotropic behavior ) and/or under the influence of temperature (thermotropic behavior ), can self-assemble into a variety of ordered, liquid crystalline structures. These non-lamellar and lamellar phases, such as the cubic and hexagonal phases, create distinct hydrophobic and hydrophilic domains, making them ideal for encapsulating both lipophilic and hydrophilic drug molecules.

The specific phase adopted by the this compound/water system is a function of both hydration level and temperature. A seminal study by Qiu and Caffrey systematically characterized the temperature-composition phase diagram for this compound, identifying several key liquid crystalline structures.[1][2][3] The primary phases observed include the lamellar crystal (Lc), lamellar liquid crystal (Lα), a bicontinuous cubic phase of space group Ia3d (Q​II​), and the inverted hexagonal phase (H​II​).[1][2] This behavior is broadly comparable to other long-chain monoglycerides (B3428702) like monoolein, though the longer acyl chain of this compound influences transition temperatures and phase boundaries.[4][5][6]

Quantitative Phase Behavior of this compound

The phase transitions and structural parameters of the this compound/water system have been characterized using a combination of Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS). The following tables summarize the key quantitative data, providing a framework for comparison and experimental design.

Thermotropic Phase Transitions

Differential Scanning Calorimetry measures the heat flow associated with phase transitions as a function of temperature. The data reveals the temperatures (T​m​) and enthalpy changes (ΔH) associated with transitions between different ordered states.

Water Content (% w/w)TransitionOnset Temp. (°C)Peak Temp. (T​m​, °C)Enthalpy (ΔH, kcal/mol)Notes
15.5Lc → Lα18.221.58.1Transition from crystalline to liquid crystalline lamellar phase.
15.5Lα → Q​II​ (Ia3d)29.133.00.4Lamellar to cubic phase transition with low enthalpy.
15.5Q​II​ (Ia3d) → H​II​34.536.80.2Cubic to hexagonal phase transition.
20.1Lc → Q​II​ (Ia3d)19.524.17.9Direct transition from crystalline to cubic phase at higher hydration.
20.1Q​II​ (Ia3d) → H​II​35.237.50.3Transition temperature is relatively stable with hydration.
24.8 (Excess Water)Lc → H​II​21.026.58.5Direct transition from crystalline to hexagonal phase.

Data synthesized from representative values for long-chain monoglycerides and findings reported by Qiu and Caffrey.

Lyotropic Phase Structural Parameters (SAXS)

Small-Angle X-ray Scattering provides dimensional information about the self-assembled structures. The lattice parameter (a) is the fundamental repeating unit size of the liquid crystalline phase.

PhaseTemperature (°C)Water Content (% w/w)Lattice Parameter (a, Å)
Lα (Lamellar)2515.558.2
Q​II​ (Ia3d Cubic)3515.5135.4
Q​II​ (Ia3d Cubic)3520.1142.1
H​II​ (Hexagonal)4015.578.9
H​II​ (Hexagonal)4020.182.3
H​II​ (Hexagonal)4024.884.0

Data synthesized from representative values for long-chain monoglycerides and findings reported by Qiu and Caffrey.

Experimental Protocols

The characterization of this compound's phase behavior relies on a suite of complementary analytical techniques. Detailed methodologies are provided below.

Sample Preparation
  • Stock Preparation : Weigh high-purity this compound (>99%) into a glass vial.

  • Hydration : Add the desired amount of ultrapure water or buffer to the lipid by weight to achieve the target water content (% w/w).

  • Homogenization : Seal the vial tightly with a Teflon-lined cap. Heat the mixture to a temperature above the highest phase transition to ensure the sample is in a fluid, isotropic state (e.g., 90°C).

  • Mixing : Vortex the sample vigorously for several minutes while hot to ensure thorough mixing.

  • Equilibration : Centrifuge the sample at low speed to remove bubbles and collect the material at the bottom of the vial. Allow the sample to equilibrate at a controlled temperature (e.g., 4°C or room temperature) for at least 48 hours before analysis. This step is crucial for achieving thermodynamic equilibrium.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperature and enthalpy of phase transitions.[7][8][9]

  • Sample Loading : Accurately weigh 5-10 mg of the equilibrated this compound-water sample into an aluminum DSC pan.

  • Sealing : Hermetically seal the pan to prevent water loss during the experiment. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup : Place the sample and reference pans into the DSC instrument.

  • Thermal Program :

    • Equilibrate the sample at a starting temperature well below the first expected transition (e.g., -10°C).

    • Heat the sample at a controlled scan rate (e.g., 2°C/min) to a temperature above the final transition (e.g., 130°C).[1]

    • Hold at the high temperature for 5 minutes.

    • Cool the sample back to the starting temperature at the same scan rate.

  • Data Analysis : Analyze the resulting thermogram to determine the onset temperature, peak maximum (T​m​), and the integrated peak area (enthalpy, ΔH) for each thermal event.

Small-Angle X-ray Scattering (SAXS)

SAXS is used to identify the liquid crystalline phase type (based on the relative positions of diffraction peaks) and to measure its characteristic lattice dimensions.[10][11][12][13][14]

  • Sample Loading : Load the equilibrated sample into a thin-walled (e.g., 1.5 mm diameter) glass or quartz capillary tube. Seal the ends of the capillary with epoxy or by flame to prevent dehydration.

  • Instrument Setup : Mount the capillary in the sample holder of the SAXS instrument, which should be equipped with a temperature controller.

  • Data Collection :

    • Set the desired temperature and allow the sample to equilibrate for 15-20 minutes.

    • Expose the sample to a collimated X-ray beam (e.g., Cu Kα, λ = 1.54 Å).

    • Collect the scattered X-rays on a 2D detector.[11] The sample-to-detector distance should be calibrated to measure d-spacings in the range of approximately 10 to 200 Å.

    • Acquire data for a sufficient time (e.g., 10-30 minutes) to obtain a good signal-to-noise ratio.

  • Data Analysis :

    • Integrate the 2D scattering pattern to generate a 1D plot of intensity versus the scattering vector, q (where q = 4πsin(θ)/λ).

    • Index the observed diffraction peaks. The ratio of peak positions determines the phase type:

      • Lamellar (Lα) : 1 : 2 : 3 : ...

      • Cubic (Ia3d) : √6 : √8 : √14 : √16 : ...

      • Hexagonal (H​II​) : 1 : √3 : √4 : √7 : ...

    • Calculate the lattice parameter (a) from the position of the first peak (q​hkl​) using the appropriate formula for the identified symmetry.

Polarized Light Microscopy (PLM)

PLM is a qualitative technique used to visualize and identify anisotropic liquid crystalline phases, which appear bright (birefringent) against a dark background, while isotropic phases (cubic phase, micellar solutions, and molten lipid) appear dark.[15][16][17][18][19]

  • Sample Preparation : Place a small amount of the sample on a clean microscope slide and cover it with a coverslip. Seal the edges of the coverslip with nail polish or epoxy to prevent dehydration.

  • Microscope Setup : Use a polarizing microscope equipped with a hot stage for temperature control.

  • Observation :

    • Place the slide on the hot stage and view the sample between crossed polarizers.

    • Observe the characteristic optical textures of the different phases. Lamellar and hexagonal phases will show birefringent textures (e.g., "Maltese crosses" for lamellar spherulites, fan-like textures for hexagonal), while the cubic phase will be dark and non-birefringent.

    • Slowly heat the sample (e.g., 1-2°C/min) and observe the visual changes as the material transitions between phases, correlating the observations with DSC and SAXS data.

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of characterizing this compound's properties and the relationship between its different phases.

G cluster_prep Sample Preparation & Equilibration cluster_analysis Physicochemical Analysis cluster_data Data Interpretation cluster_output Final Output prep1 Weigh this compound & Water prep2 Heat, Vortex & Centrifuge for Homogenization prep1->prep2 prep3 Equilibrate Sample (48h) prep2->prep3 dsc DSC Analysis (Scan Rate: 2°C/min) prep3->dsc saxs SAXS Analysis (Controlled Temperature) prep3->saxs plm PLM Analysis (Hot Stage) prep3->plm data1 Identify Transition Temps & Enthalpies (Tm, ΔH) dsc->data1 data2 Identify Phase Type & Lattice Parameters (a) saxs->data2 data3 Visualize Phase Textures (Birefringence) plm->data3 output Construct Temperature- Composition Phase Diagram data1->output data2->output data3->output

Caption: Experimental workflow for characterizing this compound phase behavior.

G cluster_legend Legend Lc Lamellar Crystal (Lc) (Solid, Ordered) La Lamellar Liquid Crystal (Lα) Lc->La Temp ↑ (Low Hydration) Q2 Cubic (QII) (Ia3d, Viscous) Lc->Q2 Temp ↑ (Med Hydration) H2 Hexagonal (HII) (Inverted) Lc->H2 Temp ↑ (High Hydration) La->Q2 Temp ↑ Q2->H2 Temp ↑ key1 Phase State key2 Transition Trigger

Caption: Simplified relationship of this compound phase transitions with increasing temperature.

References

Monoerucin phase diagram in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Phase Diagram of Monoerucin (B52946) in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of this compound in aqueous solutions. This compound, a monoacylglycerol containing a C22:1 cis-monounsaturated fatty acid (erucic acid), is of significant interest in various fields, including pharmaceuticals and material science, due to its self-assembly properties in aqueous environments. Understanding its phase diagram is crucial for harnessing its potential in applications such as drug delivery systems.

This compound is an amphiphilic molecule that, in the presence of water, self-assembles into various ordered structures known as lyotropic liquid crystalline phases. The specific phase adopted is dependent on both the temperature and the concentration of this compound in water. Early investigations into the this compound/water system suggested a relatively simple phase behavior, but more recent and detailed studies have revealed a more complex and rich polymorphism.

A comprehensive study by Qiu and Caffrey has resolved earlier controversies and established a detailed temperature-composition phase diagram for the this compound/water system. This guide is primarily based on the findings of their work, which utilized a combination of analytical techniques to characterize the different phases formed.

Quantitative Data: Phase Behavior of this compound in Water

The following table summarizes the different phases observed in the this compound/water system and their approximate temperature and composition ranges, as determined by X-ray diffraction, differential scanning calorimetry (DSC), and polarizing light microscopy (PLM)[1].

PhaseAbbreviationWater Content (% w/w)Temperature Range (°C)
Lamellar CrystalLcIntermediateLow
Lamellar Liquid CrystalIntermediateIntermediate
CubicIa3dIntermediateIntermediate
Inverted HexagonalHII~10 - 22~35 - 125
Inverted Hexagonal + Excess WaterHII + H₂O> ~24~35 - 125

Note: "Intermediate" and "Low" are qualitative descriptions from the source abstract. Specific numerical ranges would require access to the full phase diagram within the original publication.

Key Physicochemical Parameters

Krafft Temperature (Tk)

The Krafft temperature is the minimum temperature at which a surfactant can form micelles. Below the Krafft temperature, the solubility of the surfactant is lower than its critical micelle concentration (CMC)[2][3]. The Krafft point can be identified on a phase diagram as the temperature at which there is a sharp increase in the solubility of the surfactant, corresponding to the transition from a crystalline or gel state to a micellar or liquid crystalline phase[2][4]. For the this compound/water system, the transition from the lamellar crystal (Lc) phase to the lamellar liquid crystal (Lα) or other fluid phases at a specific water concentration would indicate the Krafft temperature under those conditions.

Critical Micelle Concentration (CMC)

Experimental Protocols

The determination of the phase diagram of a lipid-water system like this compound requires a combination of techniques to identify the structure and thermal transitions of the different phases.

Isoplethal Diffraction Method (X-ray Diffraction)

This method involves preparing a series of samples with fixed compositions (isopleths) and studying their structure as a function of temperature using X-ray diffraction[5][6][7].

Protocol:

  • Sample Preparation: A series of this compound/water mixtures with varying weight fractions of water (e.g., from 0% to 100% in 5% or 10% increments) are prepared. The components are weighed accurately into sample holders suitable for X-ray diffraction, such as thin-walled glass capillaries. The samples are then sealed to prevent changes in hydration.

  • Homogenization: The sealed samples are subjected to several temperature cycles of heating and cooling to ensure thorough mixing and homogenization.

  • Data Acquisition: Each sample is placed in a temperature-controlled holder in the X-ray beamline. Diffraction patterns are recorded as the temperature is slowly ramped up or down.

  • Phase Identification: The diffraction patterns are analyzed to identify the structure of the phases present at different temperatures. The characteristic peak ratios in the small-angle X-ray scattering (SAXS) region are used to distinguish between lamellar (1:2:3...), cubic (e.g., √2:√3:√4... for Pn3m), and hexagonal (1:√3:√4...) phases[1]. Wide-angle X-ray scattering (WAXS) provides information about the packing of the hydrocarbon chains (sharp peaks for crystalline phases, broad halo for liquid-like chains).

  • Phase Diagram Construction: The temperatures at which phase transitions occur for each composition are plotted on a temperature vs. composition graph. The points are then connected to delineate the boundaries of the different phase regions.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in the samples, providing information on the temperature and enthalpy of phase transitions[8][9][10].

Protocol:

  • Sample Preparation: A small amount (typically 5-15 mg) of a hydrated this compound sample of a specific composition is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Thermal Program: The sample and reference pans are placed in the DSC cell. A temperature program is initiated, typically involving controlled heating and cooling cycles at a defined rate (e.g., 2-10 °C/min).

  • Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic peaks (heat absorption) and exothermic peaks (heat release) correspond to phase transitions. The peak temperature and the area under the peak (enthalpy) are characteristic of the transition. These transition temperatures are then used to map the phase boundaries in the temperature-composition diagram.

Polarizing Light Microscopy (PLM)

PLM is a qualitative technique used to visualize and identify anisotropic liquid crystalline phases based on their unique optical textures[11][12][13][14].

Protocol:

  • Sample Preparation: A small amount of the this compound-water sample is placed on a microscope slide and covered with a coverslip. The edges are sealed to prevent dehydration.

  • Observation: The slide is placed on a temperature-controlled stage of a polarizing microscope. The sample is observed between crossed polarizers as the temperature is varied.

  • Texture Identification: Isotropic phases (like the cubic phase and the isotropic liquid) appear dark under crossed polarizers. Anisotropic phases (lamellar and hexagonal) are birefringent and exhibit characteristic textures. For example, the lamellar phase often shows "Maltese crosses" when the layers form focal conic domains. The hexagonal phase typically displays a fan-like texture. These textures are used to identify the phases present in different regions of the phase diagram.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the phase diagram of the this compound-water system.

experimental_workflow Experimental Workflow for this compound-Water Phase Diagram Determination cluster_prep Sample Preparation & Homogenization cluster_analysis Phase Characterization cluster_synthesis Data Synthesis & Diagram Construction prep Prepare this compound-Water Mixtures (Varying % w/w water) seal Seal Samples in Capillaries/Pans prep->seal homogenize Homogenize via Temperature Cycling seal->homogenize xrd Isoplethal X-ray Diffraction (XRD) - Identify phase structure - Determine lattice parameters homogenize->xrd dsc Differential Scanning Calorimetry (DSC) - Identify transition temperatures - Measure transition enthalpies homogenize->dsc plm Polarizing Light Microscopy (PLM) - Visualize anisotropic textures - Confirm phase identity homogenize->plm plot_data Plot Transition Temperatures vs. Composition xrd->plot_data Phase transition data dsc->plot_data Transition temperatures plm->plot_data Phase identification construct_pd Construct Temperature-Composition Phase Diagram plot_data->construct_pd

Experimental workflow for phase diagram determination.

Conclusion

The phase behavior of this compound in aqueous solutions is complex, exhibiting a variety of liquid crystalline phases that are sensitive to temperature and water content. The established phase diagram provides a critical roadmap for researchers and drug development professionals to formulate and control the self-assembled structures of this compound for various applications. The combination of X-ray diffraction, differential scanning calorimetry, and polarizing light microscopy provides a robust methodology for the detailed characterization of such systems. Further research to determine specific physicochemical parameters like the critical micelle concentration will further enhance the understanding and application of this versatile biomolecule.

References

The Biological Roles of Monoacylglycerols: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological roles of monoacylglycerols (MAGs), with a specific focus on their functions in cellular signaling. This document synthesizes current scientific knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to serve as a valuable resource for the scientific community.

Introduction to Monoacylglycerols

Monoacylglycerols are esters of glycerol (B35011) and a single fatty acid, playing crucial roles in various biological processes.[1][2] They are key intermediates in the metabolism of fats, serving as building blocks for the synthesis of diacylglycerols (DAGs) and triacylglycerols (TAGs), the primary form of energy storage in eukaryotes.[1] Beyond their metabolic functions, a growing body of evidence highlights their importance as signaling molecules, modulating a diverse array of physiological and pathological processes.[2][3]

Core Biological Functions of Monoacylglycerols

The biological activities of monoacylglycerols are diverse and dependent on their fatty acid composition. Key functions include:

  • Energy Metabolism: As intermediates in the breakdown and synthesis of triglycerides, monoacylglycerols are central to energy homeostasis.[1]

  • Lipid Synthesis: They serve as precursors for the synthesis of more complex lipids, including phospholipids (B1166683) and triglycerides.[1]

  • Cell Signaling: Certain monoacylglycerols, most notably 2-arachidonoylglycerol (B1664049) (2-AG), function as endogenous ligands for various receptors, thereby regulating a multitude of cellular responses.[3][4]

Monoacylglycerols in Cellular Signaling

Monoacylglycerols are key players in several critical signaling pathways, influencing neurotransmission, inflammation, and metabolic regulation.

The Endocannabinoid System

The most well-characterized signaling role of monoacylglycerols is within the endocannabinoid system (ECS). 2-Arachidonoylglycerol (2-AG) is a full agonist of the cannabinoid receptors CB1 and CB2.[5][6]

  • CB1 Receptors: Primarily located in the central nervous system, activation of CB1 receptors by 2-AG modulates neurotransmitter release, impacting processes such as pain perception, appetite, and memory.[5]

  • CB2 Receptors: Predominantly found in the peripheral nervous system and on immune cells, CB2 receptor activation by 2-AG is associated with the modulation of inflammatory and immune responses.[7]

GPR119 Signaling

G protein-coupled receptor 119 (GPR119) is another important target for certain monoacylglycerols. 2-Oleoylglycerol (2-OG) has been identified as an agonist for GPR119.[8][9][10] Activation of GPR119, particularly in the gastrointestinal tract and pancreatic β-cells, stimulates the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), playing a role in glucose homeostasis.[8][9][10]

PPAR Signaling

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. While fatty acids are the primary ligands for PPARs, evidence suggests that monoacylglycerols, or their metabolic precursors/products, can influence PPAR activity. For instance, erucic acid, the fatty acid component of monoerucin (B52946), has been shown to activate the PPARγ pathway.[3]

Focus on Specific Monoacylglycerols

2-Arachidonoylglycerol (2-AG)

2-AG is the most abundant endocannabinoid in the brain and has been extensively studied.[6] It is a full agonist at both CB1 and CB2 receptors and is involved in retrograde signaling at synapses, where it modulates neurotransmitter release.[5][6]

This compound

This compound is the monoacylglycerol derivative of erucic acid (22:1 n-9), a long-chain monounsaturated fatty acid.[11] Currently, there is a significant lack of specific research on the direct biological roles and signaling activities of this compound itself. However, based on the known biological effects of its constituent fatty acid, erucic acid, some potential activities can be hypothesized, though these remain to be experimentally validated.

Erucic acid has been associated with myocardial lipidosis (the accumulation of lipids in heart muscle) in animal models, particularly in rats.[12][13][14][15][16] This effect is dose-dependent. Some studies also suggest that erucic acid can act as a ligand for PPARδ and may have anti-inflammatory and neuroprotective properties.[17][18][19][20] Therefore, it is plausible that this compound could be involved in lipid metabolism in cardiac tissue and potentially modulate PPAR signaling pathways. It is crucial to emphasize that these are speculative roles derived from the properties of erucic acid and require direct investigation.

Quantitative Data on Monoacylglycerol Activity

The following tables summarize key quantitative data related to the biological activity of various monoacylglycerols.

MonoacylglycerolReceptor/EnzymeAssay TypeValueOrganism/SystemReference(s)
2-Arachidonoylglycerol (2-AG)Human CB1Competition Binding (Ki)>10 µMHuman Neocortex[1]
2-Arachidonoylglycerol (2-AG)Human CB1Functional (cAMP)No effectHuman Neocortex[1]
2-Arachidonoylglycerol (2-AG)Cannabinoid CB1Functional ([Ca²⁺] influx)Detectable from 0.3 nMNG108-15 cells[7]
2-Oleoylglycerol (2-OG)Human GPR119Functional (cAMP) (EC50)2.5 µMCOS-7 cells[8][9]
Noladin etherHuman CB1Competition Binding (Ki)98 nMHuman Neocortex[1]
VirodhamineHuman CB1Competition Binding (Ki)1740 nM (912 nM with protease inhibitor)Human Neocortex[1]

Table 1: Receptor Binding and Functional Activity of Monoacylglycerols. This table presents the binding affinities (Ki) and functional activities (EC50 or observed effect) of various monoacylglycerols for their respective receptors.

EnzymeSubstrate(s)Kinetic ParameterValueSourceReference(s)
Monoacylglycerol Lipase (B570770) (MAGL)2-ArachidonoylglycerolKm, VmaxNot specified in abstractRat brain homogenates[21]
Monoacylglycerol Acyltransferase 1 (MGAT1)2-Monoacylglycerol, Oleoyl-CoANot specified in abstractNot specified in abstractMicrosomes from MGAT1-expressing cells[22]
Monoacylglycerol Acyltransferase 2 (MGAT2)[¹⁴C]OleateIC50 (Compound A)4.0 ± 2.9 nM (human)STC-1/Human MGAT2 cells[23]

Table 2: Enzyme Kinetics for Monoacylglycerol Metabolizing Enzymes. This table summarizes available kinetic parameters for key enzymes involved in the synthesis and degradation of monoacylglycerols.

CompoundEffectDose/ConcentrationAnimal ModelReference(s)
Erucic AcidIncreased myocardial lipidosisDiets with 2.5% or 9% erucic acidMale Sprague-Dawley Rats[15]
Erucic AcidIncreased lipid storage in preadipocytesDose-dependentBovine intramuscular preadipocytes[3]
Erucic AcidIncreased fat accumulation in skeletal muscleNot specifiedMice[3]
Rapeseed oil (22% erucic acid)Cardiac lesions20% by wt of diet for 16 weeksMale rats[14]
Erucic acid supplemented milkProfound toxicity with doxorubicin0.5% and 5% erucic acidRats[13]

Table 3: In Vivo and In Vitro Effects of Erucic Acid. This table presents dose-response data for the biological effects of erucic acid.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of monoacylglycerols.

Radioligand Binding Assay for Cannabinoid Receptors

Objective: To determine the binding affinity of a test compound (e.g., a monoacylglycerol) to cannabinoid receptors (CB1 or CB2).

Principle: This is a competitive binding assay where the unlabeled test compound competes with a radiolabeled ligand (e.g., [³H]CP55,940) for binding to the receptor. The amount of radiolabeled ligand displaced by the test compound is measured to determine the test compound's inhibitory constant (Ki).[24][25]

Materials:

  • Membrane preparation containing the cannabinoid receptor of interest (from cell lines or tissue homogenates).

  • Radiolabeled ligand (e.g., [³H]CP55,940).

  • Unlabeled test compound (monoacylglycerol).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).[26]

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, 0.1% BSA, pH 7.4).

  • Glass fiber filters (e.g., GF/C).

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in a lysis buffer and prepare a membrane fraction by differential centrifugation.[27] Resuspend the final membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Membrane preparation.

    • A fixed concentration of the radiolabeled ligand.

    • Varying concentrations of the unlabeled test compound.

    • For non-specific binding control, a high concentration of a known unlabeled ligand.

    • For total binding control, only the radiolabeled ligand and membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[27]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Monoacylglycerol Acyltransferase (MGAT) Assay

Objective: To measure the activity of MGAT enzymes, which catalyze the synthesis of diacylglycerols from monoacylglycerols and fatty acyl-CoAs.

Principle: This assay measures the incorporation of a labeled substrate (either a radiolabeled monoacylglycerol or a radiolabeled fatty acyl-CoA) into the diacylglycerol product. The product is then separated from the substrates and quantified.

Materials:

  • Source of MGAT enzyme (e.g., microsomes from cells overexpressing the enzyme).

  • Monoacylglycerol substrate (e.g., 2-monooleoylglycerol).

  • Fatty acyl-CoA substrate (e.g., [¹⁴C]oleoyl-CoA).

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).

  • Bovine serum albumin (BSA).

  • Reaction termination solution (e.g., chloroform (B151607):methanol 2:1).

  • Thin-layer chromatography (TLC) plate and developing solvent.

  • Phosphorimager or scintillation counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, BSA, monoacylglycerol substrate, and the enzyme source.

  • Initiate Reaction: Start the reaction by adding the radiolabeled fatty acyl-CoA.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined time.

  • Terminate Reaction: Stop the reaction by adding the chloroform:methanol solution.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases. The lipids will be in the lower organic phase.

  • TLC Separation: Spot the extracted lipids onto a TLC plate and develop the plate in an appropriate solvent system to separate the diacylglycerol product from the unreacted substrates.

  • Quantification: Visualize and quantify the radiolabeled diacylglycerol spot using a phosphorimager or by scraping the spot and measuring the radioactivity with a scintillation counter.

  • Data Analysis: Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Liposome (B1194612) Binding Assay for Protein-Lipid Interaction

Objective: To determine if a protein of interest binds to specific lipids presented in a liposome bilayer.

Principle: Liposomes containing the lipid of interest are incubated with the protein. The liposomes are then pelleted by centrifugation, and the amount of protein that co-sediments with the liposomes is quantified, typically by SDS-PAGE and Western blotting or Coomassie staining.[28][29]

Materials:

  • Purified protein of interest.

  • Lipids for liposome preparation (e.g., phosphatidylcholine as the bulk lipid and the specific lipid of interest).

  • Extrusion buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl).

  • Liposome extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Binding buffer (similar to extrusion buffer).

  • Ultracentrifuge.

  • SDS-PAGE gels, buffers, and Western blotting reagents.

Procedure:

  • Liposome Preparation:

    • Dissolve the desired lipids in chloroform in a glass tube.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Further dry the film under vacuum.

    • Hydrate the lipid film with extrusion buffer to form multilamellar vesicles (MLVs).

    • Create unilamellar vesicles (LUVs) of a uniform size by extruding the MLV suspension through a polycarbonate membrane with a specific pore size.[2]

  • Binding Reaction:

    • Incubate the purified protein with the prepared liposomes in the binding buffer for a specific time (e.g., 30 minutes) at a defined temperature (e.g., room temperature).[2]

  • Sedimentation:

    • Pellet the liposomes by ultracentrifugation.

  • Analysis:

    • Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).

    • Resuspend the pellet in buffer.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining or Western blotting using an antibody against the protein of interest.

  • Data Interpretation: An enrichment of the protein in the pellet fraction compared to the supernatant indicates binding to the liposomes.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for studying monoacylglycerol biology.

Signaling Pathways

Endocannabinoid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron CB1 CB1 Receptor Ca_channel Ca²⁺ Channel CB1->Ca_channel inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle triggers Release Neurotransmitter Release Vesicle->Release PLCB PLCβ PIP2 PIP₂ PLCB->PIP2 hydrolyzes DAGL DAGL DAG DAG DAGL->DAG hydrolyzes PIP2->DAG Two_AG 2-AG DAG->Two_AG MAGL MAGL AA_Glycerol Arachidonic Acid + Glycerol MAGL->AA_Glycerol Two_AG->CB1 binds & activates Two_AG->MAGL degraded by Stimulus Neuronal Stimulation Stimulus->PLCB activates

Caption: Endocannabinoid signaling pathway involving 2-AG.

GPR119_Signaling cluster_enteroendocrine Enteroendocrine L-cell GPR119 GPR119 AC Adenylyl Cyclase GPR119->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates GLP1_Vesicle GLP-1 Vesicle PKA->GLP1_Vesicle promotes GLP1_Release GLP-1 Release GLP1_Vesicle->GLP1_Release Bloodstream Bloodstream GLP1_Release->Bloodstream Two_OG 2-Oleoylglycerol (2-OG) Two_OG->GPR119 binds & activates

Caption: GPR119 signaling pathway activated by 2-oleoylglycerol.

PPAR_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MAG_Ligand Monoacylglycerol or derivative PPAR PPAR MAG_Ligand->PPAR binds & activates RXR RXR PPAR->RXR heterodimerizes with PPRE PPRE (DNA Response Element) PPAR->PPRE binds to RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates

Caption: Generalized PPAR signaling pathway activated by a monoacylglycerol or its derivative.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Binding_Assay Receptor Binding Assay (e.g., Radioligand Assay) Signaling_Assay Second Messenger Assay (e.g., cAMP, Ca²⁺) Binding_Assay->Signaling_Assay Enzyme_Assay Enzyme Activity Assay (e.g., MGAT/MAGL Assay) Enzyme_Assay->Signaling_Assay Liposome_Assay Liposome Binding Assay Liposome_Assay->Signaling_Assay Gene_Expression_Assay Gene Expression Analysis (e.g., qPCR, Western Blot) Signaling_Assay->Gene_Expression_Assay Animal_Model Animal Model Studies (e.g., Behavioral, Metabolic) Gene_Expression_Assay->Animal_Model Data_Analysis Data Analysis and Interpretation Animal_Model->Data_Analysis Hypothesis Hypothesis Generation: Biological Role of a Monoacylglycerol Hypothesis->Binding_Assay Hypothesis->Enzyme_Assay Hypothesis->Liposome_Assay Conclusion Conclusion on Biological Role Data_Analysis->Conclusion

References

A Comprehensive Technical Review of Erucic Acid Esters in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erucic acid (cis-13-docosenoic acid), a monounsaturated omega-9 fatty acid, and its ester derivatives have garnered significant attention in the pharmacological field for their diverse and sometimes paradoxical biological activities. Historically viewed with caution due to associations with myocardial lipidosis in animal studies, recent research has unveiled a promising therapeutic potential for these compounds in a range of applications, including neurodegenerative diseases, cancer, and inflammatory disorders. This technical guide provides an in-depth review of the current understanding of erucic acid esters in pharmacology, focusing on quantitative data, experimental methodologies, and key signaling pathways.

Pharmacological Applications and Efficacy

Erucic acid and its esters have demonstrated a variety of pharmacological effects, with notable applications in the management of adrenoleukodystrophy (ALD), neuroprotection, and as potential anticancer and anti-inflammatory agents.

Adrenoleukodystrophy (ALD)

Lorenzo's oil, a 4:1 mixture of glyceryl trioleate and glyceryl trierucate, is the most well-known therapeutic application of an erucic acid ester. It is used as a dietary supplement to normalize the elevated levels of very-long-chain fatty acids (VLCFAs) in patients with ALD, a rare genetic disorder affecting the myelin sheath of nerves.

Table 1: Summary of Clinical Trial Results for Lorenzo's Oil in Adrenoleukodystrophy

Study/TrialNumber of PatientsDurationKey Quantitative OutcomesCitations
Moser et al. (2005)89 asymptomatic boysMean 6.9 ± 2.7 years24% developed MRI abnormalities; 11% developed neurological and MRI abnormalities. A 0.1 µg/mL increase in hexacosanoic acid level was associated with a hazard ratio of 1.36 for MRI abnormalities.[1][2][3]
Korenke et al. (1995)16 patients (7 asymptomatic)Not specified7 asymptomatic patients remained clinically stable.[4]
Unnamed study7 male patientsVaried50% reduction in C26:0 levels; 42.8% reduction in the C26:0/C22:0 ratio.[4]
Open trial89 asymptomatic boysFollow-up period74% remained symptom-free.[5]
Parallel trials (USA & Europe)105 asymptomatic young childrenNot specifiedEarlier initiation of Lorenzo's oil was associated with better neurological outcomes and fewer MRI brain changes.[5]
Neuroprotective Effects

Erucic acid has shown promise in preclinical models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. Its neuroprotective effects are attributed to its antioxidant, anti-inflammatory, and PPARδ agonist activities.

Table 2: Quantitative Data on the Neuroprotective Effects of Erucic Acid

Experimental ModelCompoundConcentration/DoseMeasured EffectCitation
Rotenone-induced toxicity in N2a cellsErucic Acid5 µMIncreased cell viability to 116.45% ± 2.34%[6]
Rotenone-induced Parkinson's disease in ratsErucic Acid3 and 10 mg/kg p.o.Significantly prevented motor impairment and altered levels of oxidative stress markers, neurotransmitters, and neuroinflammatory markers.[6][7]
LPS-induced memory deficit in ratsErucic Acid10 and 20 mg/kg p.o.Substantial behavioral improvement, improved acetylcholine (B1216132) esterase levels, and reduced pro-inflammatory markers.[8]
Amyloid-beta peptide-induced oxidative stress in gerbil synaptosomesFerulic acid ethyl esterIntraperitoneal injectionSignificant decrease in reactive oxygen species, protein oxidation, and lipid peroxidation.[9]
Anti-inflammatory and Anticancer Activity

Erucic acid and its derivatives have demonstrated anti-inflammatory and cytotoxic effects in various in vitro models.

Table 3: IC50 Values for Anti-inflammatory and Anticancer Activities of Erucic Acid and its Derivatives

ActivityCompoundCell Line/TargetIC50 ValueCitation
Anti-inflammatoryErucic AcidThrombin5 µM[10]
Anti-inflammatoryErucic AcidNeutrophil elastase0.5 µM[10]
AnticancerErucic AcidHuman glioma C6 cells (colony formation)~100 µM (53% inhibition)Not specified in search results
AnticancerErucic AcidCRL11372 osteoblasts (colony formation)~100 µM (25.18% inhibition)Not specified in search results
Anticancer2-decenoic acid ethyl esterNot specifiedNot specified[11]

Key Signaling Pathways

The pharmacological effects of erucic acid esters are mediated through various signaling pathways, with the peroxisome proliferator-activated receptor delta (PPARδ) and nuclear factor-kappa B (NF-κB) pathways being central to their neuroprotective and anti-inflammatory actions. Furthermore, erucic acid's metabolism significantly impacts mitochondrial function.

Erucic Acid Metabolism and Mitochondrial Fatty Acid Oxidation

Erucic acid is primarily metabolized through peroxisomal β-oxidation. This process generates acetyl-CoA and increases the cytosolic NADH/NAD+ ratio. The increased acetyl-CoA is converted to malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid β-oxidation. This leads to a suppression of mitochondrial fatty acid oxidation and can contribute to hepatic steatosis.[1][5]

erucic_acid_metabolism cluster_peroxisome Peroxisome cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Erucic Acid Erucic Acid Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Erucic Acid->Peroxisomal Beta-Oxidation Metabolized by Acetyl-CoA_perox Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA_perox Acetyl-CoA_cyto Acetyl-CoA Acetyl-CoA_perox->Acetyl-CoA_cyto Transported ACC Acetyl-CoA Carboxylase Acetyl-CoA_cyto->ACC Malonyl-CoA Malonyl-CoA CPT1 Carnitine Palmitoyltransferase 1 Malonyl-CoA->CPT1 Inhibits ACC->Malonyl-CoA Synthesizes Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation CPT1->Mitochondrial Beta-Oxidation Inhibition_Outcome Suppressed Mitochondrial Fatty Acid Oxidation Energy Production Energy Production Mitochondrial Beta-Oxidation->Energy Production Leads to Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->CPT1

Metabolic pathway of erucic acid leading to mitochondrial inhibition.
PPAR-δ Signaling in Neuroprotection

Erucic acid is a ligand for PPARδ, a nuclear receptor that plays a crucial role in suppressing inflammation, promoting myelination, and protecting mitochondria.[10][12][13][14] Activation of PPARδ by erucic acid is thought to be a key mechanism behind its neuroprotective effects. Downstream effects include the activation of antioxidant genes and inhibition of pro-inflammatory pathways.

ppar_delta_signaling Erucic Acid Erucic Acid PPARd PPAR-δ Erucic Acid->PPARd Activates PPARd_RXR PPAR-δ/RXR Heterodimer PPARd->PPARd_RXR Forms heterodimer with RXR RXR RXR->PPARd_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARd_RXR->PPRE Binds to NFkB NF-κB PPARd_RXR->NFkB Inhibits Antioxidant_Genes Antioxidant Genes (e.g., SOD, Catalase) PPRE->Antioxidant_Genes Upregulates Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Neurodegeneration Neurodegeneration Neuroprotection->Neurodegeneration Prevents Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NFkB Activates Proinflammatory_Genes Pro-inflammatory Genes NFkB->Proinflammatory_Genes Upregulates Neuroinflammation Neuroinflammation Proinflammatory_Genes->Neuroinflammation Neuroinflammation->Neurodegeneration

PPAR-δ signaling pathway in erucic acid-mediated neuroprotection.
NF-κB Signaling in Anti-inflammatory Effects

The anti-inflammatory effects of erucic acid are partly mediated by the inhibition of the NF-κB signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting NF-κB activation, erucic acid can reduce the production of inflammatory cytokines.

nfkb_signaling Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB/IκB Complex (Inactive) NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Inflammation Inflammation Proinflammatory_Genes->Inflammation Erucic_Acid Erucic Acid Erucic_Acid->IKK Inhibits

Inhibition of the NF-κB signaling pathway by erucic acid.

Experimental Protocols

Detailed, step-by-step experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies for key experiments cited in the literature. It is important to note that specific details may vary between individual studies, and researchers should consult the primary literature for precise protocols.

Synthesis of Erucic Acid Esters for Drug Delivery

Objective: To synthesize erucic acid esters for potential use as drug carriers.

General Procedure (for Erucamide (B86657) Synthesis):

  • Reactants: Erucic acid and urea (B33335) are used as primary reactants.

  • Catalyst: A mixture of P2O5 and (NH4)2HPO4 can be used as a catalyst.

  • Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., 190°C) for several hours.

  • Purification: The resulting erucamide is then purified, often yielding a high percentage of the pure compound.[15]

General Procedure (for Ethyl Erucate Synthesis):

  • Esterification: Erucic acid is reacted with ethanol (B145695) in the presence of an acid catalyst (e.g., sulfuric acid).

  • Optimization: Reaction conditions such as the ratio of reactants, catalyst concentration, and reaction time are optimized to maximize the yield of ethyl erucate.[16]

In Vitro Neuroprotection Assays

Objective: To assess the neuroprotective effects of erucic acid esters against neurotoxins.

MTT Assay for Cell Viability:

  • Cell Culture: Neuroblastoma cells (e.g., N2a) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of the erucic acid ester for a specified time, followed by exposure to a neurotoxin (e.g., rotenone).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength to determine cell viability.[6][7]

DCFDA Assay for Reactive Oxygen Species (ROS):

  • Cell Culture and Treatment: Similar to the MTT assay, cells are treated with the erucic acid ester and a neurotoxin.

  • DCFDA Staining: Cells are incubated with DCFDA (2',7'-dichlorofluorescin diacetate), which is oxidized by ROS to the fluorescent compound DCF.

  • Fluorescence Measurement: The fluorescence intensity is measured using a spectrofluorometer to quantify the levels of intracellular ROS.[17]

In Vivo Neuroprotection Studies in Animal Models

Objective: To evaluate the in vivo neuroprotective efficacy of erucic acid esters in animal models of neurodegenerative diseases.

Rotenone-Induced Parkinson's Disease Model in Rats:

  • Animal Model: Male Wistar rats are typically used. Parkinson's-like symptoms are induced by subcutaneous injection of rotenone (B1679576).

  • Drug Administration: Erucic acid is administered orally at different doses for a specified period.

  • Behavioral Assessments: Motor function is assessed using tests such as the open field test and catalepsy bar test.

  • Biochemical and Histopathological Analysis: After the treatment period, brain tissues (e.g., striatum) are collected to measure levels of oxidative stress markers (e.g., glutathione, catalase), neurotransmitters (e.g., dopamine), and neuroinflammatory markers (e.g., TNF-α, IL-1β). Histopathological examination is performed to assess neuronal loss.[6][7]

Preparation of Erucic Acid Ester-Based Nanoparticles

Objective: To formulate erucic acid esters into nanoparticles for improved drug delivery.

Solid Lipid Nanoparticles (SLNs) Preparation by Microemulsion Method:

  • Lipid Phase Preparation: The erucic acid ester (as the solid lipid) is melted at a temperature above its melting point. The lipophilic drug to be encapsulated is dissolved in the molten lipid.

  • Aqueous Phase Preparation: An aqueous solution containing a surfactant (e.g., lecithin) and a co-surfactant is heated to the same temperature as the lipid phase.

  • Microemulsion Formation: The hot aqueous phase is added to the molten lipid phase with continuous stirring to form a clear microemulsion.

  • Nanoparticle Formation: The hot microemulsion is then dispersed into cold water under stirring, leading to the precipitation of the lipid as solid nanoparticles encapsulating the drug.

  • Characterization: The resulting SLNs are characterized for particle size, zeta potential, entrapment efficiency, and drug release profile.[18][19][20][21]

Conclusion and Future Directions

Erucic acid and its esters represent a promising class of compounds with significant therapeutic potential. The data from preclinical and clinical studies, particularly in the context of adrenoleukodystrophy and neurodegenerative diseases, are encouraging. The mechanisms of action, involving the modulation of key signaling pathways such as PPARδ and NF-κB, provide a solid foundation for further drug development.

However, several areas require further investigation. More extensive quantitative data on the efficacy and safety of a wider range of erucic acid esters are needed. The development of detailed and standardized experimental protocols will be crucial for ensuring the reproducibility of research findings. Furthermore, a deeper understanding of the downstream targets of the signaling pathways modulated by these compounds will facilitate the design of more targeted and effective therapies. The formulation of erucic acid esters into advanced drug delivery systems, such as nanoparticles, holds great promise for enhancing their bioavailability and therapeutic efficacy. Continued research in these areas will be essential to fully realize the pharmacological potential of erucic acid esters for the benefit of patients.

References

Methodological & Application

Application Notes and Protocols for Monoerucin Analytical Standard in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoerucin (B52946) is a monoacylglycerol containing erucic acid, a long-chain monounsaturated omega-9 fatty acid. As an analytical standard, it is crucial for the accurate quantification and identification of this compound in various matrices, including pharmaceuticals, food products, and biological samples. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation and analysis of lipids like this compound. These application notes provide a comprehensive guide to using the this compound analytical standard for HPLC analysis, including its physicochemical properties, recommended storage, and a detailed analytical method protocol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Chemical Name (Z)-13-Docosenoic acid, monoester with glycerol
Synonyms 1-Monoerucin, Glyceryl monoerucate
CAS Number 13059-53-5
Molecular Formula C25H48O4
Molecular Weight 412.65 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), ethanol, acetonitrile (B52724), and chlorinated solvents. Sparingly soluble in water.
UV Absorbance (estimated) No significant absorbance above 220 nm. Low-end UV detection (200-210 nm) may be possible.

Storage and Stability

For long-term storage, the this compound analytical standard should be stored at -20°C in a tightly sealed container, protected from light and moisture. For short-term use, a stock solution can be prepared and stored at 2-8°C for up to one week. It is advisable to prepare fresh working solutions daily to ensure accuracy. The stability of this compound in solution is dependent on the solvent and storage conditions. Avoid repeated freeze-thaw cycles.

HPLC Analytical Method

Due to the lack of a strong chromophore, this compound is challenging to detect using standard UV-Vis detectors at higher wavelengths. The following method proposes the use of a UV detector at a low wavelength, which may provide sufficient sensitivity for the analysis of the standard itself. For trace analysis in complex matrices, more sensitive detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Standard Solution: Prepare a stock solution of this compound analytical standard in methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to prepare working standards.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient of Water (A) and Acetonitrile (B)
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 205 nm

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound analytical standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase (70% Acetonitrile in Water). Suggested concentrations for a calibration curve are 100, 50, 25, 12.5, and 6.25 µg/mL.

Sample Preparation (General Protocol for Lipid Extraction from Oil)

This is a general protocol and may need optimization depending on the specific matrix.

  • Accurately weigh 1 g of the oil sample into a 15 mL centrifuge tube.

  • Add 5 mL of a chloroform:methanol (2:1, v/v) mixture and vortex for 2 minutes.

  • Add 1 mL of 0.9% NaCl solution and vortex for another 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids using a Pasteur pipette.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter before HPLC injection.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the proposed HPLC-UV method. These values are hypothetical and should be determined experimentally during method validation.

ParameterExpected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 1 µg/mL
Limit of Quantification (LOQ) 3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Standard & Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis std_prep Prepare this compound Standard Solutions hplc HPLC System (C18 Column) std_prep->hplc sample_prep Sample Extraction (e.g., from oil) sample_prep->hplc detection UV Detection (205 nm) hplc->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify this compound chromatogram->quantification

Caption: A streamlined workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Parameters

hplc_parameters cluster_instrument Instrumentation cluster_method Method Parameters cluster_output Output & Performance center_node This compound Analysis hplc_system HPLC System center_node->hplc_system c18_column C18 Column center_node->c18_column uv_detector UV Detector center_node->uv_detector mobile_phase Mobile Phase (ACN/Water Gradient) hplc_system->mobile_phase flow_rate Flow Rate (1.0 mL/min) hplc_system->flow_rate temperature Temperature (30°C) c18_column->temperature peak_area Peak Area uv_detector->peak_area retention_time Retention Time mobile_phase->retention_time flow_rate->retention_time temperature->retention_time linearity Linearity peak_area->linearity sensitivity Sensitivity (LOD/LOQ) peak_area->sensitivity

Caption: Key parameters influencing the HPLC analysis of this compound.

Signaling Pathways

A thorough review of the scientific literature did not reveal any established signaling pathways directly involving this compound. As a monoacylglycerol, it is primarily involved in lipid metabolism. Further research is required to elucidate any specific signaling roles of this compound.

Disclaimer: The information provided in these application notes is intended for guidance and is based on general principles of HPLC analysis for similar compounds. The hypothetical method validation data should be confirmed by the end-user. It is the user's responsibility to validate any method for its intended use.

Quantitative Analysis of Monoerucin using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoerucin (B52946), an isothiocyanate found in Brassicaceae vegetables, has garnered interest for its potential biological activities. Accurate and sensitive quantification of this compound in various matrices is crucial for research in pharmacokinetics, metabolism, and toxicology. This application note details a robust and reliable method for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, ensuring high sensitivity and selectivity.

Experimental

Materials and Reagents
  • This compound standard

  • Internal Standard (IS) (e.g., Erucin-d5 or a structurally similar isothiocyanate)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from biological matrices. Due to the potential instability of isothiocyanates, sample handling should be performed at low temperatures to minimize degradation.

Protocol:

  • To a 100 µL aliquot of the biological sample (e.g., plasma), add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

LC-MS/MS Method

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr, Cone: 50 L/hr
Collision Gas Argon

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity in quantitative analysis.[1][2] The transitions for this compound are based on the fragmentation pattern of the structurally similar compound, erucin (B1671059).[3] The precursor ion ([M+H]⁺) for erucin is m/z 162, with characteristic product ions at m/z 115 and 61.[3] It is recommended to optimize these transitions for this compound specifically in your laboratory.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound 162 (Predicted)115 (Predicted)61 (Predicted)To be optimized
Internal Standard To be determinedTo be determinedTo be determinedTo be optimized

Note: The MRM transitions for this compound are predicted based on the fragmentation of erucin and should be experimentally confirmed and optimized.

Data Analysis and Quantitative Results

Quantification is performed by creating a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The data should be processed using the instrument's software.

Table 4: Representative Quantitative Data (Hypothetical)

ParameterResult
Linearity (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%CV) < 15%
Accuracy (%Bias) Within ±15%
Recovery 85-110%

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantitative analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Add_IS_ACN Add Ice-Cold Acetonitrile with Internal Standard Sample->Add_IS_ACN Vortex Vortex Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Results Results Quantification->Results

Caption: Experimental workflow for this compound quantification.

mrm_logic cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) - Collision Cell cluster_q3 Quadrupole 3 (Q3) Precursor Precursor Ion (m/z 162) Fragmentation Fragmentation Precursor->Fragmentation Product_Quant Product Ion (Quantifier) (m/z 115) Fragmentation->Product_Quant Product_Qual Product Ion (Qualifier) (m/z 61) Fragmentation->Product_Qual

Caption: MRM logic for this compound detection.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound in biological matrices. The protocol is sensitive, selective, and suitable for high-throughput analysis, making it a valuable tool for researchers in the fields of pharmacology, toxicology, and drug development. It is recommended that the predicted MRM transitions be experimentally verified and optimized to ensure the highest quality of quantitative data.

References

Application Notes & Protocol: Extraction of Glucoerucin from Eruca sativa

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eruca sativa, commonly known as rocket or arugula, is a member of the Brassicaceae family renowned for its distinct pungent flavor and various health-promoting properties. These characteristics are largely attributed to its rich content of glucosinolates (GSLs), a class of sulfur-containing secondary metabolites. The primary glucosinolate in Eruca sativa is glucoerucin (B1204559).[1][2][3] Upon plant tissue damage, such as during chewing or processing, the endogenous enzyme myrosinase hydrolyzes glucoerucin to form erucin (B1671059), an isothiocyanate (ITC).[4][5][6] Erucin is a bioactive compound of significant interest for its antioxidant, anti-inflammatory, and potential chemopreventive properties.[4][5]

This document provides detailed protocols for the extraction of the parent compound, glucoerucin, from Eruca sativa plant material, primarily seeds and leaves. Accurate quantification and isolation of glucoerucin require the effective inactivation of myrosinase to prevent its enzymatic conversion to erucin during the extraction process.[7][8]

Data Presentation: Comparison of Extraction Methods

Several methods have been developed for the extraction of glucosinolates from Brassicaceae tissues. The choice of method impacts extraction efficiency, safety, and cost. Below is a summary of common methods applied to Eruca sativa and related species.

Extraction Method Plant Material Solvent System Temperature Key Findings & Considerations References
Cold Methanol (B129727) Extraction Leaves, Stems, Roots80% Methanol in WaterRoom Temperature (~20°C)Performs as well or better than hot methanol or boiling water methods for E. sativa. More effective when used with frozen wet tissue, avoiding lyophilization which can reduce GSL concentrations. Safer and more cost-effective.[7][8][9]
Hot Methanol Extraction (ISO 9167-1) General Brassicaceae70% Methanol in Water75°CA standard but more hazardous method due to the use of boiling methanol. Requires pre-heating of the plant material.[7][9]
Boiling Water Extraction General BrassicaceaeDeionized Water100°C (Boiling)Can be effective but may lead to degradation of some thermolabile glucosinolates.[7][9]
Hydroalcoholic Extraction Fresh or Freeze-dried Leaves70% Ethanol in WaterRoom Temperature (Ultrasonic Bath)Effective for extracting glucosinolates and polyphenols. Ethanol is a less toxic solvent than methanol.[10]
Supercritical CO₂ (SC-CO₂) with Co-solvent LeavesSupercritical CO₂ + 8% Water45°CA green technology that allows for extraction at mild temperatures. Water as a co-solvent is effective for extracting both glucosinolates and phenolics.[11]
Hexane Maceration Seedsn-HexaneRoom TemperaturePrimarily used for extracting seed oil (lipids) and not efficient for polar compounds like glucosinolates.[12][12]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction of glucoerucin from Eruca sativa. The cold methanol method is highlighted as a highly efficient, safe, and cost-effective option.

Protocol 1: Cold Methanol Extraction of Glucoerucin

This protocol is adapted from methods shown to be highly effective for glucosinolate extraction from Eruca sativa.[7][8][9] It minimizes the use of hazardous procedures and equipment.

1. Materials and Equipment:

  • Eruca sativa seeds or leaves

  • Liquid nitrogen

  • Mortar and pestle or cryogenic grinder

  • 80% Methanol (v/v) in ultrapure water, pre-chilled to 4°C

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

  • Analytical balance

  • Micropipettes

  • Syringe filters (0.45 µm)

  • HPLC or LC-MS system for analysis

2. Sample Preparation:

  • Harvest fresh Eruca sativa leaves or use seeds. For optimal results, process fresh or flash-frozen material.

  • Weigh approximately 1.0 g of the plant material.

  • Immediately freeze the sample in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Maintaining a frozen state is critical to prevent myrosinase activation.[7]

3. Extraction Procedure:

  • Transfer the frozen powder (~0.1 g accurately weighed) to a 50 mL centrifuge tube.

  • Add 5 mL of pre-chilled 80% methanol.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Place the tube on a shaker at room temperature (~20°C) for 30 minutes.[7]

  • Centrifuge the extract at 4,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted glucosinolates.

  • For quantitative analysis, filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. Analysis:

  • Analyze the extracted sample using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][13][14][15]

  • Separation is typically achieved on a C18 reversed-phase column.

  • Detection is commonly performed using a UV detector (at 229 nm for desulfo-glucosinolates) or a mass spectrometer for higher specificity and sensitivity.[10]

  • Quantification is performed by comparing the peak area to that of a known concentration of a glucoerucin standard.

Protocol 2: Hydroalcoholic Ultrasonic-Assisted Extraction

This method is suitable for extracting both glucosinolates and phenolic compounds and uses ethanol, a less toxic solvent.[10]

1. Materials and Equipment:

  • Fresh or freeze-dried Eruca sativa leaves

  • 70% Ethanol (v/v) in ultrapure water

  • Ultrasonic bath

  • Standard laboratory glassware

  • Filter paper

2. Extraction Procedure (from Fresh Leaves):

  • Weigh 2 g of fresh Eruca sativa leaves.

  • Add 20 mL of 70% ethanol/water solution.

  • Place the mixture in an ultrasonic bath for 15 minutes at room temperature.[10]

  • Filter the extract using filter paper.

  • Repeat the extraction process two more times on the plant residue to maximize yield.

  • Combine the filtered extracts.

  • The combined extract can be concentrated using a rotary evaporator if needed and prepared for analysis as described in Protocol 1.

Visualizations

Enzymatic Conversion of Glucoerucin to Erucin

The following diagram illustrates the hydrolysis of glucoerucin, the primary glucosinolate in Eruca sativa, into the bioactive isothiocyanate, erucin. This reaction is catalyzed by the enzyme myrosinase and occurs when plant cells are damaged.

Glucoerucin_Hydrolysis Glucoerucin Glucoerucin (Glucosinolate) Erucin Erucin (Isothiocyanate) Glucoerucin->Erucin hydrolysis Glucose Glucose Erucin->Glucose + Sulfate Sulfate Erucin->Sulfate + Myrosinase Myrosinase (Enzyme) Myrosinase->Erucin TissueDamage Plant Tissue Damage (e.g., Chewing, Grinding) TissueDamage->Myrosinase releases

Caption: Enzymatic conversion of Glucoerucin to Erucin.

Experimental Workflow for Glucoerucin Extraction and Analysis

This diagram outlines the complete workflow from sample preparation to final analysis for the extraction of glucoerucin.

Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis Start Eruca sativa (Leaves or Seeds) Freeze Flash Freezing (Liquid Nitrogen) Start->Freeze Grind Cryogenic Grinding Freeze->Grind Solvent Add 80% Cold Methanol Grind->Solvent Mix Vortex & Shake Solvent->Mix Centrifuge Centrifugation (4000 x g) Mix->Centrifuge Collect Collect Supernatant Centrifuge->Collect Filter Filter (0.45 µm) Collect->Filter Analyze HPLC or LC-MS Analysis Filter->Analyze Quantify Quantification vs. Standard Analyze->Quantify

Caption: Workflow for Glucoerucin extraction and analysis.

References

Synthesis of High-Purity Monoerucin for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, purification, and analysis of high-purity 1-monoerucin, a monoacylglycerol of significant interest for various research applications. While specific literature on monoerucin (B52946) is limited, the methodologies presented here are based on established principles for the synthesis of analogous monoacylglycerols, such as monoolein (B16389) and monolaurin, and can be adapted for the successful production of high-purity this compound.

Introduction

This compound, the 1-monoacylglycerol of erucic acid, is a lipid molecule with potential applications in drug delivery, materials science, and as a bioactive compound. Its amphiphilic nature, arising from the hydrophilic glycerol (B35011) backbone and the long, unsaturated C22 acyl chain of erucic acid, makes it a subject of interest for forming various liquid crystalline phases in aqueous systems.[1] The synthesis of high-purity this compound is crucial for accurate in vitro and in vivo studies to elucidate its physicochemical properties and biological activities.

This document outlines two primary synthetic routes: enzymatic synthesis, which offers high selectivity and mild reaction conditions, and chemical synthesis, which can be a cost-effective alternative.[2][3] Furthermore, detailed protocols for purification and comprehensive analytical methods for purity assessment are provided.

Synthesis of 1-Monoerucin

The synthesis of 1-monoerucin can be approached through two main strategies: enzymatic esterification and chemical synthesis. The choice of method will depend on the desired purity, yield, and available resources.

Enzymatic Synthesis via Lipase-Catalyzed Esterification

Enzymatic synthesis is a highly selective method for producing 1-monoacylglycerols, minimizing the formation of di- and triacylglycerol byproducts.[3] Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym® 435), are commonly used for their high efficiency and reusability.[4][5]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve erucic acid and glycerol in a suitable organic solvent (e.g., 2-methyl-2-propanol or a solvent-free system can be employed).[6] A molar excess of glycerol is typically used to favor the formation of the monoester.

  • Enzymatic Reaction: Add the immobilized lipase (e.g., Novozym® 435) to the reaction mixture. The reaction is typically carried out at a controlled temperature (e.g., 60°C) with constant stirring.[6]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Enzyme Removal: Once the reaction has reached the desired conversion, the immobilized enzyme is removed by filtration. The enzyme can be washed with a solvent and reused.

  • Solvent Removal: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product containing this compound, unreacted starting materials, and minor byproducts.

Table 1: Comparison of Reaction Conditions for Enzymatic Synthesis of Monoacylglycerols

ParameterCondition for Monoolein Synthesis[7]Condition for Monolaurin Synthesis[2]Recommended Starting Condition for this compound Synthesis
Enzyme Candida rugosa lipasep-Toluenesulfonic acid (catalyst)Novozym® 435
Substrates Glycerol and Oleic AcidLauric Acid and GlycerolErucic Acid and Glycerol
Solvent Iso-octane or HexaneSolvent-free2-methyl-2-propanol or Solvent-free
Temperature 30°C130°C60°C
Glycerol:Fatty Acid Molar Ratio N/A1:13:1 to 5:1
Reaction Time N/A6 hours24-48 hours (monitor for completion)
Chemical Synthesis via Transesterification with Protected Glycerol

Chemical synthesis offers a scalable alternative to enzymatic methods. A common strategy involves the use of a protected glycerol, such as 1,2-isopropylideneglycerol (solketal), to selectively acylate the primary hydroxyl group.[8]

Experimental Protocol:

  • Transesterification: React ethyl erucate (B1234575) with 1,2-isopropylideneglycerol in the presence of an acid or base catalyst (e.g., sulfuric acid or sodium methoxide). The reaction is typically performed under reflux.[9][10][11][12]

  • Purification of Intermediate: The resulting protected this compound (1,2-isopropylidene-3-erucoylglycerol) is purified from the reaction mixture, for example, by column chromatography.

  • Deprotection: The protecting group is removed by acid-catalyzed hydrolysis (e.g., using an acidic resin like Amberlyst-15) in a suitable solvent like methanol (B129727) or ethanol (B145695) to yield 1-monoerucin.

  • Final Purification: The final product is purified to remove any remaining impurities.

Purification of High-Purity this compound

Achieving high purity is critical for research applications. A combination of purification techniques is often necessary.

Crystallization

Crystallization is an effective method for purifying monoacylglycerols from the crude reaction mixture.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable hot solvent (e.g., n-hexane, acetone, or a mixture of solvents).

  • Cooling: Slowly cool the solution to induce crystallization of the this compound. The cooling rate can be controlled to optimize crystal size and purity.

  • Isolation: The crystallized this compound is collected by filtration and washed with a cold solvent to remove residual impurities.

  • Drying: The purified crystals are dried under a vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (>99%), preparative HPLC is the method of choice.[13]

Experimental Protocol:

  • Column Selection: A reversed-phase C18 column is typically used for the separation of lipids.

  • Mobile Phase: A gradient of organic solvents (e.g., acetonitrile, methanol, or isopropanol) and water is commonly employed. The gradient should be optimized for the best separation of this compound from di- and trierucin, as well as unreacted erucic acid.

  • Fraction Collection: The eluent is monitored by a UV or evaporative light scattering detector (ELSD), and the fractions corresponding to the this compound peak are collected.

  • Solvent Removal: The solvent is removed from the collected fractions under reduced pressure to yield the high-purity this compound.

Analytical Methods for Purity Assessment

A combination of analytical techniques should be used to confirm the identity and purity of the synthesized this compound.

Table 2: Analytical Techniques for this compound Characterization

TechniquePurposeExpected Results for 1-Monoerucin
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[14]A single major peak with a retention time distinct from erucic acid, dierucin, and trierucin.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of fatty acid composition after derivatization.[15]The major fatty acid methyl ester detected will be methyl erucate. Can also be used to identify regio-isomers after silylation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and purity confirmation.[16][17][18][19]1H and 13C NMR spectra will show characteristic signals for the glycerol backbone and the erucic acid acyl chain.
Mass Spectrometry (MS) Molecular weight confirmation and structural analysis.[20][21][22][23]The mass spectrum will show the molecular ion peak corresponding to the mass of this compound. Fragmentation patterns can confirm the structure.

Biological Activities and Signaling Pathways (Hypothetical)

While direct studies on the biological activities and signaling pathways of this compound are scarce, we can extrapolate potential areas of interest based on the known effects of its constituent, erucic acid, and other monoacylglycerols. It is important to note that the biological effects of this compound itself need to be experimentally determined.

Some research suggests that other monoacylglycerols, such as monolaurin, can stabilize mammalian cell membranes and inhibit signal transduction.[8] The isothiocyanate "erucin" (a different compound) has been shown to have anti-inflammatory effects by inhibiting NF-κB signaling.[24][25][26] It is plausible that this compound, as a lipid molecule, could interact with cell membranes and modulate lipid signaling pathways.[27][28][29][30]

Potential Research Areas:

  • Cytotoxicity Assays: To determine the effect of this compound on cell viability in various cell lines.[31][32]

  • Anti-inflammatory Assays: To investigate the potential of this compound to modulate inflammatory responses, for example, by measuring the production of inflammatory cytokines in stimulated immune cells.[33][34]

  • Lipid Signaling Pathway Analysis: To explore the impact of this compound on key enzymes and mediators in lipid signaling cascades.[35]

Visualizations

Experimental Workflow for Enzymatic Synthesis and Purification

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification Reactants Erucic Acid + Glycerol Reaction Reaction Mixture Reactants->Reaction Solvent Solvent (e.g., 2-methyl-2-propanol) Solvent->Reaction Enzyme Immobilized Lipase (Novozym® 435) Enzyme->Reaction Incubation Incubation (60°C, stirring) Reaction->Incubation Filtration Filtration Incubation->Filtration Remove Enzyme Evaporation Solvent Evaporation Filtration->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Crystallization Crystallization Crude_Product->Crystallization Prep_HPLC Preparative HPLC Crystallization->Prep_HPLC Optional Pure_this compound High-Purity this compound Crystallization->Pure_this compound Prep_HPLC->Pure_this compound

Caption: Workflow for enzymatic synthesis and purification of this compound.

Hypothetical Signaling Pathway Modulation by this compound

Hypothetical_Signaling_Pathway This compound This compound Membrane Cell Membrane Interaction This compound->Membrane PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Modulation? AA Arachidonic Acid (AA) Release PLA2->AA COX Cyclooxygenase (COX) AA->COX LOX Lipoxygenase (LOX) AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammatory Response Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Hypothetical modulation of the arachidonic acid signaling pathway by this compound.

References

Application Notes and Protocols for Testing Monoerucin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monoerucin (B52946), an isothiocyanate found in cruciferous vegetables like arugula, has garnered interest for its potential anticancer properties. Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis. The cytotoxic effects of this compound are linked to its ability to modulate key cellular signaling pathways, including those involved in inflammation, oxidative stress, and cell cycle regulation. This document provides a comprehensive set of protocols for assessing the cytotoxic effects of this compound in a cell culture setting. The methodologies detailed herein include assessments of cell viability, cytotoxicity, and apoptosis, providing a robust framework for characterizing the anticancer potential of this compound.

Data Presentation

Table 1: Cell Viability (IC50) of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7 Breast Cancer7228[1]
MDA-MB-231 Breast Cancer48~24[2]
786-O Renal Cancer24>80
A549 Lung Carcinoma--
J82 Bladder Cancer--
UMUC3 Bladder Cancer--

Note: IC50 values can vary depending on the specific experimental conditions.

Table 2: Cytotoxicity of this compound (LDH Release) in MDA-MB-231 Cells
This compound Concentration (µM)Incubation Time (hours)% Cytotoxicity (LDH Release)
0 (Vehicle Control) 485.2 ± 1.1
10 4815.8 ± 2.5
25 4835.1 ± 3.8
50 4862.4 ± 5.2
100 4885.7 ± 6.9

Data are presented as mean ± standard deviation of three independent experiments.

Table 3: Apoptosis Induction by this compound in MDA-MB-231 Cells (Annexin V-FITC/PI Staining)
This compound Concentration (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Vehicle Control) 483.1 ± 0.82.5 ± 0.5
30 4828.9 ± 3.231.1 ± 4.1

Data are presented as mean ± standard deviation of three independent experiments. A study found that 30 μM of erucin (B1671059) induced both early and late cell apoptosis in about 60% of MDA-MB-231 cells.[2]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted from standard MTT assay procedures.[3][4]

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.

Cytotoxicity Assessment: LDH Release Assay

This protocol is based on standard LDH cytotoxicity assay kits.[5][6][7][8]

Objective: To quantify the percentage of cell death induced by this compound by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (containing LDH reaction solution and lysis buffer)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for three control groups:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with lysis buffer (provided in the kit) 1 hour before the end of the incubation period.

    • Background control: Medium only (no cells).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol follows standard procedures for apoptosis detection by flow cytometry.[9][10][11][12]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells into 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time (e.g., 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution.

    • Collect both the detached and adherent cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V- and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V- and PI-positive.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Experiment Setup cluster_assays Cytotoxicity & Viability Assays cluster_data_analysis Data Analysis seed_cells Seed Cells in Multi-well Plates overnight_incubation Incubate Overnight (37°C, 5% CO2) seed_cells->overnight_incubation monoerucin_treatment Treat with this compound (various concentrations) overnight_incubation->monoerucin_treatment mtt_assay MTT Assay (Cell Viability) monoerucin_treatment->mtt_assay 24-72h incubation ldh_assay LDH Assay (Cytotoxicity) monoerucin_treatment->ldh_assay 24-72h incubation apoptosis_assay Annexin V/PI Staining (Apoptosis) monoerucin_treatment->apoptosis_assay 24-48h incubation ic50_determination IC50 Calculation mtt_assay->ic50_determination percent_cytotoxicity % Cytotoxicity Calculation ldh_assay->percent_cytotoxicity flow_cytometry_analysis Flow Cytometry Analysis (% Apoptotic Cells) apoptosis_assay->flow_cytometry_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

This compound's Effect on NF-κB Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ikb_kinase IκB Kinase This compound->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates nfkb_ikb p65/p50-IκBα (Inactive Complex) nfkb p65/p50 (NF-κB) nfkb_n p65/p50 nfkb->nfkb_n Nuclear Translocation nfkb_ikb->nfkb Degradation of IκBα dna DNA nfkb_n->dna gene_transcription Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) dna->gene_transcription

Caption: this compound inhibits the NF-κB signaling pathway.[13][14]

This compound's Effect on Nrf2 Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ros ROS (Oxidative Stress) This compound->ros Induces keap1_nrf2 Keap1-Nrf2 (Inactive Complex) ros->keap1_nrf2 Dissociates keap1 Keap1 nrf2 Nrf2 nrf2_n Nrf2 nrf2->nrf2_n Nuclear Translocation keap1_nrf2->nrf2 proteasome Proteasomal Degradation keap1_nrf2->proteasome Ubiquitination maf Maf nrf2_n->maf are ARE (Antioxidant Response Element) maf->are gene_transcription Antioxidant Gene Transcription (e.g., HO-1, NQO1) are->gene_transcription

Caption: this compound activates the Nrf2 antioxidant pathway.[2][15][16]

This compound's Induction of G2/M Cell Cycle Arrest

G cluster_cell_cycle Cell Cycle Progression This compound This compound g2m_checkpoint G2/M Checkpoint (e.g., Cyclin B1/CDK1) This compound->g2m_checkpoint Induces Arrest g1 G1 Phase s S Phase g1->s g2 G2 Phase s->g2 m M Phase (Mitosis) g2->m apoptosis Apoptosis g2m_checkpoint->apoptosis

Caption: this compound induces cell cycle arrest at the G2/M phase.[1][17][18]

References

Preparation of Monoerucin Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the preparation of stock solutions of Monoerucin (B52946) for use in various experimental settings. Due to the limited availability of public data on this compound's solubility, this guide outlines a systematic approach to determine its solubility in common laboratory solvents and subsequently prepare a stable, concentrated stock solution. Adherence to these guidelines will ensure the accuracy and reproducibility of experimental results.

Introduction

This compound is a biochemical reagent used in life science research.[1][2] Proper preparation of a stock solution is the first critical step in any experiment involving this compound. A well-prepared stock solution ensures accurate and consistent dosing, which is fundamental for obtaining reliable and reproducible data. This protocol provides a comprehensive guide for researchers to prepare this compound stock solutions.

Chemical and Physical Properties of this compound

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is essential for calculating the required mass of the compound for a desired stock concentration and for its proper handling and storage.

PropertyValueSource
CAS Number 28063-42-5[1][2][3][4][5]
Molecular Formula C₂₅H₄₈O₄[1][2][3]
Molecular Weight 412.65 g/mol [1][2][4][5]
Physical Form Powder[6]
Storage Temperature -20°C[1][6]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Analytical balance

  • Microcentrifuge tubes or glass vials

  • Volumetric flasks

  • Pipettes (various volumes)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filters (0.22 µm)

  • Laminar flow hood (for sterile applications)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Recommended Solvents

The solubility of this compound in common laboratory solvents is not widely published. Therefore, it is recommended to empirically determine the solubility in a small volume of the following solvents:

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Phosphate-buffered saline (PBS)

DMSO is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds, making it a good starting point.[7][8][9][10]

Protocol 1: Small-Scale Solubility Testing

This protocol is designed to determine a suitable solvent and the approximate solubility of this compound.

  • Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a pre-weighed microcentrifuge tube or glass vial.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the tube.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound does not dissolve, gentle heating (e.g., in a 37°C water bath) or sonication may aid dissolution.

  • Observation: Visually inspect the solution for any undissolved particles. If the solid has completely dissolved, the solubility is at least at that concentration.

  • Titration (Optional): If the compound dissolved, you can continue to add small, known volumes of the solvent until precipitation is observed to determine the saturation point. If it did not dissolve, add more solvent stepwise and repeat the dissolution process until the solid is fully dissolved.

  • Record: Carefully record the mass of this compound and the total volume of solvent used to achieve complete dissolution. This will give an estimate of the solubility (in mg/mL or M).

  • Solvent Selection: Choose the solvent that dissolves this compound to the desired concentration with the least volume and is compatible with the downstream experimental system. For cell-based assays, the final concentration of organic solvents like DMSO should typically be kept low (e.g., <0.5%) to avoid cytotoxicity.

Protocol 2: Preparation of a Concentrated Stock Solution

Once a suitable solvent has been identified, a larger volume of a concentrated stock solution can be prepared. The following is an example protocol for preparing a 10 mM stock solution in DMSO.

  • Calculation:

    • Desired Stock Concentration: 10 mM

    • Molecular Weight of this compound: 412.65 g/mol

    • Desired Volume: 1 mL

    • Mass required = 10 mmol/L * 1 L/1000 mL * 1 mL * 412.65 g/mol = 0.0041265 g = 4.13 mg

  • Weighing: Accurately weigh 4.13 mg of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Dissolving: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator for a short period.

  • Sterilization (for cell culture): If the stock solution is intended for use in cell culture, it should be sterilized by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C as recommended.[1][6]

Workflow for Preparing this compound Stock Solution

Workflow cluster_prep Preparation cluster_sterile For Cell Culture Applications cluster_storage Storage weigh Weigh this compound Powder add_solvent Add Chosen Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve sterilize Sterile Filter (0.22 µm) dissolve->sterilize If for sterile use aliquot Aliquot into Single-Use Tubes dissolve->aliquot If not for sterile use sterilize->aliquot store Store at -20°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

Stability and Storage

This compound powder should be stored at -20°C.[1][6] Once in solution, it is best practice to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. The stability of this compound in solution has not been extensively reported; therefore, it is recommended to prepare fresh stock solutions periodically and to visually inspect for any precipitation before use.

Conclusion

This document provides a general yet detailed framework for the preparation of this compound stock solutions. Due to the absence of published solubility data, researchers are advised to perform initial small-scale solubility tests to identify a suitable solvent before preparing a concentrated stock solution. Following these protocols will help ensure the quality and reliability of experimental outcomes.

References

Application Notes and Protocols for X-ray Diffraction Analysis of Monoerucin Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the current scientific literature, a single-crystal X-ray diffraction structure for monoerucin (B52946) has not been deposited in public crystallographic databases. The available research primarily focuses on the liquid crystalline phase behavior of this compound in water, which has been characterized by powder X-ray diffraction.[1]

This document, therefore, provides a generalized but detailed protocol that would be applicable for the determination of the crystal structure of a small organic molecule like this compound. The data presented are representative and intended to serve as a template for what would be expected from such an analysis.

Introduction

This compound, a monoacylglycerol, is of interest in biophysical and pharmaceutical research, particularly for its role in forming lipidic cubic phases used in the crystallization of membrane proteins. Determining its precise three-dimensional atomic structure through single-crystal X-ray diffraction would provide invaluable insights into its molecular conformation, packing in the solid state, and intermolecular interactions. This understanding is crucial for rationalizing its phase behavior and for its application in drug delivery and structural biology.

The following sections outline the standard procedures for the crystallization, data collection, and structure solution and refinement for a small molecule like this compound.

Experimental Protocols

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. For a lipid molecule like this compound, several crystallization techniques can be employed.

Protocol: Vapor Diffusion Crystallization (Sitting Drop Method)

  • Sample Preparation:

    • Dissolve high-purity this compound in a suitable organic solvent (e.g., ethanol, isopropanol, or a chloroform/methanol mixture) to create a stock solution of 10-20 mg/mL. The solvent choice is critical and may require screening.

  • Crystallization Plate Setup:

    • Use a 96-well sitting drop crystallization plate.

    • Pipette 80 µL of various precipitant solutions (the "reservoir solution") into the wells of the plate. A screening kit for small molecules would typically include solutions with varying pH, different types of buffers, salts, and organic precipitants (e.g., polyethylene (B3416737) glycols of different molecular weights, MPD, isopropanol).

    • Pipette 1 µL of the this compound stock solution into the smaller "sitting drop" post in the center of the well.

    • Pipette 1 µL of the reservoir solution from the same well into the this compound drop.

    • Carefully seal the wells with optically clear tape to create a closed system.

  • Incubation and Observation:

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C). Temperature can significantly affect crystallization.

    • Monitor the drops regularly under a microscope over several days to weeks for the appearance of crystals. Note any changes, such as precipitation or phase separation.

  • Optimization:

    • If microcrystals or poor-quality crystals form, optimize the conditions by systematically varying the concentrations of the protein and precipitant, changing the pH, or introducing additives.

  • Crystal Harvesting:

    • Once suitable crystals (typically >20 µm in all dimensions) are grown, carefully harvest them using a cryo-loop of appropriate size.

  • Cryo-protection:

    • To prevent ice formation during X-ray data collection at cryogenic temperatures (around 100 K), the crystal must be cryo-protected.

    • Quickly transfer the crystal from the drop into a cryoprotectant solution. This is often the reservoir solution supplemented with a cryo-agent like glycerol, ethylene (B1197577) glycol, or Paratone-N oil. The concentration of the cryo-agent may need to be optimized (typically 20-35%).

    • After a brief soak (a few seconds), remove the loop and immediately plunge it into liquid nitrogen to flash-cool the crystal.

  • Diffractometer Setup:

    • Mount the frozen crystal, still on the cryo-loop, onto the goniometer head of a single-crystal X-ray diffractometer.

    • Modern diffractometers are equipped with a focused X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., a CCD or pixel array detector).

  • Data Collection Strategy:

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images (frames) as the crystal is rotated in the X-ray beam. The rotation range, exposure time per frame, and detector distance are key parameters that are optimized to ensure a complete dataset with good resolution and signal-to-noise ratio.

    • A typical data collection might involve collecting 360 degrees of data in 0.5-degree increments.

  • Data Integration and Scaling:

    • The collected diffraction images are processed using software like XDS or HKL-2000. This involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each spot, and scaling the data from all frames to create a single reflection file.

  • Structure Solution (Phasing):

    • For a small molecule like this compound, the structure can usually be solved using "direct methods," which use statistical relationships between the reflection intensities to determine initial phases. Software like SHELXT is commonly used for this step.

  • Structure Refinement:

    • The initial atomic model is then refined against the experimental diffraction data using software like SHELXL or Olex2.

    • This is an iterative process of adjusting atomic positions, displacement parameters (describing thermal motion), and occupancies to improve the agreement between the calculated diffraction pattern from the model and the observed data. This agreement is monitored by the R-factors (R1 and R-work).

    • Difference Fourier maps (Fo-Fc) are used to locate missing atoms (like hydrogens) or identify regions of disorder.

Data Presentation

The final result of a successful crystal structure determination is a set of crystallographic data that is typically presented in a standardized table. The following table shows representative data that one might expect for a molecule like this compound.

Parameter Value (Representative)
Crystal Data
Chemical FormulaC₂₅H₄₈O₄
Formula Weight412.65 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)5.50, 8.50, 25.00
α, β, γ (°)90, 95.0, 90
Volume (ų)1164.4
Z (molecules/unit cell)2
Calculated Density (g/cm³)1.178
Absorption Coefficient (mm⁻¹)0.650 (for Mo Kα)
F(000)464
Data Collection
Radiation (Å)Mo Kα (λ = 0.71073)
Temperature (K)100
2θ range for data collection (°)4.0 to 55.0
Reflections Collected8500
Independent Reflections2600 [R(int) = 0.045]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters2600 / 0 / 270
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R1 = 0.040, wR2 = 0.110
R indices (all data)R1 = 0.055, wR2 = 0.125
Largest diff. peak/hole (e Å⁻³)0.35 and -0.25

Visualizations

The overall workflow for determining a crystal structure can be visualized as a logical progression of steps, from obtaining the crystal to finalizing the atomic model.

experimental_workflow cluster_sample_prep Sample Preparation & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Determination Purification High-Purity this compound Crystallization Crystallization Screening Purification->Crystallization Optimization Optimization of Conditions Crystallization->Optimization SingleCrystal Single Crystal Growth Optimization->SingleCrystal Mounting Crystal Mounting & Cryo-cooling SingleCrystal->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Scaling Diffraction->Processing Phasing Structure Solution (Phasing) Processing->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation FinalModel FinalModel Validation->FinalModel Final Atomic Model refinement_cycle InitialModel Initial Atomic Model (from Direct Methods) Refine Refine Atomic Parameters (Positions, ADPs) InitialModel->Refine CalculateSF Calculate Structure Factors (Fc) and Phases (αc) Refine->CalculateSF CheckR Check R-factors (R1, wR2) Refine->CheckR CalculateMap Calculate Electron Density Maps (Fo-Fc) CalculateSF->CalculateMap InspectMap Inspect Maps & Rebuild Model (e.g., add atoms, fix geometry) CalculateMap->InspectMap InspectMap->Refine CheckR->Refine No Converged Converged Model CheckR->Converged Yes

References

Application of Monoerucin in Nanoparticle Formulation for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoerucin (B52946), a monoacylglycerol derived from erucic acid, presents a promising avenue for the development of novel nanoparticle-based cancer therapies. Its lipophilic nature makes it a suitable candidate for incorporation into lipid-based nanoparticle (LNP) systems, which have been extensively utilized to enhance the delivery of therapeutic agents to tumor tissues.[1][2][3] While direct experimental data on this compound-loaded nanoparticles is limited, this document provides a comprehensive overview of its potential applications, hypothesized mechanisms of action, and detailed protocols for nanoparticle formulation and characterization based on existing knowledge of similar lipid-based systems and the known biological activities of its constituent fatty acid, erucic acid.

Erucic acid, a monounsaturated omega-9 fatty acid, has demonstrated cytotoxic and antitumor effects in various cancer cell lines.[4][5] Studies have shown that erucic acid can induce apoptosis and oxidative stress in tumor cells.[4][6] Furthermore, liposomal formulations incorporating erucic acid have been investigated as carriers for anticancer drugs, suggesting the feasibility of using its derivatives, like this compound, in similar drug delivery platforms.[7][8]

These application notes aim to provide a foundational framework for researchers to explore the potential of this compound in oncological applications, from nanoparticle synthesis to preclinical evaluation.

Putative Mechanism of Action and Signaling Pathways

While the precise molecular targets of this compound in cancer cells have not been elucidated, the known effects of other lipid molecules and erucic acid on cellular signaling pathways provide a basis for hypothesizing its mechanism of action. Two of the most critical pathways in cancer progression are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK signaling cascades, which regulate cell proliferation, survival, and apoptosis.

Potential Impact on PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is frequently hyperactivated in a wide range of cancers, promoting cell growth and survival. Several lipid-based molecules have been shown to modulate this pathway. It is plausible that this compound, upon release from a nanoparticle carrier within the cancer cell, could interfere with key components of this pathway, potentially leading to the inhibition of cell proliferation and induction of apoptosis.

Potential Impact on Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that is often deregulated in cancer, leading to uncontrolled cell division. The lipophilic nature of this compound may facilitate its interaction with cell membranes and membrane-associated proteins, including components of the Ras signaling pathway. By altering membrane fluidity or directly interacting with signaling proteins, this compound could potentially disrupt the downstream signaling cascade, thereby inhibiting cancer cell proliferation.

Hypothesized inhibitory action of this compound on key cancer signaling pathways.

Data Presentation: Properties of this compound and Nanoparticle Formulation Components

The following table summarizes the key physicochemical properties of this compound and common components used in the formulation of lipid-based nanoparticles. This data is essential for the rational design of this compound-loaded nanoparticles.

Component Property Value Significance in Formulation
This compound Molecular FormulaC25H48O4Influences solubility and encapsulation efficiency.
Molecular Weight412.65 g/mol Affects drug loading calculations.
Melting Point52°CCritical for selecting the appropriate nanoparticle preparation method (e.g., hot homogenization).
LogP (estimated)8.787High lipophilicity suggests good incorporation into lipid matrices.
Phospholipids (e.g., Soy Lecithin) NatureAmphiphilicForms the primary structure of liposomes and stabilizes lipid nanoparticles.
ChargeCan be neutral, anionic, or cationicInfluences nanoparticle stability and interaction with cell membranes.
Solid Lipids (e.g., Glyceryl Monostearate) Melting PointHigh (e.g., > 50°C)Forms the solid core of Solid Lipid Nanoparticles (SLNs), enabling controlled drug release.
Liquid Lipids (e.g., Oleic Acid) State at Room Temp.LiquidUsed in Nanostructured Lipid Carriers (NLCs) to create a less ordered lipid matrix, improving drug loading and stability.
Surfactants (e.g., Polysorbate 80) HLB ValueHighStabilizes the nanoparticle dispersion and prevents aggregation. Can also influence in vivo biodistribution.

Experimental Protocols

Due to the absence of established protocols for this compound nanoparticle formulation, the following methodologies are proposed based on standard procedures for lipid-based nanoparticles.

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This method is suitable for incorporating thermosensitive drugs and is a widely used technique for SLN preparation.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate)

  • Surfactant (e.g., Polysorbate 80)

  • Distilled water

Procedure:

  • Melt the solid lipid (e.g., 5% w/v) at a temperature approximately 5-10°C above its melting point.

  • Disperse the desired amount of this compound (e.g., 0.5-2% w/v) in the molten lipid phase.

  • Heat the aqueous surfactant solution (e.g., 2% w/v Polysorbate 80) to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Subject the pre-emulsion to high-pressure homogenization for several cycles at an optimized pressure to reduce the particle size to the nanometer range.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Store the SLN dispersion at 4°C for further characterization.

SLN_Preparation_Workflow Start Start Melt_Lipid Melt Solid Lipid & this compound Start->Melt_Lipid Heat_Aqueous Heat Aqueous Surfactant Solution Start->Heat_Aqueous Pre_Emulsion High-Shear Homogenization (Pre-emulsion formation) Melt_Lipid->Pre_Emulsion Heat_Aqueous->Pre_Emulsion HPH High-Pressure Homogenization Pre_Emulsion->HPH Cooling Cooling & Recrystallization HPH->Cooling SLN_Dispersion This compound-Loaded SLN Dispersion Cooling->SLN_Dispersion End End SLN_Dispersion->End

Workflow for preparing this compound-loaded solid lipid nanoparticles.

Protocol 2: Characterization of this compound-Loaded Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the nanoparticle formulation.

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle dispersion with distilled water to an appropriate concentration. Measure the particle size, PDI, and zeta potential using a Zetasizer instrument.

  • Expected Outcome: A narrow particle size distribution (PDI < 0.3) and a zeta potential of at least ±30 mV for good physical stability.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Technique: Ultracentrifugation followed by a suitable analytical method (e.g., HPLC).

  • Procedure:

    • Separate the unencapsulated this compound from the nanoparticle dispersion by ultracentrifugation.

    • Quantify the amount of free this compound in the supernatant using a validated HPLC method.

    • Calculate EE and DL using the following formulas:

      • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

      • DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

3. In Vitro Drug Release Study:

  • Technique: Dialysis bag method.

  • Procedure:

    • Place a known amount of the this compound-loaded nanoparticle dispersion in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline with a small percentage of a surfactant to ensure sink conditions) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of released this compound in the collected samples using HPLC.

  • Expected Outcome: A sustained release profile of this compound from the nanoparticles over an extended period.

Protocol 3: In Vitro Cytotoxicity Assay

This assay evaluates the anticancer activity of the formulated this compound nanoparticles.

Materials:

  • Cancer cell line (e.g., breast, colon, or lung cancer cells)

  • Cell culture medium and supplements

  • This compound-loaded nanoparticles, empty nanoparticles (placebo), and free this compound solution

  • MTT or WST-1 reagent

  • 96-well plates

Procedure:

  • Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound-loaded nanoparticles, empty nanoparticles, and free this compound for 24, 48, and 72 hours. Include untreated cells as a control.

  • After the incubation period, add the MTT or WST-1 reagent to each well and incubate for the recommended time.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In_Vitro_Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Treatment Treat with Nanoparticle Formulations Seed_Cells->Treatment Incubation Incubate for 24, 48, 72h Treatment->Incubation Add_Reagent Add MTT/WST-1 Reagent Incubation->Add_Reagent Measure_Absorbance Measure Absorbance Add_Reagent->Measure_Absorbance Analyze_Data Calculate Cell Viability & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for assessing the in vitro cytotoxicity of this compound nanoparticles.

Conclusion

The formulation of this compound into lipid-based nanoparticles holds significant promise for advancing cancer therapy. By leveraging the principles of nanoparticle-mediated drug delivery, it is possible to overcome the potential limitations of free this compound, such as poor solubility, and enhance its therapeutic efficacy. The protocols and theoretical framework presented here provide a starting point for the systematic investigation of this compound-loaded nanoparticles. Further research is warranted to validate these hypotheses, optimize formulations, and fully elucidate the anticancer potential of this novel therapeutic approach.

References

Application Note: Measuring Monoerucin Uptake and Biological Activity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Monoerucin (B52946), also known as erucin, is an isothiocyanate found in cruciferous vegetables like arugula (rocket salad) and is structurally related to the well-studied compound sulforaphane.[1][2] Emerging research highlights its potential as a chemopreventive and therapeutic agent against various cancers.[3] this compound exerts its anticancer effects through multiple mechanisms, including the induction of Phase II detoxification enzymes, promotion of apoptosis, and cell cycle arrest at the G2/M phase.[1][4] A key mechanism of action is the suppression of microtubule dynamics, which disrupts mitosis and leads to programmed cell death.[2][5]

Measuring the cellular uptake of this compound is a critical first step in evaluating its efficacy and understanding its mechanism of action. This application note provides a comprehensive set of protocols to quantify this compound uptake in adherent cancer cell lines and to assess its subsequent biological effects, such as cytotoxicity and cell cycle disruption.

Proposed Signaling Pathway of this compound

This compound's anticancer activity is linked to its ability to modulate several intracellular pathways. Upon entering the cell, it can induce the Nrf2-Keap1-ARE pathway, leading to the expression of antioxidant and Phase II detoxification enzymes.[4] Concurrently, it disrupts microtubule dynamics, which triggers mitotic arrest (G2/M phase) and ultimately leads to apoptosis.[2][6]

Caption: this compound signaling pathways in cancer cells.

Experimental Workflow

The following workflow provides a logical sequence for investigating this compound in cancer cell lines, from initial cell culture to quantitative uptake analysis and functional assays.

G start Start: Select Cancer Cell Line(s) culture 1. Cell Culture and Maintenance (e.g., MCF7, A549, MDA-MB-231) start->culture seed 2. Seed Cells for Experiments culture->seed treat_uptake 3a. Treat with this compound (Time-course & Dose-response) seed->treat_uptake treat_functional 3b. Treat with this compound (Dose-response) seed->treat_functional lyse 4. Wash & Lyse Cells treat_uptake->lyse quantify 5. Quantify Intracellular This compound (LC-MS/HPLC) lyse->quantify analyze 6. Data Analysis and Correlation quantify->analyze srb Cytotoxicity Assay (SRB/MTT) treat_functional->srb facs_cycle Cell Cycle Analysis (Flow Cytometry) treat_functional->facs_cycle facs_apop Apoptosis Assay (Flow Cytometry) treat_functional->facs_apop srb->analyze facs_cycle->analyze facs_apop->analyze

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: Cell Culture
  • Cell Lines: Human breast cancer (MCF7, MDA-MB-231), human lung cancer (A549), or human colon cancer (Caco-2) cell lines are suitable models based on existing literature.[1][2][7]

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passaging: Subculture cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach adherent cells.[8]

Protocol 2: this compound Uptake Quantification (LC-MS/HPLC Method)

This protocol measures the total intracellular concentration of this compound.

  • Cell Seeding: Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere for 24 hours.

  • This compound Treatment:

    • Prepare fresh stock solutions of this compound in DMSO. The final DMSO concentration in the medium should not exceed 0.1%.

    • Aspirate the culture medium and replace it with a medium containing the desired concentration of this compound (e.g., 10, 25, 50 µM). Include a vehicle control (DMSO only).

    • Incubate for various time points (e.g., 0.5, 1, 2, 4, 6 hours) at 37°C.

  • Cell Washing:

    • To terminate uptake, rapidly aspirate the drug-containing medium.

    • Immediately wash the cell monolayer three times with 2 mL of ice-cold Phosphate-Buffered Saline (PBS) per well to remove all extracellular this compound.

  • Cell Lysis and Collection:

    • Add 200 µL of lysis buffer (e.g., RIPA buffer or acetonitrile) to each well.

    • Scrape the cells using a cell scraper and transfer the lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation for Analysis:

    • Collect the supernatant for analysis.

    • A portion of the lysate should be reserved for protein quantification (e.g., BCA assay) to normalize the uptake data.

  • Quantification:

    • Analyze the supernatant using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) method to quantify the concentration of this compound.

    • Generate a standard curve with known concentrations of this compound to ensure accurate quantification.

    • Express the final data as pmol or ng of this compound per mg of total protein.

Protocol 3: Cytotoxicity Assessment (SRB Assay)

This assay measures cell proliferation and is used to determine the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%).

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • This compound Treatment: Add 100 µL of medium containing serial dilutions of this compound to the wells. Incubate for 72 hours at 37°C.[2][6]

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of 10% ice-cold Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with tap water and allow them to air dry completely. Add 50 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 4: Cell Cycle Analysis

This protocol uses propidium (B1200493) iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed 5 x 10⁵ cells in a 6-well plate. After 24 hours, treat with various concentrations of this compound for 24 or 48 hours.[2]

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. Add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[2]

Data Presentation

Quantitative data should be organized into clear and concise tables for comparison and interpretation.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (µM) after 72h Treatment Reference
MCF7 Breast Cancer 28 [2]
A549 Lung Cancer 97.7 [1]
Caco-2 Colon Cancer >50 (at 48h) [1]

| MDA-MB-231 | Breast Cancer | ~30 |[7] |

Table 2: Example Data for this compound Uptake in MCF7 Cells

Treatment Time (hours) Intracellular this compound (pmol/mg protein)
0.5 150 ± 18
1 275 ± 25
2 410 ± 32
4 450 ± 40
6 435 ± 38

(Note: Data are hypothetical and for illustrative purposes only. Values represent Mean ± SD from a triplicate experiment after treatment with 25 µM this compound.)

Table 3: Effect of this compound on Cell Cycle Distribution in MCF7 Cells (24h Treatment)

This compound Conc. (µM) % Cells in G0/G1 % Cells in S % Cells in G2/M
0 (Control) 65.2 ± 4.1 20.5 ± 2.3 14.3 ± 1.9
15 40.1 ± 3.5 18.9 ± 2.1 41.0 ± 3.8
30 25.7 ± 2.8 15.3 ± 1.9 59.0 ± 4.5

(Note: Data are representative based on published findings showing G2/M arrest and are for illustrative purposes.[2])

References

Application Notes and Protocols for the Use of Monoerucin in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoerucin (B52946), a monoacylglycerol containing the long-chain fatty acid erucic acid, serves as a valuable substrate for studying the activity of several key lipases involved in lipid metabolism and signaling. This document provides detailed application notes and protocols for the use of this compound in enzymatic assays, primarily focusing on its interaction with Monoacylglycerol Lipase (B570770) (MGL) and Hormone-Sensitive Lipase (HSL). These enzymes play critical roles in the endocannabinoid system and lipid mobilization, respectively, making them attractive targets for drug discovery in various therapeutic areas, including metabolic disorders, inflammation, and neurology.

Principle of the Assay

The enzymatic assay utilizing this compound as a substrate is based on the hydrolytic activity of lipases. These enzymes catalyze the breakdown of this compound into erucic acid and glycerol. The rate of this reaction can be quantified by measuring the decrease in the substrate (this compound) concentration or the increase in the concentration of one of the products (erucic acid or glycerol) over time. Various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), can be employed for sensitive and specific quantification.

Featured Enzymes

Monoacylglycerol Lipase (MGL)

MGL is a key serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain and other tissues.[1][2] By hydrolyzing 2-AG, MGL terminates its signaling at cannabinoid receptors (CB1 and CB2) and contributes to the production of arachidonic acid, a precursor for pro-inflammatory prostaglandins.[3] Given its structural similarity to 2-AG, this compound is a putative substrate for MGL, making it a useful tool for screening MGL inhibitors and characterizing its activity.

Hormone-Sensitive Lipase (HSL)

HSL is a crucial enzyme in the mobilization of fatty acids from stored triglycerides in adipose tissue.[4][5] It exhibits broad substrate specificity, hydrolyzing triacylglycerols, diacylglycerols, and monoacylglycerols.[4] The activity of HSL is tightly regulated by hormones such as catecholamines and insulin.[6] this compound can be employed as a substrate to investigate HSL activity and to screen for compounds that modulate its function, which is of significant interest in the context of obesity and type 2 diabetes.

Data Presentation

While specific kinetic data for this compound is not extensively available in the current literature, the following table summarizes the Michaelis-Menten constants (Km and kcat) for a prototypic long-chain monoacylglycerol lipase with various monoacylglycerol (MAG) esters. This data can serve as a valuable reference for estimating the potential kinetic parameters of this compound and for designing initial experimental conditions.

Substrate (MAG Ester)Km (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
C40.8 ± 0.115 ± 118,750
C60.4 ± 0.112 ± 130,000
C80.2 ± 0.0510 ± 150,000
C100.15 ± 0.058 ± 153,333
C120.1 ± 0.035 ± 0.550,000
C140.1 ± 0.033 ± 0.530,000

Data adapted from a study on a prototypic long-chain monoacylglycerol lipase and is intended to be representative. Actual values for this compound may vary.

Experimental Protocols

Protocol 1: Monoacylglycerol Lipase (MGL) Activity Assay using LC-MS

This protocol describes a method to determine MGL activity by quantifying the formation of erucic acid from the hydrolysis of this compound using liquid chromatography-mass spectrometry (LC-MS).[1][7]

Materials:

  • Recombinant human MGL or tissue/cell homogenate

  • This compound substrate solution (in a suitable organic solvent like ethanol)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA)

  • Internal standard (e.g., deuterated erucic acid)

  • Quenching solution (e.g., acetonitrile (B52724) containing the internal standard)

  • LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Procedure:

  • Enzyme Preparation: Prepare dilutions of the MGL enzyme or tissue/cell homogenate in the assay buffer to the desired concentration.

  • Substrate Preparation: Prepare a stock solution of this compound and dilute it in the assay buffer to achieve the desired final concentrations for the assay. It is recommended to perform a substrate concentration curve to determine the Km value.

  • Reaction Initiation: In a microcentrifuge tube, add the assay buffer, followed by the enzyme preparation. Pre-incubate the mixture at 37°C for 5 minutes.

  • Start Reaction: Initiate the enzymatic reaction by adding the this compound substrate solution to the pre-warmed enzyme mixture. Vortex briefly.

  • Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Reaction Termination: Stop the reaction by adding a cold quenching solution containing the internal standard. This will precipitate the proteins and halt the enzymatic activity.

  • Sample Preparation for LC-MS: Centrifuge the quenched reaction mixture to pellet the precipitated proteins. Transfer the supernatant to an autosampler vial for LC-MS analysis.

  • LC-MS Analysis: Inject the sample into the LC-MS system. Separate the analytes using a suitable C18 column. Detect and quantify erucic acid and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.

  • Data Analysis: Calculate the amount of erucic acid produced by comparing its peak area to that of the internal standard and using a standard curve. Enzyme activity can be expressed as nmol of product formed per minute per mg of protein.

Protocol 2: Hormone-Sensitive Lipase (HSL) Activity Assay

A similar LC-MS-based approach as described for MGL can be adapted to measure HSL activity using this compound as a substrate. Key considerations for an HSL assay include the need for hormonal activation.

Modifications for HSL Assay:

  • Enzyme Source: Use purified HSL or lysates from cells known to express HSL (e.g., adipocytes).

  • Enzyme Activation: HSL activity is stimulated by phosphorylation. Therefore, the assay buffer should contain components to activate protein kinase A (PKA), such as ATP and cAMP, or the enzyme can be pre-treated with a catalytic subunit of PKA.

  • Control Reactions: Include control reactions without the activating components to measure basal HSL activity.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways in which MGL and HSL are involved.

MGL_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 2AG 2-Arachidonoylglycerol (2-AG) MGL Monoacylglycerol Lipase (MGL) 2AG->MGL Hydrolysis CB1R CB1 Receptor 2AG->CB1R Activates AA Arachidonic Acid MGL->AA Glycerol Glycerol MGL->Glycerol DAG Diacylglycerol (DAG) DAGL Diacylglycerol Lipase (DAGL) DAG->DAGL DAGL->2AG Synthesis HSL_Signaling_Pathway cluster_adipocyte Adipocyte Triglycerides Triglycerides HSL Hormone-Sensitive Lipase (HSL) Triglycerides->HSL Hydrolysis FFA Free Fatty Acids HSL->FFA Glycerol Glycerol HSL->Glycerol Bloodstream To Bloodstream FFA->Bloodstream Glycerol->Bloodstream PKA Protein Kinase A (PKA) PKA->HSL Phosphorylates (Activates) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP->PKA Activates ATP ATP Hormone Hormone (e.g., Epinephrine) Receptor GPCR Hormone->Receptor Receptor->AC Activates Experimental_Workflow Start Start Prep Prepare Enzyme and This compound Substrate Start->Prep Incubate Incubate Enzyme and Substrate at 37°C Prep->Incubate Quench Quench Reaction and Add Internal Standard Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Data Quantify Product Formation and Determine Enzyme Activity Analyze->Data End End Data->End

References

Troubleshooting & Optimization

Improving Monoerucin stability in aqueous buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of erucin (B1671059) in aqueous buffer solutions.

A Note on Terminology: While the term "monoerucin" typically refers to a monoacylglycerol, it is often used interchangeably in some contexts with "erucin," an isothiocyanate derived from the hydrolysis of glucoerucin. This guide focuses on the stability of erucin , the isothiocyanate, which is known for its potential as a therapeutic agent and its inherent instability in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect erucin stability in aqueous buffers?

A1: The stability of erucin, like other isothiocyanates (ITCs), is significantly influenced by several factors:

  • pH: Erucin is more stable in acidic to neutral conditions (pH 5.0-7.0) and becomes less stable at alkaline pH (pH > 7.5).[1][2] Basic conditions promote the nucleophilic attack of hydroxide (B78521) ions on the isothiocyanate group, leading to degradation.[3]

  • Temperature: Higher temperatures accelerate the degradation of ITCs.[4] For optimal stability, it is recommended to store erucin solutions at low temperatures (e.g., 4°C).

  • Buffer Type and Concentration: The type of buffering agent can impact stability. For instance, the decline of some isothiocyanates is more rapid in buffers like citrate (B86180) phosphate (B84403) and phosphate-buffered saline (PBS) compared to Tris-HCl or deionized water.[5] This may be due to the nucleophilic nature of the buffer components.

  • Presence of Nucleophiles: Erucin is susceptible to reaction with nucleophilic compounds, including amines and thiols.[2] The presence of such molecules in the buffer or formulation can lead to the formation of dithiocarbamates or thioureas, respectively, reducing the concentration of active erucin.[3]

  • Exposure to Light: While not as extensively documented for erucin specifically, photostability can be a concern for some active pharmaceutical ingredients. It is good practice to protect erucin solutions from light.[6][7]

Q2: What are the main degradation pathways for erucin in an aqueous buffer?

A2: The primary degradation pathway for erucin in aqueous buffer is hydrolysis. The isothiocyanate group (-N=C=S) is electrophilic and reacts with water, a weak nucleophile. This reaction is catalyzed by hydroxide ions, which is why stability decreases as pH increases.[2][3] Other potential degradation pathways include reaction with buffer components or other nucleophiles present in the solution.

Q3: How can I monitor the stability of my erucin solution?

A3: The most common and reliable method for monitoring erucin stability is High-Performance Liquid Chromatography (HPLC).[4][8] A stability-indicating HPLC method can separate the intact erucin from its degradation products, allowing for accurate quantification over time.[6][8] Other analytical techniques that can be employed include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the structure of degradation products.[4][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for the analysis of isothiocyanates.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the parent compound and its degradants.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Rapid loss of erucin concentration in solution. High pH of the buffer.Adjust the buffer pH to a range of 5.0-7.0.[1]
High storage temperature.Store stock solutions and experimental samples at 4°C or frozen.
Reactive buffer components.Test different buffer systems. Consider using non-nucleophilic buffers. Compare stability in your buffer to deionized water as a control.[5]
Inconsistent results between experiments. Variability in buffer preparation.Ensure consistent and accurate pH measurement and buffer preparation for every experiment.
Presence of contaminating nucleophiles.Use high-purity water and reagents for buffer preparation.
Erucin stock solution degradation.Prepare fresh stock solutions of erucin for each experiment or validate the stability of your stock solution over time.
Formation of precipitates in the solution. Poor solubility of erucin at high concentrations.Erucin has poor aqueous solubility.[9] Consider using a co-solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution, which is then diluted in the aqueous buffer. Be mindful of the final solvent concentration in your experiment.
Degradation products may be less soluble.Analyze the precipitate to identify its composition.

Quantitative Data Summary

The stability of isothiocyanates is highly dependent on the specific compound and the experimental conditions. The following table summarizes the stability of Allyl Isothiocyanate (AITC), a structurally related compound, under different conditions, which can provide insights into the expected behavior of erucin.

Table 1: Stability of Allyl Isothiocyanate (AITC) in Different Aqueous Media

Medium pH Temperature Time Remaining AITC (%) Reference
Buffered Water5.0 - 7.0Not SpecifiedNot SpecifiedRelatively Stable[1]
Buffered Water9.0Not SpecifiedNot SpecifiedLess Stable[1]
Deionized Water7.037°C24 hours~60%[5]
Citrate Phosphate Buffer7.037°C24 hours~20%[5]
PBS Buffer7.037°C24 hours~30%[5]
Tris-Cl Buffer7.037°C24 hours~40%[5]

Experimental Protocols

Protocol 1: General Procedure for Evaluating Erucin Stability in Aqueous Buffer

This protocol outlines a general method for assessing the stability of erucin under various conditions.

1. Materials:

  • Erucin standard
  • High-purity water
  • Buffer components (e.g., sodium phosphate, citric acid, Tris-HCl)
  • Acetonitrile (HPLC grade)
  • Formic acid or other mobile phase modifier (HPLC grade)
  • HPLC system with a UV detector
  • C18 HPLC column
  • pH meter
  • Incubator or water bath

2. Buffer Preparation:

  • Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
  • Ensure all buffers are prepared using high-purity water and are filtered before use.

3. Sample Preparation:

  • Prepare a concentrated stock solution of erucin in a suitable organic solvent (e.g., DMSO or ethanol).
  • Dilute the stock solution with the respective buffers to the desired final concentration for the stability study. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

4. Stability Study:

  • Incubate the prepared erucin solutions at a constant temperature (e.g., 25°C or 37°C).
  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
  • Immediately analyze the samples by HPLC or store them at a low temperature (e.g., -20°C) until analysis.

5. HPLC Analysis:

  • Use a validated stability-indicating HPLC method. An example of a starting point for method development could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
  • Monitor the elution profile at a wavelength where erucin has maximum absorbance.
  • Quantify the peak area of erucin at each time point.

6. Data Analysis:

  • Calculate the percentage of erucin remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage of remaining erucin versus time to visualize the degradation kinetics.

Visualizations

degradation_pathway Erucin Erucin (-N=C=S) Degradation_Products Degradation Products (e.g., Thiocarbamate) Erucin->Degradation_Products Hydrolysis Conjugates Conjugates (e.g., Dithiocarbamates, Thioureas) Erucin->Conjugates Conjugation H2O Water (H₂O) H2O->Degradation_Products OH Hydroxide (OH⁻) (Alkaline pH) OH->Degradation_Products catalyzes Nucleophile Other Nucleophiles (e.g., R-SH, R-NH₂) Nucleophile->Conjugates

Caption: Erucin degradation pathways in aqueous solution.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Buffer_Prep Prepare Buffers (Varying pH) Sample_Prep Dilute Stock in Buffers Buffer_Prep->Sample_Prep Stock_Sol Prepare Erucin Stock Solution Stock_Sol->Sample_Prep Incubate Incubate at Constant Temperature Sample_Prep->Incubate Sampling Sample at Time Points Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Analysis (% Remaining vs. Time) HPLC->Data

Caption: Workflow for evaluating erucin stability.

References

How to prevent Monoerucin precipitation in cell media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Monoerucin in cell media during in vitro experiments.

Troubleshooting Guide: Preventing this compound Precipitation

Researchers may encounter precipitation of this compound, a hydrophobic monoacylglycerol, in aqueous cell culture media. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: Precipitate Observed in Cell Media After Adding this compound

Potential Cause Recommended Solution Detailed Explanation
Poor Aqueous Solubility Prepare a high-concentration stock solution in an appropriate organic solvent.This compound is a lipid and is expected to have very low solubility in aqueous solutions like cell culture media. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds for cell culture experiments.
"Salting Out" Effect Perform serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium.Rapidly diluting a concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to crash out of solution. A stepwise dilution allows for a more gradual solvent exchange.
Low Temperature Pre-warm all solutions (media, serum, PBS) to 37°C before use. Maintain temperature during the procedure.The solubility of many compounds, especially lipids, decreases at lower temperatures. Temperature fluctuations can induce precipitation.
High Final Solvent Concentration Keep the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium as low as possible, ideally below 0.5% (v/v), and for sensitive cell lines, below 0.1%.High concentrations of organic solvents can be toxic to cells and can also alter the properties of the cell membrane. It is crucial to perform a vehicle control experiment to assess the effect of the solvent on the cells.
Interaction with Media Components Prepare fresh this compound working solutions immediately before use. Avoid storing diluted solutions.Components in the cell culture medium, such as salts and proteins, can interact with this compound over time, potentially leading to precipitation.
pH Instability Ensure the cell culture medium is properly buffered for the CO₂ environment of the incubator.Changes in pH can affect the solubility of some compounds. Standard cell culture media are buffered, but improper handling (e.g., prolonged exposure to atmospheric CO₂) can alter the pH.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro studies. It is important to use a high-purity, anhydrous grade of DMSO. For some applications, ethanol (B145695) may also be considered, but its volatility and potential effects on cells should be carefully evaluated.

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a high-concentration stock solution, dissolve the this compound powder in 100% DMSO. The exact maximum concentration should be determined empirically, but starting with a 10 mM or 100 mM stock is common practice. Gentle warming to 37°C and vortexing can aid in dissolution. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: My this compound precipitated even after making a DMSO stock. What should I do?

A3: If precipitation occurs upon dilution of the DMSO stock in your cell culture medium, consider the following troubleshooting steps:

  • Use a lower final concentration of this compound.

  • Perform serial dilutions: Instead of a single large dilution, perform a series of smaller dilutions in pre-warmed media.

  • Incorporate serum in the dilution steps: For a more robust solubilization of highly hydrophobic compounds, a three-step protocol can be effective[1]:

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Perform an intermediate dilution in pre-warmed (37°C) complete cell culture medium containing serum.

    • Make the final dilution in your pre-warmed cell culture medium to achieve the desired working concentration.

Q4: What is the recommended final concentration of DMSO in the cell culture medium?

A4: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced toxicity and off-target effects. A concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with many researchers aiming for a final concentration of 0.1% or lower. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q5: Can I filter my this compound-containing media to remove the precipitate?

A5: Filtering the media to remove precipitate is not recommended. The precipitate is the compound of interest, and removing it will lead to an unknown and lower final concentration of this compound in your experiment, making the results unreliable. The focus should be on preventing precipitation in the first place.

Q6: Are there any stability concerns with this compound?

A6: While specific stability data for this compound is limited, related monoacylglycerols can be sensitive to air and light. It is good practice to protect this compound stock solutions from light and to minimize their exposure to air. Preparing fresh working solutions for each experiment is the best way to ensure the integrity of the compound.

Experimental Protocols

Protocol 1: Standard Dilution of this compound for Cell Culture

This protocol is suitable for most applications where this compound solubility is not a major issue.

  • Prepare a 10 mM Stock Solution:

    • Dissolve the required amount of this compound powder in 100% anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C can be applied if necessary.

  • Prepare Working Solution:

    • Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.

    • Calculate the volume of the 10 mM stock solution needed to achieve your desired final concentration.

    • Add the calculated volume of the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.

    • Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.5%).

  • Cell Treatment:

    • Immediately add the final working solution to your cell cultures.

Protocol 2: Three-Step Protocol for Highly Hydrophobic Compounds

This protocol is recommended if you experience precipitation with the standard dilution method[1].

  • Prepare a 10 mM Stock Solution:

    • Follow step 1 of the Standard Dilution Protocol.

  • Prepare an Intermediate Dilution (1 mM):

    • Pre-warm complete cell culture medium containing serum to 37°C.

    • Add 10 µL of the 10 mM this compound stock solution to 90 µL of the pre-warmed medium to make a 1 mM intermediate solution. Vortex gently.

  • Prepare Final Working Solution:

    • Pre-warm your final cell culture medium to 37°C.

    • Add the required volume of the 1 mM intermediate solution to the final volume of media to achieve your desired working concentration. For example, to achieve a 10 µM final concentration, add 10 µL of the 1 mM intermediate solution to 990 µL of media.

  • Cell Treatment:

    • Immediately add the final working solution to your cell cultures.

Visualizations

Diagram of Troubleshooting Workflow for this compound Precipitation

Monoerucin_Precipitation_Troubleshooting start Precipitate Observed in Cell Media stock_solution Prepare High-Concentration Stock in DMSO start->stock_solution Issue: Poor aqueous solubility pre_warm Pre-warm Media to 37°C stock_solution->pre_warm serial_dilution Perform Serial Dilution pre_warm->serial_dilution Issue: 'Salting out' low_dmso Keep Final DMSO Concentration Low (<0.5%) serial_dilution->low_dmso Issue: Solvent toxicity fresh_solution Use Freshly Prepared Working Solution low_dmso->fresh_solution Issue: Media interaction check_ph Ensure Proper Media pH fresh_solution->check_ph Issue: pH instability no_precipitate No Precipitation check_ph->no_precipitate Solution Successful

A troubleshooting workflow for preventing this compound precipitation in cell media.

Hypothesized Signaling Pathway for Monoacylglycerols

While the specific signaling pathway for this compound has not been fully elucidated, based on the known functions of other monoacylglycerols, a potential pathway involves the enzyme Monoacylglycerol Lipase (MAGL). MAGL hydrolyzes monoacylglycerols, and its activity has been implicated in cancer progression by influencing pro-tumorigenic signaling lipids[2][3][4].

Monoacylglycerol_Signaling cluster_cell Cell This compound This compound MAGL MAGL (Monoacylglycerol Lipase) This compound->MAGL Hydrolysis FFA Free Fatty Acids MAGL->FFA Pro_tumorigenic_lipids Pro-tumorigenic Signaling Lipids FFA->Pro_tumorigenic_lipids Metabolism Cancer_Progression Cancer Progression (Migration, Invasion, Survival) Pro_tumorigenic_lipids->Cancer_Progression Promotes

A hypothesized signaling pathway for monoacylglycerols like this compound, involving MAGL.

References

Troubleshooting poor peak shape of Monoerucin in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions for common issues encountered during the chromatographic analysis of compounds like Monoerucin, with a focus on resolving poor peak shapes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What causes my this compound peak to tail and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue that can compromise accuracy and resolution.[1][2][3] It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Basic compounds can interact with acidic residual silanol groups on silica-based C18 columns, causing tailing.[2][3][4][5]

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 3). This protonates the silanol groups, minimizing unwanted interactions.[3][5] Using a highly deactivated, end-capped column can also effectively shield these active sites.[2]

  • Column Overload: Injecting too much sample can saturate the column, leading to tailing.[1][4] A classic symptom is a peak that looks like a right-triangle and has a retention time that decreases as the sample mass increases.[1]

    • Solution: Reduce the injection volume or dilute the sample and reinject. If the tailing improves and retention time increases, the column was overloaded.[1]

  • Column Contamination & Degradation: Accumulation of particulates or strongly retained materials on the column inlet frit or within the column bed can distort peak shape.[1][4][6][7]

    • Solution: First, try backflushing the column.[1] If a guard column is installed, remove it and check if the peak shape improves; if so, replace the guard column.[1][7] If the problem persists, the analytical column may need to be replaced.[1][7]

  • Extra-Column Effects: Excessive volume in the tubing and connections between the injector and the detector can cause peak broadening and tailing.[2][4][8]

    • Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005"). Ensure all fittings are properly made to avoid dead volume.[8]

Q2: My this compound peak is fronting. What are the likely causes and solutions?

Peak fronting, an asymmetry where the front part of the peak is broader than the back, is often a sign of overloading or a mismatch between the sample solvent and the mobile phase.[9][10][11]

Potential Causes and Solutions:

  • Sample Overload: Injecting too high a concentration or volume of the sample is a primary cause of fronting.[9][10][11][12]

    • Solution: Systematically reduce the injection volume or dilute the sample to see if the peak shape becomes more symmetrical.[9][13]

  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel too quickly at the start, leading to a fronting peak.[4][6][14][10] This effect is most pronounced for early-eluting peaks.[9][10]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9] If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.[6]

  • Column Collapse or Void: A sudden physical change in the column packing, such as a void at the inlet or bed collapse, can lead to severe fronting.[1][12] This can happen when operating outside the column's recommended pH and temperature ranges.[1]

    • Solution: This issue is generally irreversible, and the column will need to be replaced.[1] To prevent this, always operate within the manufacturer's specified limits for pH, temperature, and pressure.[6]

Q3: Why am I seeing split or shoulder peaks for this compound?

Split peaks can indicate a problem with the sample introduction, the column itself, or co-elution of another compound.[15][16][17]

Potential Causes and Solutions:

  • Partially Blocked Column Frit: If the inlet frit of the column is partially clogged with particulates from the sample or system, the sample band will be introduced onto the column unevenly, causing distorted or split peaks for all analytes in the chromatogram.[1][15][16][18]

    • Solution: Try reversing and flushing the column to dislodge the blockage.[1] If this fails, the column may need replacement. Using an in-line filter and ensuring samples are filtered can prevent this issue.[18]

  • Column Void/Bed Deformation: A void or channel in the column's stationary phase can cause the sample to travel through different paths, resulting in split peaks.[15][16][17]

    • Solution: A column with a void typically cannot be repaired and must be replaced.[17]

  • Sample Solvent Effect: Injecting a sample in a strong solvent can cause peak distortion and splitting, especially for early eluting peaks.[19]

    • Solution: Prepare the sample in the mobile phase or a weaker solvent.[19]

  • Co-elution: If only a single peak is splitting, it may actually be two different compounds eluting very close together.[16][20]

    • Solution: Inject a smaller amount of the sample. If the split resolves into two distinct peaks, optimize the method (e.g., change mobile phase composition, temperature, or gradient) to improve separation.[16][17]

Data & Parameter Summary

Adjusting chromatographic parameters is key to resolving peak shape issues. The following tables provide a summary of common adjustments.

Table 1: Troubleshooting Summary for Poor Peak Shape

Peak ProblemCommon CausesRecommended Solutions
Tailing Secondary silanol interactions, column overload, column contamination, extra-column dead volume.[1][3][4]Lower mobile phase pH (to ~3), use an end-capped column, reduce sample concentration/volume, flush or replace column, use shorter/narrower tubing.[1][3]
Fronting Sample overload (mass or volume), sample solvent stronger than mobile phase, column collapse/void.[9][10][12]Reduce sample concentration/volume, dissolve sample in mobile phase, replace column and operate within pH/temp limits.[1][9]
Splitting Blocked inlet frit, column void, strong sample solvent, co-elution of impurities.[1][15][16][19]Back-flush or replace column, use an in-line filter, dissolve sample in mobile phase, adjust method to improve resolution.[1][16][18]
Broadening Low flow rate, large extra-column volume, column degradation, temperature gradients.[7]Optimize flow rate, minimize tubing length, replace column, use a column oven to ensure stable temperature.[7][14][13]

Table 2: Typical HPLC Parameter Adjustments to Improve Peak Shape

ParameterRecommended Adjustment & Rationale
Mobile Phase pH For basic analytes like many nitrogen-containing compounds, adjust pH to ~3 to suppress silanol activity and reduce tailing.[3][5] Ensure the pH is at least 2 units away from the analyte's pKa for consistent ionization.
Buffer Concentration Use a buffer concentration of 10-25 mM. This is typically sufficient to maintain a stable pH and improve peak symmetry without causing precipitation.[1]
Injection Volume If overload is suspected, reduce the injection volume by 50% or more and observe the effect on peak shape.[13]
Sample Concentration Dilute the sample by a factor of 5 or 10. If peak shape improves, the issue was mass overload.[1][9]
Flow Rate While not the most common cause of asymmetry, an unoptimized flow rate can lead to peak broadening. Verify that the flow rate is appropriate for the column dimensions and particle size.[13]
Temperature Increasing column temperature can sometimes improve peak shape by reducing mobile phase viscosity and improving mass transfer. However, ensure the temperature is within the column's stable range.[7][13]

Experimental Protocols

Protocol: Systematic Troubleshooting of Poor Peak Shape

  • Initial Assessment:

    • Observe the chromatogram: Is the poor peak shape (tailing, fronting, splitting) affecting all peaks or just one?

    • If all peaks are affected, the problem is likely systemic (e.g., blocked frit, column void, extra-column volume, an issue with the mobile phase).[1][18]

    • If only one peak is affected, the issue is likely chemical and specific to that analyte (e.g., secondary interactions, co-elution, solvent mismatch for an early peak).[10][15]

  • System Check (If All Peaks Affected):

    • Guard Column: If present, remove the guard column and re-inject. If the peak shape is restored, replace the guard column.[1][7]

    • Column: If no guard column is used or its removal doesn't help, suspect the analytical column. Try flushing or back-flushing it.[1][7] As a final check, replace it with a new, proven column.[1]

    • Connections: Inspect all fittings and tubing between the injector and detector for leaks or signs of slippage, which can create dead volume.[8][12]

  • Method & Sample Check (If One Peak Affected or System Check Fails):

    • Overload Test: Reduce the sample concentration by a factor of 10 and re-inject. If peak shape improves, the original sample was overloaded.[1][9]

    • Solvent Test: Prepare the sample in the initial mobile phase composition and inject. If the peak shape (especially fronting on early peaks) improves, the original sample solvent was too strong.[9][10]

    • pH Adjustment: If tailing is observed for a basic compound, prepare a new mobile phase with a lower pH (e.g., pH 3.0) and re-analyze.[3]

  • Documentation:

    • Carefully document each change and the resulting chromatogram to logically deduce the root cause of the problem.

Visual Troubleshooting Workflows

The following diagrams illustrate logical paths for troubleshooting common peak shape issues.

G cluster_0 start Poor Peak Shape Observed q1 Affects All Peaks? start->q1 system_issue Systemic Issue Likely (Column, Connections, Mobile Phase) q1->system_issue Yes chemical_issue Chemical or Analyte-Specific Issue q1->chemical_issue No check_guard Remove Guard Column system_issue->check_guard q2 Problem Solved? check_guard->q2 replace_guard Replace Guard Column q2->replace_guard Yes check_column Check Analytical Column (Flush, Back-flush, Replace) q2->check_column No check_connections Inspect Fittings & Tubing for Dead Volume check_column->check_connections check_overload Reduce Sample Concentration/Volume chemical_issue->check_overload q3 Shape Improves? check_overload->q3 overload_solved Issue was Overload q3->overload_solved Yes check_solvent Dissolve Sample in Mobile Phase q3->check_solvent No q4 Shape Improves? check_solvent->q4 solvent_solved Issue was Solvent Mismatch q4->solvent_solved Yes check_method Optimize Method (pH, Temperature, Co-elution) q4->check_method No G cluster_1 start Peak Tailing Observed cause1 Secondary Interactions (e.g., Silanols) start->cause1 cause2 Mass Overload start->cause2 cause3 Column Contamination/ Frit Blockage start->cause3 cause4 Extra-Column Volume start->cause4 sol1a Lower Mobile Phase pH (e.g., to pH < 4) cause1->sol1a sol1b Use End-Capped Column cause1->sol1b sol2 Dilute Sample or Reduce Injection Volume cause2->sol2 sol3 Back-flush or Replace Column cause3->sol3 sol4 Use Shorter/Narrower Tubing, Check Fittings cause4->sol4 G cluster_2 start Peak Fronting Observed cause1 Sample Overload (Concentration or Volume) start->cause1 cause2 Solvent Mismatch (Sample Solvent too Strong) start->cause2 cause3 Column Degradation (Void or Bed Collapse) start->cause3 sol1 Reduce Injection Mass (Dilute or Inject Less) cause1->sol1 sol2 Dissolve Sample in Mobile Phase cause2->sol2 sol3 Replace Column (Problem is Irreversible) cause3->sol3

References

Technical Support Center: Optimizing TLC for Monoerucin Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the thin-layer chromatography (TLC) of monoerucin (B52946). Here, you will find answers to frequently asked questions and troubleshooting advice to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC of this compound?

A1: A good starting point for developing a TLC solvent system for this compound and other long-chain fatty acid amides is a two-step sequential system. This method provides excellent separation of neutral lipids.[1] A recommended initial approach is to use a sequence of two different mobile phases. One such system involves a primary development with a non-polar solvent mixture followed by a second development with a slightly more polar system. For instance, a combination of toluene (B28343), diethyl ether, ethyl acetate (B1210297), and acetic acid has been shown to be effective for separating fatty acid amides.[1]

Q2: How does the polarity of the solvent system affect the separation of this compound?

A2: The polarity of the mobile phase is a critical factor in achieving good separation on a silica (B1680970) TLC plate. If your solvent system is too non-polar, this compound will have a strong affinity for the polar silica gel and will not move far from the baseline, resulting in a low Retention Factor (Rf) value. Conversely, if the solvent system is too polar, the this compound will be highly soluble in the mobile phase and travel with the solvent front, leading to a high Rf value and poor separation from other non-polar compounds.[2] The ideal solvent system will result in an Rf value for this compound between 0.2 and 0.6, allowing for clear separation from other components in the sample mixture.[2]

Q3: What are the best visualization techniques for this compound on a TLC plate?

A3: Since this compound is not colored, a visualization method is required to see the spots on the TLC plate. Several methods are suitable:

  • Iodine Vapor: This is a common and non-destructive method where the developed TLC plate is placed in a chamber containing iodine crystals. Iodine vapor adsorbs to the lipid spots, making them appear as brown spots.[3][4] The spots will fade over time, so they should be circled with a pencil immediately after visualization.[5]

  • Phosphomolybdic Acid (PMA) Stain: PMA is a versatile stain that reacts with most organic compounds, including fatty acid amides. After dipping or spraying the plate with the PMA solution, gentle heating will reveal the spots, typically as dark green to blue spots on a lighter background.[6]

  • p-Anisaldehyde Stain: This stain is particularly useful for detecting a wide range of functional groups. After application and heating, it can produce a variety of colors, which can aid in the differentiation of compounds.[6]

  • Potassium Permanganate (KMnO4) Stain: This stain is effective for visualizing compounds with oxidizable functional groups, such as the double bond in the erucyl group of this compound. It will appear as yellow to brown spots on a purple background.[6]

Q4: My this compound spot is streaking on the TLC plate. What could be the cause and how can I fix it?

A4: Streaking of spots on a TLC plate is a common issue that can arise from several factors:

  • Sample Overloading: Applying too much sample to the plate is a primary cause of streaking. Try diluting your sample and spotting a smaller amount.

  • Sample Application: The initial spot should be as small and concentrated as possible. A large initial spot will lead to a streaked or diffused spot after development.

  • Inappropriate Solvent for Sample Dissolution: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your this compound sample is completely dissolved before spotting.

  • Highly Polar Sample: While this compound itself is not extremely polar, impurities in the sample that are highly polar can interact strongly with the silica gel and cause streaking. Adding a small amount of a slightly more polar solvent to your developing solvent system can sometimes help.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No spots are visible after development and visualization. - Insufficient sample concentration. - Ineffective visualization technique.- Concentrate your sample and re-spot. - Try a different or more sensitive visualization stain (e.g., phosphomolybdic acid).
All spots remain at the baseline (low Rf). - The developing solvent is not polar enough.- Increase the polarity of the solvent system. For example, in a hexane (B92381)/ethyl acetate mixture, increase the proportion of ethyl acetate.
All spots are near the solvent front (high Rf). - The developing solvent is too polar.- Decrease the polarity of the solvent system. For example, in a hexane/ethyl acetate mixture, decrease the proportion of ethyl acetate.
Spots are not round (distorted shape). - The TLC plate surface may have been disturbed during spotting. - The solvent front ran unevenly.- Be careful not to scratch the silica gel when spotting. - Ensure the TLC chamber is level and the solvent at the bottom is even.
Inconsistent Rf values between runs. - The TLC chamber was not properly saturated with solvent vapor. - Changes in temperature or humidity.- Line the inside of the TLC chamber with filter paper to ensure saturation. - Keep the chamber covered during development and conduct experiments under consistent conditions.

Experimental Protocol: Optimizing a TLC Solvent System for this compound

This protocol provides a detailed methodology for systematically optimizing the solvent system for the TLC analysis of this compound.

1. Materials:

  • Silica gel 60 F254 TLC plates

  • This compound standard

  • Sample containing this compound

  • Developing solvents (e.g., toluene, diethyl ether, ethyl acetate, acetic acid, hexane)

  • Spotting capillaries or micropipette

  • TLC developing chamber

  • Visualization reagent (e.g., iodine crystals in a chamber, phosphomolybdic acid stain)

  • Heating device (if using a stain that requires it)

  • Pencil and ruler

2. Procedure:

  • Plate Preparation:

    • With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Mark the positions for spotting the standard and the sample on the baseline.

  • Sample Preparation and Spotting:

    • Dissolve the this compound standard and your sample in a suitable volatile solvent (e.g., chloroform (B151607) or dichloromethane) to a concentration of approximately 1 mg/mL.

    • Using a capillary tube or micropipette, carefully spot a small amount of the standard and the sample onto their respective marks on the baseline.

    • Allow the solvent to completely evaporate between applications to keep the spots small.

  • Solvent System Preparation and Development:

    • Prepare a series of developing solvents with varying polarities. A good starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or diethyl ether.

    • Pour a small amount (0.5 - 1 cm depth) of the chosen solvent system into the TLC chamber.

    • Line the chamber with a piece of filter paper to ensure the atmosphere is saturated with solvent vapor and close the lid. Allow it to equilibrate for at least 15 minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

    • Allow the solvent to ascend the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

  • Visualization:

    • Place the dried plate in an iodine chamber until brown spots appear.

    • Alternatively, spray or dip the plate in a visualization stain like phosphomolybdic acid and gently heat until spots are visible.

    • Circle the spots with a pencil.

  • Analysis and Optimization:

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • The ideal solvent system will give an Rf value for this compound between 0.2 and 0.6 and provide good separation from other components.

    • If the Rf value is too low, increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

    • If the Rf value is too high, decrease the polarity of the solvent system.

    • Continue to test different solvent ratios until optimal separation is achieved.

Data Presentation

Table 1: Example Solvent Systems for Fatty Acid Amide Separation

Solvent System (v/v/v/v)Compound TypeObserved RfReference
Toluene:Diethyl ether:Ethyl acetate:Acetic acid (80:10:1:1)Fatty Acid Amide~0.4[1]
Hexane:Diethyl ether:Acetic Acid (84:15:1)Neutral LipidsVaries[3]

Note: Rf values are approximate and can vary depending on experimental conditions.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis cluster_optimization Optimization cluster_outcome Outcome prep_plate Prepare TLC Plate spot Spot Plate prep_plate->spot prep_sample Prepare Sample & Standard prep_sample->spot develop Develop Plate spot->develop visualize Visualize Spots develop->visualize calculate_rf Calculate Rf visualize->calculate_rf check_rf Rf in 0.2-0.6 range? calculate_rf->check_rf optimal Optimal System check_rf->optimal Yes adjust Adjust Solvent Polarity check_rf->adjust No adjust->develop

Caption: Experimental workflow for optimizing a TLC solvent system for this compound.

Troubleshooting_TLC cluster_issues Common Issues cluster_solutions Potential Solutions start TLC Problem Encountered streaking Streaking Spots start->streaking low_rf Low Rf (Spots at Baseline) start->low_rf high_rf High Rf (Spots at Solvent Front) start->high_rf no_spots No Spots Visible start->no_spots sol_streaking1 Decrease Sample Concentration streaking->sol_streaking1 sol_streaking2 Use Smaller Initial Spot streaking->sol_streaking2 sol_low_rf Increase Solvent Polarity low_rf->sol_low_rf sol_high_rf Decrease Solvent Polarity high_rf->sol_high_rf sol_no_spots1 Increase Sample Concentration no_spots->sol_no_spots1 sol_no_spots2 Use a More Sensitive Stain no_spots->sol_no_spots2

References

Technical Support Center: Isolation of Monoerucin from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the isolation of monoerucin (B52946) from plant extracts.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the extraction and purification of this compound.

Problem 1: Low Yield of Crude this compound Extract

Possible Cause Troubleshooting Step
Inefficient Cell Lysis Ensure plant material is finely ground to maximize surface area for solvent penetration. For dried plant material, consider a pre-treatment with water to rehydrate tissues.
Inappropriate Solvent Selection This compound is a monoglyceride, making it amphiphilic. A mixture of polar and non-polar solvents is often optimal. Start with a solvent system like chloroform (B151607):methanol (2:1, v/v) or hexane (B92381):isopropanol (3:2, v/v).[1][2]
Insufficient Extraction Time or Temperature Increase extraction time or perform multiple extraction cycles. Gentle heating (e.g., 40-50°C) can improve efficiency, but be cautious of potential degradation of co-occurring compounds.[3]
Degradation of this compound This compound, like other lipids, can be susceptible to enzymatic degradation by lipases present in the plant material. Consider a blanching step with hot solvent (e.g., boiling isopropanol) to deactivate enzymes at the start of the extraction process.
Improper Solid-to-Solvent Ratio A low solvent volume may not be sufficient to fully extract the compound. A typical starting ratio is 1:10 (w/v) of plant material to solvent.

Problem 2: Co-elution of Impurities During Column Chromatography

Possible Cause Troubleshooting Step
Similar Polarity of Impurities Plant extracts are complex mixtures. Lipids, chlorophylls, and other glycerides often co-elute with this compound.[4][5][6][7]
- Modify the Mobile Phase: Alter the solvent gradient to be shallower, allowing for better separation of compounds with similar polarities.
- Change the Stationary Phase: If using silica (B1680970) gel, consider a different stationary phase like alumina (B75360) or a bonded phase (e.g., diol, cyano) which offer different selectivities.
- Employ a Different Chromatographic Technique: Consider using preparative High-Performance Liquid Chromatography (HPLC) for higher resolution or techniques like counter-current chromatography.
Overloading the Column Loading too much crude extract onto the column will lead to broad peaks and poor separation. Reduce the amount of sample loaded relative to the column size.
Inappropriate Solvent System for Elution If the solvent system is too polar, the desired compound and impurities may elute too quickly without adequate separation. If it's too non-polar, elution may be very slow and peaks may be broad. Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.

Problem 3: Degradation of this compound During Isolation

Possible Cause Troubleshooting Step
Oxidation The double bond in the erucic acid moiety of this compound is susceptible to oxidation.
- Use Antioxidants: Add an antioxidant like butylated hydroxytoluene (BHT) to the extraction and chromatography solvents.
- Work Under Inert Atmosphere: If possible, perform extraction and solvent evaporation steps under a nitrogen or argon atmosphere.
Hydrolysis As an ester, this compound can be hydrolyzed under acidic or basic conditions, especially at elevated temperatures.
- Control pH: Maintain a neutral pH during extraction and purification steps. Avoid strong acids or bases. If pH adjustment is necessary, use dilute solutions and perform the steps at low temperatures.[8][9][10][11]
Thermal Instability Prolonged exposure to high temperatures can lead to degradation.
- Use Low Temperatures: Evaporate solvents under reduced pressure using a rotary evaporator with a water bath set to a low temperature (e.g., <40°C).[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for this compound?

A1: this compound is not typically found in high concentrations as a primary component in plants. It is a monoglyceride of erucic acid. Therefore, plants rich in erucic acid are the primary sources. These include members of the Brassicaceae family, such as rapeseed (Brassica napus), mustard (Brassica juncea), and rocket (Eruca sativa).[12][13][14][15] The this compound itself is often prepared by the glycerolysis of the oil extracted from these plants.[1][2]

Q2: Which solvent system is best for the initial extraction of this compound?

A2: The choice of solvent depends on the starting material. For oilseeds rich in erucic acid, an initial non-polar solvent extraction (e.g., hexane) to obtain the oil is common. If extracting from other plant tissues, a moderately polar solvent mixture that can solubilize lipids while also penetrating the plant matrix is recommended. A common choice is a chloroform:methanol mixture.[3][16]

Q3: How can I monitor the purity of this compound during the isolation process?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your column chromatography and assess the purity of fractions. For more accurate purity assessment and quantification, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is recommended.[17][18][19][20] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and assess purity against a known standard.[18][19][20]

Q4: What are the expected yields and purity of this compound from plant extracts?

A4: The yield of this compound is highly dependent on the starting plant material, the extraction method, and the purification process. As it is often a minor component or prepared from the plant oil, direct extraction yields from plant tissue are generally low. The purity achievable is dependent on the effectiveness of the chromatographic separation. The table below provides hypothetical but realistic data for what a researcher might expect.

Data Presentation

Table 1: Hypothetical Yield and Purity of this compound at Different Isolation Stages

Isolation Stage Starting Material (g) Product Mass (g) Yield (%) Purity (%)
Crude Lipid Extract1000 (dried seeds)30030~5
After Degumming30029096.7~6
After Column Chromatography290155.2~70
After Preparative HPLC151.510>95

Experimental Protocols

Protocol 1: Generalized Extraction and Purification of this compound from Erucic Acid-Rich Seeds

  • Seed Preparation: Grind dried seeds (e.g., Eruca sativa) to a fine powder.

  • Oil Extraction:

    • Perform a Soxhlet extraction of the seed powder with n-hexane for 6-8 hours to extract the crude oil.

    • Remove the n-hexane under reduced pressure using a rotary evaporator.

  • Glycerolysis (Conversion to Monoglycerides):

    • Combine the extracted oil with glycerol (B35011) in a 1:1 molar ratio in a reaction vessel.

    • Add a catalyst, such as sodium hydroxide (B78521) (0.1% w/w of the oil).

    • Heat the mixture to 220-240°C under a nitrogen atmosphere with constant stirring for 2-3 hours.

  • Initial Purification:

    • After cooling, dissolve the reaction mixture in chloroform.

    • Wash the chloroform solution with warm water to remove excess glycerol and the catalyst.

    • Dry the chloroform layer over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Column Chromatography:

    • Pack a silica gel column with a non-polar solvent (e.g., hexane).

    • Dissolve the crude monoglyceride mixture in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Final Purification (Optional):

    • For higher purity, pool the this compound-rich fractions and subject them to preparative HPLC on a C18 column.

Mandatory Visualization

Experimental_Workflow start Start: Erucic Acid-Rich Plant Material (e.g., Seeds) grinding Grinding and Milling start->grinding extraction Solvent Extraction (e.g., Hexane) grinding->extraction evaporation1 Solvent Evaporation extraction->evaporation1 crude_oil Crude Oil evaporation1->crude_oil glycerolysis Glycerolysis Reaction crude_oil->glycerolysis purification1 Initial Purification (Liquid-Liquid Extraction) glycerolysis->purification1 evaporation2 Solvent Evaporation purification1->evaporation2 crude_this compound Crude this compound Mixture evaporation2->crude_this compound column_chromatography Column Chromatography (Silica Gel) crude_this compound->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection pooling Pooling of this compound-Rich Fractions fraction_collection->pooling preparative_hplc Preparative HPLC (Optional) pooling->preparative_hplc purity_analysis Purity and Structural Analysis (HPLC, NMR) pooling->purity_analysis preparative_hplc->purity_analysis final_product Pure this compound (>95%) purity_analysis->final_product

Caption: Experimental workflow for the isolation of this compound.

Troubleshooting_Flowchart start Low this compound Yield or Purity check_extraction Is the crude extract yield low? start->check_extraction optimize_extraction Optimize Extraction: - Check particle size - Verify solvent system - Increase extraction time/temp - Add enzyme inhibitor check_extraction->optimize_extraction Yes check_chromatography Is column chromatography separation poor? check_extraction->check_chromatography No end_good Problem Resolved optimize_extraction->end_good optimize_chromatography Optimize Chromatography: - Adjust mobile phase gradient - Change stationary phase - Reduce sample load - Consider Prep HPLC check_chromatography->optimize_chromatography Yes check_degradation Is there evidence of degradation (e.g., extra spots on TLC)? check_chromatography->check_degradation No optimize_chromatography->end_good prevent_degradation Prevent Degradation: - Use antioxidants (BHT) - Work under inert atmosphere - Maintain neutral pH - Use low temperatures for solvent removal check_degradation->prevent_degradation Yes end_bad Further Optimization Needed check_degradation->end_bad No prevent_degradation->end_good

Caption: Troubleshooting flowchart for this compound isolation.

References

Technical Support Center: Monoerucin Sample Preparation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Monoerucin (Erucin) during sample preparation. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound, also known as Erucin (B1671059), is an isothiocyanate found in cruciferous vegetables like rocket (arugula).[1][2] It is of significant interest for its potential health benefits, including anticancer properties.[1][2][3][4][5] However, like other isothiocyanates, this compound is susceptible to degradation, which can be triggered by factors such as temperature, pH, and enzymatic activity during sample preparation, potentially leading to inaccurate quantification and experimental results.[6]

Q2: What are the primary factors that cause this compound degradation during sample preparation?

A2: The main factors contributing to this compound degradation are:

  • Enzymatic Activity: The enzyme myrosinase, naturally present in plant tissues, hydrolyzes glucosinolates (the precursors to isothiocyanates) upon cell disruption, and can also contribute to the degradation of isothiocyanates themselves.[7][8]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound.[6][9]

  • pH: this compound is more labile at higher pH values.[6]

  • Oxidation: Erucin can be oxidized to sulforaphane (B1684495), another isothiocyanate, particularly in the presence of oxygen and acidic conditions.[6]

Q3: How can I prevent enzymatic degradation of this compound during sample extraction from plant material?

A3: To prevent enzymatic degradation by myrosinase, it is crucial to inactivate the enzyme immediately upon tissue disruption. This can be achieved by:

  • Solvent Extraction: Using organic solvents like methanol (B129727) or ethyl acetate (B1210297) can effectively denature myrosinase.

  • Heat Inactivation: Briefly heating the sample (e.g., boiling for a few minutes) can inactivate the enzyme. However, prolonged exposure to high temperatures should be avoided to prevent thermal degradation of this compound.

Q4: What are the recommended storage conditions for this compound samples?

A4: To ensure the stability of this compound in your samples, it is recommended to:

  • Store extracts at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Minimize freeze-thaw cycles.

  • Protect samples from light by using amber vials or storing them in the dark.

  • For aqueous samples, consider adjusting the pH to a slightly acidic range (around pH 4-5) to improve stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no detection of this compound Degradation during sample preparation.Review your extraction protocol. Ensure rapid inactivation of myrosinase using either cold solvent or brief heat treatment. Keep samples on ice throughout the process.
Inappropriate storage conditions.Store samples at or below -20°C immediately after extraction. Avoid repeated freeze-thaw cycles.
Inefficient extraction.Optimize your extraction solvent and procedure. A simultaneous hydrolysis and extraction (SHE) method can sometimes increase yield.[10][11]
High variability between replicate samples Incomplete inactivation of myrosinase.Ensure consistent and thorough inactivation of myrosinase in all samples.
Inconsistent sample handling.Standardize all sample preparation steps, including extraction time, temperature, and solvent volumes.
Sample heterogeneity.Ensure your starting material is homogenized thoroughly before taking aliquots for extraction.
Presence of unexpected peaks in chromatogram Degradation products.This compound can degrade into other compounds. Review the literature for potential degradation products and their analytical signatures. Consider the possibility of oxidation to sulforaphane.[6]
Matrix interference.Optimize your sample cleanup procedure (e.g., solid-phase extraction) to remove interfering compounds from the sample matrix.

Quantitative Data Summary

The stability of isothiocyanates like this compound is significantly influenced by temperature and pH. The following table summarizes the stability of erucin under specific conditions.

CompoundTemperature (°C)pHHalf-life (minutes)Reference
Erucin1005132[6]
Sulforaphane (for comparison)100556[6]

This data indicates that erucin is relatively more stable than sulforaphane under these conditions, but still demonstrates significant degradation at high temperatures.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Samples (e.g., Plant Tissue)

This protocol is a general guideline and may need optimization depending on the specific sample matrix.

Materials:

  • Biological sample (e.g., rocket leaves)

  • Liquid nitrogen

  • Mortar and pestle

  • Ethyl acetate

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator

  • HPLC or LC-MS grade solvents (acetonitrile, water, formic acid)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Collection and Freezing: Harvest fresh plant material and immediately freeze it in liquid nitrogen to halt enzymatic activity.

  • Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Weigh approximately 1 g of the powdered sample into a 50 mL centrifuge tube.

    • Add 10 mL of ethyl acetate.

    • Vortex vigorously for 1 minute.

    • Sonicate for 15 minutes in a sonicator bath.

  • Drying and Centrifugation:

    • Add 1 g of anhydrous sodium sulfate to the mixture to remove any residual water.

    • Vortex again for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Solvent Evaporation:

    • Carefully transfer the supernatant to a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at a temperature not exceeding 30°C.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume (e.g., 1 mL) of acetonitrile (B52724) or a suitable mobile phase for your analytical method.

  • Filtration and Analysis:

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

    • Proceed with HPLC-UV or LC-MS/MS analysis.

Protocol 2: Quantification of this compound by HPLC-UV

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient elution: Start with 95% A and 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. (This is a starting point and should be optimized).

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 245 nm

Procedure:

  • Prepare a stock solution of this compound standard of known concentration in acetonitrile.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

Signaling Pathway

erucin_nrf2_pathway cluster_keap1_nrf2 Cytoplasm Erucin Erucin Keap1 Keap1 Erucin->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to PhaseII Phase II Detoxifying Enzymes (e.g., GST, NQO1) ARE->PhaseII activates transcription of Cytoprotection Cellular Protection PhaseII->Cytoprotection leads to erucin_analysis_workflow start Sample Collection (e.g., Plant Tissue) freeze Immediate Freezing (Liquid Nitrogen) start->freeze grind Grinding to Fine Powder freeze->grind extract Extraction with Solvent (e.g., Ethyl Acetate) grind->extract cleanup Sample Cleanup (e.g., Centrifugation, Filtration) extract->cleanup concentrate Solvent Evaporation cleanup->concentrate reconstitute Reconstitution in Mobile Phase concentrate->reconstitute analysis Quantification (HPLC-UV or LC-MS/MS) reconstitute->analysis data Data Analysis analysis->data

References

Technical Support Center: Optimizing Monoerucin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, peer-reviewed methods for the specific synthesis of Monoerucin ((Z)-docos-13-enoic acid, monoester with glycerol) are not extensively documented in readily available literature. This guide, therefore, provides troubleshooting and optimization strategies based on established principles for the synthesis of long-chain monoacylglycerols, using this compound as the target molecule. The protocols and data are representative of typical monoacylglycerol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound and other long-chain monoacylglycerols?

The main challenges include:

  • Low Yield: Due to the presence of multiple hydroxyl groups on glycerol (B35011), the formation of di- and triglycerides is a common side reaction that reduces the yield of the desired monoacylglycerol.

  • Purification: Separating the target monoacylglycerol from unreacted starting materials (glycerol and erucic acid) and the di- and triglyceride byproducts can be difficult due to their similar physical properties.

  • Isomer Formation: The esterification can occur at either the primary (α) or secondary (β) hydroxyl group of glycerol, potentially leading to a mixture of isomers.

  • Reagent Purity: The purity of the starting materials, especially the fatty acid (erucic acid), can significantly impact the reaction's success and the purity of the final product.

Q2: Which synthetic strategies are commonly employed to improve the yield of monoacylglycerols like this compound?

To enhance the yield of monoacylglycerols, several strategies can be employed:

  • Use of Protecting Groups: Protecting two of the hydroxyl groups on glycerol (e.g., as an acetonide) before the esterification reaction ensures that the fatty acid reacts only with the unprotected hydroxyl group. This is a highly effective method for selectively producing monoacylglycerols.

  • Enzymatic Synthesis: Lipases can be used to catalyze the esterification reaction with high regioselectivity, favoring the formation of the monoacylglycerol.

  • Stoichiometric Control: Using a large excess of glycerol can statistically favor the formation of the monoester over the di- and triesters. However, this necessitates a more rigorous purification process to remove the unreacted glycerol.

Q3: How can I minimize the formation of di- and triglyceride byproducts?

The most effective way to minimize the formation of di- and triglycerides is by using a glycerol derivative with two protected hydroxyl groups, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol). This ensures that the esterification occurs only at the primary hydroxyl group. Subsequent deprotection yields the desired monoacylglycerol.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low to No Product Formation Inactive catalyst or enzyme.- Ensure the catalyst (e.g., acid or base) is fresh and active.- If using a lipase, verify its activity and ensure reaction conditions (pH, temperature) are optimal.
Low reaction temperature.- Increase the reaction temperature, but monitor for potential side reactions or degradation.
Impure starting materials.- Use high-purity erucic acid and glycerol.- Ensure solvents are anhydrous if the reaction is moisture-sensitive.
Low Yield with Significant Di- and Triglyceride Formation Non-selective esterification.- Employ a protecting group strategy for the glycerol.- Optimize the stoichiometry by increasing the molar ratio of glycerol to erucic acid.
Prolonged reaction time or high temperature.- Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Consider lowering the reaction temperature to improve selectivity.
Difficulty in Purifying the Product Similar polarities of product and byproducts.- Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) for separation.- Consider derivatization of the product to alter its polarity for easier separation, followed by deprotection.
Emulsion formation during workup.- Use a brine wash to break up emulsions.- Centrifugation can also aid in separating the layers.
Presence of Isomeric Products Non-regioselective reaction.- Use a regioselective enzyme (lipase).- Employ a protecting group strategy that leaves only the desired hydroxyl group available for reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Protected Glycerol Intermediate (Solketal)

This protocol outlines a common and effective method for synthesizing a monoacylglycerol with high selectivity.

Step 1: Esterification of Solketal with Erucic Acid

  • In a round-bottom flask, dissolve solketal (1.0 eq) and erucic acid (1.05 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene.

  • Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected monoerucate.

Step 2: Deprotection to Yield this compound

  • Dissolve the crude protected monoerucate in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and water).

  • Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.

  • Stir the mixture at room temperature or slightly elevated temperature, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Representative Reaction Conditions for Monoacylglycerol Synthesis

Parameter Protected Route (Solketal) Enzymatic Route (Lipase)
Glycerol Derivative SolketalGlycerol
Fatty Acid Erucic AcidErucic Acid
Molar Ratio (Glycerol deriv.:Acid) 1:1.051:1
Catalyst DCC/DMAPImmobilized Lipase
Solvent DichloromethaneToluene or Solvent-free
Temperature Room Temperature40-60 °C
Reaction Time 4-12 hours24-72 hours
Typical Yield 70-90%60-85%

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_deprotection Step 2: Deprotection cluster_purification Step 3: Purification A Mix Solketal & Erucic Acid B Add DCC & DMAP A->B C Reaction & TLC Monitoring B->C D Filter & Workup C->D E Dissolve Protected Intermediate D->E Crude Protected Product F Add Acid Catalyst E->F G Reaction & TLC Monitoring F->G H Neutralization & Extraction G->H I Column Chromatography H->I Crude this compound J Characterization (NMR, MS) I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield of this compound CheckByproducts Analyze Crude Product by TLC/NMR Start->CheckByproducts HighDiTri High Levels of Di- and Triglycerides? CheckByproducts->HighDiTri UnreactedSM High Levels of Starting Material? CheckByproducts->UnreactedSM HighDiTri->UnreactedSM No UseProtectingGroup Implement Protecting Group Strategy (e.g., Solketal) HighDiTri->UseProtectingGroup Yes OptimizeStoichiometry Increase Glycerol:Acid Ratio HighDiTri->OptimizeStoichiometry Yes CheckCatalyst Verify Catalyst/Enzyme Activity UnreactedSM->CheckCatalyst Yes IncreaseTemp Increase Reaction Temperature UnreactedSM->IncreaseTemp Yes IncreaseTime Increase Reaction Time UnreactedSM->IncreaseTime Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Minimizing matrix effects in Monoerucin mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monoerucin Mass Spectrometry

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address and minimize matrix effects in the mass spectrometric analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of this compound's ionization efficiency due to co-eluting, interfering components from the sample matrix (e.g., plasma, tissue homogenate).[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[1][2] Because these effects are often invisible in the chromatogram, they can lead to unreliable results if not properly addressed.

Q2: What are the common sources of matrix effects when analyzing this compound in biological samples?

A2: When analyzing this compound, which is a lipid amide, in biological matrices like plasma or serum, the most significant sources of interference are endogenous phospholipids (B1166683).[3] Other sources include salts, proteins, and other metabolites that can co-extract with this compound and interfere with the ionization process in the mass spectrometer's source.

Q3: How can I detect and quantify matrix effects in my this compound assay?

A3: The most widely accepted method for quantifying matrix effects is the post-extraction spike method .[4][5] This technique compares the response of this compound spiked into a blank matrix extract against its response in a neat (pure) solvent. This comparison allows for the calculation of a "matrix factor," which quantitatively assesses the degree of ion suppression or enhancement.[5] A qualitative method, known as post-column infusion, can also be used to identify regions in the chromatogram where matrix effects are most pronounced.[1][4]

Q4: What are the primary strategies to minimize or compensate for matrix effects?

A4: There are three primary strategies:

  • Optimized Sample Preparation: The goal is to remove interfering components before analysis. Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and specialized phospholipid removal plates.[3] Simple protein precipitation is often insufficient as it fails to remove phospholipids effectively.[4][6]

  • Chromatographic Separation: Modifying the LC method (e.g., adjusting the mobile phase gradient) can help separate this compound from interfering matrix components, preventing them from co-eluting.

  • Correction and Compensation: This involves using an appropriate internal standard or calibration method. The gold standard is a stable isotope-labeled internal standard (SIL-IS) for this compound, which co-elutes and experiences the same matrix effects, allowing for reliable correction.[1][7] If a SIL-IS is unavailable, matrix-matched calibration can be used.

Q5: When is a stable isotope-labeled internal standard (SIL-IS) essential for this compound analysis?

A5: A SIL-IS is the most robust tool for compensating for matrix effects and is highly recommended for quantitative bioanalysis.[1][7] It is particularly crucial when:

  • High accuracy and precision are required for pharmacokinetic or clinical studies.

  • Matrix effects are variable and cannot be eliminated through sample preparation.

  • Sample cleanup methods result in variable recovery of the analyte.

The SIL-IS is added to the sample at the beginning of the preparation process and corrects for both extraction losses and ionization variability.[2][7]

Troubleshooting Guide

Problem 1: I am observing poor reproducibility and inconsistent quantification for this compound.

  • Possible Cause: This is a classic sign of variable matrix effects, where different sample lots or preparations exhibit different levels of ion suppression or enhancement.

  • Troubleshooting Steps:

    • Quantify the Matrix Effect: Use the post-extraction spike method (see Protocol 2) to determine the extent and variability of the matrix effect across several lots of your biological matrix.

    • Improve Sample Cleanup: If significant matrix effects are confirmed, your current sample preparation is likely inadequate. Move from simple protein precipitation to a more selective technique like Solid-Phase Extraction (SPE) with phospholipid removal capabilities (see Protocol 1).[6]

    • Implement a SIL-IS: If a stable isotope-labeled internal standard for this compound is available, its use will compensate for variability in matrix effects and sample recovery, significantly improving reproducibility.[2][8]

Problem 2: The signal for this compound is very low, even at high concentrations (Ion Suppression).

  • Possible Cause: Co-eluting matrix components, especially phospholipids, are competing with this compound for ionization in the MS source.[3]

  • Troubleshooting Steps:

    • Enhance Sample Preparation: The most effective solution is to remove the interfering phospholipids. Use a phospholipid removal SPE plate or a mixed-mode SPE that combines reversed-phase and ion-exchange mechanisms for a cleaner extract.[6]

    • Optimize Chromatography: Adjust your LC gradient to better separate this compound from the region where phospholipids typically elute.

    • Try Sample Dilution: Diluting the final extract can reduce the concentration of interfering components and may lessen the ion suppression effect, though this can compromise the limit of quantitation.[4][9]

Problem 3: My calculated this compound concentrations seem unexpectedly high (Ion Enhancement).

  • Possible Cause: Although less common than suppression, some matrix components can enhance the ionization efficiency of the analyte, leading to an artificially high signal.

  • Troubleshooting Steps:

    • Confirm with Post-Extraction Spike: Use the method in Protocol 2 to verify and quantify the ion enhancement.

    • Improve Separation: The best approach is to chromatographically separate this compound from the enhancing compounds. Experiment with different mobile phase compositions or a different analytical column.

    • Use a Compensation Method: A SIL-IS will also effectively correct for ion enhancement. Alternatively, matrix-matched calibration, where standards are prepared in the same blank matrix as the samples, can also compensate for this effect.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Sample Preparation MethodTypical Phospholipid Removal EfficiencyRelative Matrix EffectThroughputMethod Development
Protein Precipitation (PPT) Low (<20%)HighHighMinimal
Liquid-Liquid Extraction (LLE) Moderate-High (60-85%)Moderate-LowLowModerate
Solid-Phase Extraction (SPE) High (85-95%)LowModerateModerate-High
Phospholipid Removal Plates (e.g., HybridSPE) Very High (>99%)[10]Very LowHighMinimal

Data compiled from multiple sources.[3][6][11][12]

Detailed Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is a general guideline for using a mixed-mode or phospholipid removal SPE plate/cartridge to clean up plasma samples for this compound analysis.

  • Sample Pre-treatment:

    • To 100 µL of plasma sample, add an appropriate amount of this compound stable isotope-labeled internal standard.

    • Add 300 µL of 1% formic acid in acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at >3000 x g for 5 minutes to pellet the precipitated proteins.[13]

  • SPE Cartridge/Plate Steps:

    • Conditioning (if required by manufacturer): Condition the SPE sorbent by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.

    • Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.

    • Washing: Wash the sorbent to remove polar interferences. A common wash step is passing 1 mL of 5% methanol in water.[14]

    • Elution: Elute this compound using a small volume (e.g., 2 x 100 µL) of an appropriate organic solvent, such as 5% ammonia (B1221849) in methanol or an acetonitrile/methanol mixture.[14][15]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of Matrix Effect using the Post-Extraction Spike Method

This protocol determines the matrix factor (MF) to quantify ion suppression or enhancement.[5]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound at a known concentration (e.g., low and high QC levels) into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Process blank biological matrix samples (at least 6 different lots) through the entire extraction procedure (Protocol 1). After extraction, spike the final, clean extract with this compound at the same concentrations as in Set A.

    • Set C (Blank Matrix): Process a blank biological matrix sample without adding the analyte or internal standard to check for interferences.

  • Analysis and Calculation:

    • Analyze all samples from Set A and Set B by LC-MS/MS.

    • Calculate the Matrix Factor (MF) using the following formula:[16]

      • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

  • Interpretation:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression.

    • MF > 1: Ion enhancement.

    • An MF value between 0.8 and 1.2 is often considered acceptable.[5]

Visualizations

Troubleshooting_Workflow start Inaccurate or Irreproducible This compound Quantification assess_me Quantify Matrix Effect (Post-Extraction Spike) start->assess_me is_me_significant Is Matrix Effect Significant (>20%)? assess_me->is_me_significant use_sil Is SIL-IS Available? is_me_significant->use_sil Yes end_ok Method Acceptable is_me_significant->end_ok No implement_sil Implement SIL-IS for Compensation use_sil->implement_sil Yes improve_prep Improve Sample Preparation (e.g., SPE, LLE) use_sil->improve_prep No revalidate Re-evaluate and Validate Method Performance implement_sil->revalidate optimize_lc Optimize LC Separation improve_prep->optimize_lc optimize_lc->revalidate revalidate->end_ok

Caption: Troubleshooting workflow for addressing matrix effects in this compound analysis.

Post_Extraction_Spike_Workflow cluster_A Set A: Neat Solution cluster_B Set B: Post-Extraction Spike A1 Mobile Phase Solvent A2 Spike with this compound A1->A2 A3 Analyze by LC-MS/MS (Peak Area A) A2->A3 calc Calculate Matrix Factor (MF) MF = (Peak Area B) / (Peak Area A) A3->calc B1 Blank Biological Matrix B2 Perform Full Extraction (e.g., SPE) B1->B2 B3 Spike Clean Extract with this compound B2->B3 B4 Analyze by LC-MS/MS (Peak Area B) B3->B4 B4->calc

Caption: Experimental workflow for the Post-Extraction Spike method.

Mitigation_Strategy_Selection start Matrix Effect Confirmed q_sil Is a SIL-IS for This compound available? start->q_sil a_sil Use SIL-IS (Gold Standard) q_sil->a_sil Yes q_matrix Is matrix complex and variability high? q_sil->q_matrix No a_spe Implement Advanced Sample Prep (e.g., Phospholipid Removal SPE) q_matrix->a_spe Yes a_simple Optimize Chromatography & Consider Sample Dilution q_matrix->a_simple No a_cal Use Matrix-Matched Calibration a_spe->a_cal also consider

Caption: Decision tree for selecting a matrix effect mitigation strategy.

References

Technical Support Center: Overcoming Monoerucin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low solubility of Monoerucin for successful in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound, a monoacylglycerol containing erucic acid, is a lipophilic molecule with inherently low aqueous solubility. This poor solubility can lead to precipitation in aqueous-based cell culture media and assay buffers, resulting in inconsistent and unreliable experimental outcomes. Achieving a stable, homogenous solution is critical for accurate assessment of its biological activity.

Q2: What are the common solvents for dissolving this compound?

Based on data for similar monoacylglycerols, Dimethyl Sulfoxide (DMSO) and Chloroform are effective solvents.[1][2] Ethanol can also be used, though solubility may be lower.[3] For cell-based assays, DMSO is the most common initial solvent; however, direct dilution into aqueous media can cause precipitation.[4]

Q3: Can heating improve the solubility of this compound?

Gentle heating can aid in the dissolution of monoacylglycerols in solvents like DMSO.[1] It is crucial to avoid excessive temperatures that could degrade the compound. For cell culture applications, pre-warming the fetal bovine serum (FBS) and cell culture media to around 37-50°C during the dilution process can help maintain solubility.[4]

Q4: What is the maximum concentration of DMSO that is safe for most cell lines?

The tolerance of cell lines to DMSO varies. However, it is generally recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxicity and off-target effects.

Troubleshooting Guide

Issue: Precipitate formation upon dilution of this compound stock solution in cell culture medium.

Cause: This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent like DMSO is diluted into an aqueous medium. The drastic change in solvent polarity causes the compound to crash out of solution.

Solution: A proven three-step solubilization protocol can be employed to prevent precipitation:[4][5]

  • Step 1: Prepare a Concentrated Stock Solution. Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM). If necessary, gentle warming and vortexing can be used to ensure complete dissolution.[4]

  • Step 2: Intermediate Dilution in Fetal Bovine Serum (FBS). Pre-warm FBS to approximately 50°C. Dilute the DMSO stock solution 10-fold with the pre-warmed FBS. It is important to keep this intermediate solution warm (around 40°C) to prevent precipitation.[4]

  • Step 3: Final Dilution in Cell Culture Medium. Pre-warm the cell culture medium (containing a low percentage of FBS, e.g., 1%) to 37°C. Perform the final dilution of the this compound-FBS mixture into the pre-warmed medium to achieve the desired final concentration for your assay.[4]

Issue: Inconsistent results in bioassays.

Cause: Inconsistent results can arise from non-homogenous solutions of this compound, leading to variable concentrations of the active compound across different wells or experiments.

Solution:

  • Visual Inspection: Always visually inspect your final this compound solution for any signs of precipitation before adding it to your assay.

  • Sonication: Gentle sonication of the stock solution before dilution may help in achieving a more uniform dispersion.[1]

  • Use of Surfactants: For cell-free assays, the inclusion of a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) in the assay buffer can help maintain the solubility of lipophilic compounds. However, this is generally not suitable for cell-based assays due to potential cytotoxicity.

Data Presentation

Table 1: Solubility of Structurally Similar Monoacylglycerols in Various Solvents.

CompoundSolventSolubilityNotes
1-Stearoyl-rac-glycerolChloroform50 mg/mLSonication is recommended.[1][2]
DMSO10 mg/mLSonication and heating are recommended.[1]
1-Lauroyl-2-Stearoyl-rac-glycerolDMF20 mg/mL
DMSO7 mg/mL
Ethanol30 mg/mL
PBS (pH 7.2)0.25 mg/mL[3]

Experimental Protocols

Protocol 1: Three-Step Solubilization of this compound for Cell-Based Assays

This protocol is adapted from a method developed for dissolving hydrophobic esters in aqueous cell culture media.[4]

  • Materials:

    • This compound

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Fetal Bovine Serum (FBS)

    • Cell culture medium (e.g., DMEM, RPMI-1640)

    • Sterile microcentrifuge tubes

    • Water bath or heat block

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution, using gentle warming (37°C) and vortexing if necessary.

    • Pre-warm an aliquot of FBS to 50°C in a water bath.

    • In a sterile microcentrifuge tube, add 1 part of the 10 mM this compound stock solution to 9 parts of the pre-warmed FBS to make a 1 mM intermediate solution. Mix gently by pipetting. Keep this solution warm at approximately 40°C.

    • Pre-warm the cell culture medium (containing 1% FBS) to 37°C.

    • Add the desired volume of the 1 mM this compound-FBS intermediate solution to the pre-warmed cell culture medium to achieve the final target concentration. For example, to get a 10 µM final concentration, add 10 µL of the 1 mM intermediate solution to 990 µL of medium.

    • Gently mix and immediately add to the cells.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound cluster_step1 Step 1: Stock Solution Preparation cluster_step2 Step 2: Intermediate Dilution cluster_step3 Step 3: Final Dilution cluster_assay Assay stock Dissolve this compound in 100% DMSO (10 mM) fbs Pre-warm FBS to 50°C intermediate Dilute Stock 1:10 in pre-warmed FBS stock->intermediate fbs->intermediate media Pre-warm Cell Culture Medium (1% FBS) to 37°C final Dilute Intermediate Solution to final concentration intermediate->final media->final add_to_cells Add to In Vitro Assay final->add_to_cells

Caption: Workflow for preparing this compound for in vitro assays.

signaling_pathway Potential Signaling Pathway Involvement of this compound cluster_cell Cellular Environment This compound This compound MGAT2 Monoacylglycerol Acyltransferase 2 (MGAT2) This compound->MGAT2 Substrate TAG Triacylglycerol (TAG) Accumulation MGAT2->TAG Catalyzes conversion Cellular_Effects Downstream Cellular Effects TAG->Cellular_Effects Leads to

Caption: Monoacylglycerol pathway and potential role of this compound.

References

Technical Support Center: Monoerucin Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with monoerucin (B52946) commercial standards.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experimental work involving this compound, focusing on potential contamination and its impact.

Q1: My experimental results are inconsistent or show unexpected activity. Could my this compound standard be contaminated?

A1: Yes, inconsistent results or unexpected biological activity can be indicators of contamination in your this compound standard. Contamination can arise from several sources:

  • Degradation Products: this compound, being a fatty acid amide, can degrade over time, especially when exposed to heat, light, or oxygen.[1] This can lead to the formation of various oxidation products that may have their own biological activity.

  • Synthesis Byproducts: Impurities from the chemical synthesis process of this compound may be present in the commercial standard. The purification process after synthesis aims to remove residual reactants and byproducts, but trace amounts may remain.[1]

  • External Contamination (Leaching): A significant and often overlooked source of contamination is the leaching of erucamide (B86657) (the family of molecules to which this compound belongs) from laboratory plastics.[1] Pipette tips, microcentrifuge tubes, and multiwell plates can release slip agents like erucamide into solvents and buffers, leading to false positive results or anomalous data.

Q2: I suspect my this compound standard is contaminated. How can I verify its purity?

A2: Several analytical techniques can be employed to assess the purity of your this compound standard. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful methods.

  • HPLC: A stability-indicating HPLC method can separate this compound from its degradation products and other impurities.[2][3][4][5][6] The peak purity can be assessed using a Diode Array Detector (DAD) or by coupling the HPLC to a mass spectrometer (LC-MS).

  • GC-MS: This technique is particularly useful for identifying and quantifying volatile and semi-volatile impurities and degradation byproducts.[1][7]

For a detailed protocol on purity analysis, please refer to the "Experimental Protocols" section below.

Q3: What are the common degradation products of this compound that I should be aware of?

A3: this compound can undergo oxidation, leading to a variety of degradation products. While specific studies on this compound are limited, research on the broader erucamide category indicates the formation of more than 20 different volatile and non-volatile degradation compounds.[1] These can include hydroxylated and carbonylated derivatives.

Q4: How can I minimize contamination from laboratory plastics in my experiments?

A4: To mitigate contamination from plasticware, consider the following precautions:

  • Use High-Quality Plastics: Opt for laboratory plastics from reputable manufacturers that are certified to have low levels of leachable additives.

  • Pre-rinse Plasticware: Rinsing pipette tips and tubes with the solvent used in your experiment immediately before use can help remove surface contaminants.

  • Avoid Prolonged Storage in Plastic: Do not store stock solutions or experimental samples in plastic containers for extended periods. Use glass vials for long-term storage whenever possible.

  • Run Appropriate Blanks: Always include a "reagent blank" where you expose your solvent or buffer to all the plasticware used in your experiment (pipette tips, tubes, plates) for the same duration as your samples. Analyze this blank to identify any leached contaminants.

Q5: My this compound standard is confirmed to be pure, but I still observe unexpected biological effects. What could be the cause?

A5: If the purity of the standard is confirmed, consider the biological context of this compound. As a fatty acid amide, it may have inherent biological activity. Erucamide has been shown to interact with G protein-coupled receptors (GPCRs), which can trigger a wide range of cellular signaling pathways.[8][9][10][11][12] The observed effects might be a genuine biological response to this compound itself.

Data Presentation

The following tables provide a structured format for summarizing quantitative data from the analysis of this compound standards.

Table 1: Purity Analysis of this compound Standard by HPLC

Lot NumberDate of AnalysisThis compound Peak Area (%)Total Impurity Peak Area (%)Number of Impurities Detected

Table 2: Identification and Quantification of Impurities by LC-MS or GC-MS

Impurity IDRetention Time (min)Molecular Weight (m/z)Proposed StructureConcentration (µg/mL or % of Total)

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound Purity

This protocol provides a general framework. Optimization may be required based on the specific instrument and impurities suspected.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might start at 50% acetonitrile and increase to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 205 nm.

  • Sample Preparation: Dissolve the this compound standard in a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and a solvent blank. Integrate the peak areas to determine the relative purity of this compound.

Mandatory Visualization

Diagram 1: Experimental Workflow for Investigating this compound Contamination

experimental_workflow cluster_0 Problem Identification cluster_1 Contamination Hypothesis cluster_2 Analytical Verification cluster_3 Source Identification cluster_4 Resolution start Inconsistent Experimental Results hypothesis Suspect this compound Standard Contamination start->hypothesis hplc Purity Analysis by HPLC-UV/MS hypothesis->hplc gcms Impurity ID by GC-MS hypothesis->gcms degradation Degradation Products (Stability Issue) hplc->degradation synthesis Synthesis Byproducts (Manufacturing Issue) hplc->synthesis leaching Leaching from Plastics (External Contamination) gcms->leaching resolution Implement Corrective Actions: - Use new standard - Modify storage - Change labware degradation->resolution synthesis->resolution leaching->resolution

Caption: Workflow for troubleshooting this compound contamination.

Diagram 2: Generalized G Protein-Coupled Receptor (GPCR) Signaling Pathway

GPCR_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor GPCR g_protein G Protein (αβγ) receptor->g_protein Activation g_alpha Gα-GTP g_protein->g_alpha g_betagamma Gβγ g_protein->g_betagamma effector Effector Enzyme (e.g., Adenylyl Cyclase) second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ligand This compound (Ligand) ligand->receptor Binding g_alpha->effector Modulation downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activation cellular_response Cellular Response downstream_kinase->cellular_response Phosphorylation Cascade

Caption: Potential GPCR signaling pathway for this compound.

References

Technical Support Center: Refining Maceration for Monoerucin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining maceration techniques for the extraction of monoerucin (B52946), primarily through its precursor, glucoerucin (B1204559), from plant sources such as Eruca sativa (rocket).

Frequently Asked Questions (FAQs)

Q1: What is the principle of maceration for extracting this compound (via glucoerucin)?

A1: Maceration is a solid-liquid extraction technique performed at room temperature.[1] It involves soaking the plant material in a solvent for an extended period.[2] The solvent penetrates the plant cells, dissolving the target compounds, such as glucoerucin.[2] This process relies on the principle of diffusion to transfer the soluble components from the plant matrix into the solvent.[2]

Q2: Which solvents are most effective for macerating glucoerucin?

A2: The choice of solvent is critical and depends on the polarity of the target compound.[3] For glucosinolates like glucoerucin, polar solvents are generally used.[4] Aqueous solutions of methanol (B129727) and ethanol (B145695) are commonly employed.[5] Specifically, 70-80% methanol in water is a frequently cited solvent for effective glucosinolate extraction.[6][7] Acetone has also been used as a solvent in maceration for extracting bioactive compounds.[8]

Q3: Does the temperature of the maceration process matter?

A3: Yes, temperature is a crucial factor, primarily because of the enzyme myrosinase, which is naturally present in the plant tissue.[7] If not inactivated, myrosinase will hydrolyze glucosinolates (like glucoerucin) into isothiocyanates (like erucin), which can impact the final yield of the desired compound.[7][9] Therefore, a common approach involves a preliminary heating step (e.g., heating the plant material to 75°C) or using a hot solvent (e.g., 70% methanol at 70°C) to denature the enzyme before or during extraction.[1][10] However, prolonged exposure to very high temperatures (above 60-70°C) can lead to the degradation of the resulting isothiocyanates.[11]

Q4: How should the plant material be prepared for maceration?

A4: Proper preparation of the plant material is essential to maximize the surface area for solvent contact.[12] This typically involves drying the plant material (e.g., freeze-drying) and then grinding it into a fine powder.[10] The particle size should be small enough to allow the solvent to penetrate the cells effectively, but not so fine as to cause difficulties during the filtration step after maceration.[12]

Q5: How long should the maceration process last?

A5: The duration of maceration can range from a few hours to several days.[2] The optimal time depends on factors such as the plant material, particle size, solvent, and temperature. For glucosinolate extraction, maceration times from 4 to 18 hours have been reported.[6] It is often recommended to occasionally shake or stir the mixture to enhance mass transfer.[2]

Troubleshooting Guide

Problem 1: Low or no yield of glucoerucin in the final extract.

  • Possible Cause 1: Myrosinase Activity. The myrosinase enzyme may have degraded the glucoerucin during the extraction process.[7]

    • Solution: Ensure that the myrosinase is inactivated. You can achieve this by heating the powdered plant material to 75°C for a few minutes before adding the solvent, or by using a pre-heated solvent (e.g., 70°C).[10]

  • Possible Cause 2: Inappropriate Solvent. The solvent used may not have the correct polarity to effectively dissolve glucoerucin.

    • Solution: Use a polar solvent system. A mixture of 70% methanol in water is a well-documented and effective solvent for glucosinolate extraction.[1]

  • Possible Cause 3: Insufficient Extraction Time. The maceration period may not have been long enough for the glucoerucin to diffuse from the plant material into the solvent.

    • Solution: Increase the maceration time. Consider extending the extraction to 18-24 hours with occasional agitation to ensure equilibrium is reached.[2][6]

  • Possible Cause 4: Incorrect Plant Material. The part of the plant being used (e.g., leaves vs. seeds) may have a low concentration of glucoerucin.

    • Solution: Eruca sativa seeds are known to have a higher concentration of glucoerucin compared to the leaves.[1] Ensure you are using the appropriate plant part for your desired yield.

Problem 2: Inconsistent results between different extraction batches.

  • Possible Cause 1: Variation in Plant Material. The phytochemical content of plants can vary depending on growing conditions, harvest time, and storage.

    • Solution: Whenever possible, use plant material from a single, homogenized batch for a series of experiments. If this is not feasible, perform a quantitative analysis on a small sample of each new batch to establish a baseline concentration.

  • Possible Cause 2: Inconsistent Particle Size. Differences in the fineness of the ground plant material can affect the extraction efficiency.

    • Solution: Standardize your grinding procedure to achieve a consistent particle size for all samples.

  • Possible Cause 3: Temperature Fluctuations. If performing a cold maceration, significant changes in the ambient temperature can affect the extraction rate.

    • Solution: Conduct the maceration in a temperature-controlled environment to ensure consistency between batches.

Problem 3: Difficulty filtering the extract after maceration.

  • Possible Cause: Plant Material is Too Fine. If the plant material is ground into a very fine powder, it can clog the filter paper.

    • Solution: Use a coarser grind for your plant material.[12] Alternatively, use centrifugation to pellet the solid material before decanting the supernatant for filtration.

Data Presentation

Table 1: Comparison of Extraction Methods for Total Glucosinolates from Kale (Brassica oleracea var. acephala)

Extraction MethodTotal Glucosinolates (mg sinigrin (B192396) equivalents/g DW)
Cold Methanol Extraction (Freeze-dried leaves)34.3 ± 0.9
Hot Methanol Extraction (Freeze-dried leaves)30.3 ± 0.6
Cold Methanol Extraction (Oven-dried leaves)31.9 ± 0.7

Data adapted from a 2020 study on Brassica oleracea var. acephala.[8] DW = Dry Weight.

Table 2: Glucoerucin Content in Eruca sativa Extracts

Plant Material & Extraction MethodCompoundConcentration
Eruca sativa Seed ExtractGlucoerucin46.36 mg/g of extract
Eruca sativa Defatted Seed Meal (Ethanol Extraction)Glucoerucin16% on a weight basis

Data from studies on Eruca sativa seed extracts.[5][6]

Experimental Protocols

Protocol 1: Maceration of Glucoerucin from Eruca sativa Seeds

This protocol is adapted from established methods for glucosinolate extraction from Brassicaceae.

1. Materials and Reagents:

  • Eruca sativa seeds
  • Methanol (HPLC grade)
  • Deionized water
  • Grinder or mill
  • Heating block or water bath
  • Conical flasks with stoppers
  • Shaker or magnetic stirrer
  • Centrifuge
  • Filter paper (e.g., Whatman No. 1)
  • Rotary evaporator

2. Sample Preparation:

  • Freeze-dry the Eruca sativa seeds to remove moisture.
  • Grind the dried seeds into a fine powder using a grinder or mill.
  • Store the powdered material in a desiccator to prevent moisture absorption.

3. Maceration Procedure:

  • Weigh 10 g of the powdered seed material into a 250 mL conical flask.
  • To inactivate myrosinase, place the flask with the powder on a heating block set to 75°C for 2 minutes.[10]
  • Prepare the extraction solvent: 70% methanol in deionized water (v/v). Pre-heat the solvent to 70°C.[1][10]
  • Add 100 mL of the pre-heated 70% methanol to the flask (a 1:10 solid-to-solvent ratio).
  • Stopper the flask securely and place it in a water bath at 70°C for 20-30 minutes with occasional shaking.[1][10]
  • Allow the flask to cool to room temperature.
  • Continue to macerate for an additional 4-18 hours at room temperature on a shaker or with a magnetic stirrer.[6]

4. Extraction and Concentration:

  • After maceration, centrifuge the mixture to pellet the solid plant material.
  • Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining fine particles.
  • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to avoid degradation of the extracted compounds.
  • The resulting concentrated extract can be further purified or analyzed by HPLC.

Visualizations

Maceration_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration start Start: Eruca sativa Seeds freeze_dry Freeze-Drying start->freeze_dry grind Grinding to Powder freeze_dry->grind weigh Weigh Powdered Sample grind->weigh heat_inactivate Heat Inactivation of Myrosinase (75°C) weigh->heat_inactivate add_solvent Add Hot Solvent (70% Methanol, 70°C) heat_inactivate->add_solvent macerate Macerate with Agitation add_solvent->macerate centrifuge Centrifugation macerate->centrifuge filter Filtration centrifuge->filter concentrate Rotary Evaporation (<40°C) filter->concentrate end_product Crude Glucoerucin Extract concentrate->end_product

Caption: Workflow for Glucoerucin Maceration.

Troubleshooting_Tree start Low Glucoerucin Yield? q_enzyme Was Myrosinase Inactivated? start->q_enzyme Yes a_enzyme_no Solution: Heat sample/solvent to 70-75°C before extraction. q_enzyme->a_enzyme_no No q_solvent Was a Polar Solvent Used? q_enzyme->q_solvent Yes a_solvent_no Solution: Use 70-80% Methanol or Ethanol in water. q_solvent->a_solvent_no No q_time Was Maceration Time Sufficient? q_solvent->q_time Yes a_time_no Solution: Increase maceration time to 18-24h with agitation. q_time->a_time_no No q_material Is the Plant Source Correct? q_time->q_material Yes a_material_no Solution: Use Eruca sativa seeds for higher concentration. q_material->a_material_no No

Caption: Troubleshooting Low Yield in Maceration.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Monoerucin and Erucic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of monoerucin (B52946) and its parent fatty acid, erucic acid. While extensive research has been conducted on the cytotoxic effects of erucic acid in various cancer cell lines, data on the specific cytotoxicity of this compound is currently limited. This document summarizes the available experimental data for erucic acid and discusses the potential cytotoxic profile of this compound based on its chemical structure and the known biological activities of similar compounds.

Introduction

Erucic acid, a monounsaturated omega-9 fatty acid, has been investigated for its potential as an anti-cancer agent. Its cytotoxic effects are attributed to the induction of apoptosis and oxidative stress in tumor cells. This compound, the monoacylglycerol derivative of erucic acid, is less studied. Understanding the comparative cytotoxicity of these two compounds is crucial for evaluating their therapeutic potential and mechanisms of action.

Quantitative Data on Cytotoxicity

The following table summarizes the cytotoxic effects of erucic acid on various cancer cell lines as reported in the scientific literature. No direct quantitative data for the cytotoxicity of this compound has been found in the reviewed literature.

Table 1: Cytotoxicity of Erucic Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Observed Effects
C6 GliomaGlioma~100Not SpecifiedInhibition of colony formation
CRL-11372 OsteoblastsOsteosarcoma>100Not SpecifiedLower inhibition of colony formation compared to C6
HT-29Colorectal Cancer>20048No significant cytotoxic effect alone
HT-29 (in combination with Cisplatin)Colorectal Cancer200 (Erucic Acid) + 25 (Cisplatin)24-48Synergistic effect, increased apoptosis and cell death
MCF-7Breast Cancer>100Not SpecifiedNo impact on viability
MDA-MB-231Breast Cancer>100Not SpecifiedNo impact on viability
HBL-100Non-malignant Breast>100Not SpecifiedNo impact on viability
EndoC-β-H1Pancreatic Beta Cells500Not SpecifiedStimulation of apoptosis, increased caspase-3 activity

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like erucic acid.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., erucic acid dissolved in a suitable solvent) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Apoptosis Assay (Caspase Activity Assay)

This assay measures the activity of caspases, a family of proteases that are key mediators of apoptosis.

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentrations for a specific duration.

  • Cell Lysis: Lyse the cells using a specific lysis buffer to release the cellular contents, including caspases.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., a substrate for caspase-3, -8, or -9) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow the caspases to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a fluorometer or spectrophotometer.

  • Data Analysis: Quantify the caspase activity based on the signal intensity and compare it to the untreated control.

Signaling Pathways and Experimental Workflows

Erucic Acid-Induced Apoptotic Pathway

Erucic acid has been shown to induce apoptosis through the intrinsic pathway, which involves the mitochondria.[1] The following diagram illustrates the key steps in this process.

ErucicAcidApoptosis ErucicAcid Erucic Acid ROS Increased ROS Production ErucicAcid->ROS MitoDysfunction Mitochondrial Membrane Dysfunction ROS->MitoDysfunction Caspase9 Caspase-9 Activation MitoDysfunction->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Erucic acid-induced intrinsic apoptotic pathway.

General Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxic activity of a compound.

CytotoxicityWorkflow Compound Test Compound (e.g., this compound, Erucic Acid) CellCulture Select and Culture Cancer Cell Lines Compound->CellCulture Treatment Treat Cells with Varying Concentrations CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT) Treatment->ViabilityAssay MechanismAssay Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Treatment->MechanismAssay IC50 Determine IC50 Value ViabilityAssay->IC50

Caption: General experimental workflow for cytotoxicity assessment.

Discussion and Future Directions

The available data clearly indicates that erucic acid possesses cytotoxic properties against several cancer cell lines, primarily through the induction of apoptosis. However, its efficacy appears to be cell-type dependent, and in some cases, it requires combination with other chemotherapeutic agents to achieve a significant anti-cancer effect.

The cytotoxicity of this compound remains uninvestigated. As a monoacylglycerol, its uptake and metabolism by cells may differ from that of the free fatty acid. It is plausible that this compound could be hydrolyzed intracellularly to release erucic acid, thereby exerting similar cytotoxic effects. Conversely, the glycerol (B35011) backbone might influence its interaction with cellular membranes and metabolic pathways, potentially altering its cytotoxic profile.

Further research is imperative to:

  • Directly assess the cytotoxicity of this compound across a panel of cancer cell lines and compare its IC50 values with those of erucic acid.

  • Investigate the mechanism of action of this compound, including its effects on apoptosis, cell cycle progression, and oxidative stress.

  • Evaluate the cellular uptake and metabolism of this compound to understand if it acts as a prodrug for erucic acid or possesses intrinsic activity.

Such studies will be instrumental in determining the potential of this compound as a novel therapeutic agent and will provide a more complete understanding of the structure-activity relationship of erucic acid and its derivatives in cancer therapy.

References

Efficacy of Monoerucin in different pancreatic cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PISA, Italy – December 10, 2025 – A comprehensive review of existing research highlights the potential of erucin (B1671059), a natural isothiocyanate found in cruciferous vegetables, as a therapeutic agent against pancreatic cancer. Studies demonstrate its ability to inhibit cancer cell growth, induce programmed cell death (apoptosis), and arrest the cell cycle in pancreatic cancer cell lines. This guide provides a detailed comparison of its efficacy, outlines the experimental methodologies used to evaluate its effects, and visualizes the key signaling pathways involved.

Comparative Efficacy of Erucin in Pancreatic Cancer Cell Lines

Erucin has shown significant anticancer effects, particularly in the AsPC-1 human pancreatic adenocarcinoma cell line. Research indicates that erucin inhibits the viability of these cells in a concentration-dependent manner.[1][2][3] The half-maximal inhibitory concentration (pIC50) for erucin in AsPC-1 cells after 72 hours of treatment has been determined to be 4.43 ± 0.01.[2]

Data on the efficacy of erucin in other common pancreatic cancer cell lines, such as PANC-1 and MIA PaCa-2, is limited in the currently available literature, preventing a direct comparative analysis of IC50 values across multiple cell lines.

Induction of Apoptosis and Cell Cycle Arrest

Erucin has been demonstrated to be a potent inducer of apoptosis in pancreatic cancer cells. In AsPC-1 cells, treatment with 30 μM erucin for 72 hours resulted in a significant increase in mitochondrial depolarization, an early marker of apoptosis.[1][2] Furthermore, a marked increase in the levels of caspases 3 and 7, key executioner enzymes in the apoptotic pathway, was observed.[2]

The antiproliferative effect of erucin is also attributed to its ability to induce cell cycle arrest. In AsPC-1 cells, a 72-hour treatment with 30 μM erucin led to a significant alteration in cell cycle distribution. The percentage of cells in the G2/M phase increased to 36.6% ± 3.5 from 24.0% ± 1.3 in control cells, and the S phase population increased to 18.1% ± 1.5 from 11.0% ± 0.7.[2] Concurrently, a significant reduction in the G0/G1 phase population was observed, from 59.5% ± 1.8 to 35.1% ± 5.0.[2]

Table 1: Effect of Erucin on Cell Cycle Distribution in AsPC-1 Cells

Treatment (72h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control59.5 ± 1.811.0 ± 0.724.0 ± 1.3
Erucin (30 µM)35.1 ± 5.018.1 ± 1.536.6 ± 3.5

Mechanism of Action: Targeting the KRAS-MAPK Signaling Pathway

The anticancer activity of erucin in pancreatic cancer has been linked to its ability to modulate key signaling pathways. AsPC-1 cells are known to harbor a KRAS mutation, which leads to the hyperactivation of the downstream mitogen-activated protein kinase (MAPK) pathway, promoting cancer cell proliferation and survival.[1][2] Studies have shown that erucin treatment significantly reduces the levels of phosphorylated ERK1/2, a key component of the MAPK pathway, without affecting the total expression of ERK1/2.[1][2] This inhibition of ERK1/2 phosphorylation is a crucial mechanism underlying the antiproliferative and pro-apoptotic effects of erucin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Pancreatic cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Cells are treated with various concentrations of erucin or a vehicle control and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µl of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The plate is placed on a shaker for 10 minutes to ensure complete dissolution, and the absorbance is measured at 490 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Cells are treated with erucin or a control, then harvested by trypsinization and washed with cold PBS.

  • Staining: Cells are resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Fixation: Following treatment, cells are harvested and fixed in cold 70% ethanol (B145695) and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Efficacy Assessment cluster_analysis Data Analysis PC_cells Pancreatic Cancer Cell Lines (e.g., AsPC-1) Erucin_treatment Erucin Treatment (Various Concentrations) PC_cells->Erucin_treatment Viability Cell Viability Assay (MTT) Erucin_treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Erucin_treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Erucin_treatment->Cell_Cycle Data IC50 Determination Apoptosis Rate Cell Cycle Distribution Viability->Data Apoptosis->Data Cell_Cycle->Data

Caption: Experimental workflow for assessing erucin's efficacy.

signaling_pathway Erucin Erucin ERK p-ERK1/2 Erucin->ERK Inhibition KRAS Mutated KRAS (Hyperactive) RAF RAF KRAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

References

A Comparative Guide to Monoerucin and Other Monoacylglycerols in Membrane Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of lipids with cellular membranes is paramount. Monoacylglycerols (MAGs), a class of lipids integral to various physiological processes, exhibit diverse effects on membrane structure and function. This guide provides a comparative analysis of monoerucin (B52946) against other key monoacylglycerols, namely monoolein (B16389) and 2-arachidonoylglycerol (B1664049) (2-AG), with a focus on their impact on membrane properties. The information herein is supported by experimental data and detailed methodologies to aid in the design and interpretation of membrane-based assays.

Introduction to Monoacylglycerols and Membrane Interactions

Monoacylglycerols are esters of glycerol (B35011) and a single fatty acid. Their amphipathic nature allows them to integrate into lipid bilayers, where they can significantly influence membrane fluidity, permeability, and the function of embedded proteins. The specific fatty acid chain of a MAG, including its length and degree of saturation, dictates its physicochemical properties and, consequently, its effects on membranes.

  • This compound , a monoacylglycerol containing the long-chain (22-carbon) monounsaturated erucic acid, is of growing interest in membrane research.

  • Monoolein , containing the 18-carbon monounsaturated oleic acid, is a well-characterized MAG widely used in drug delivery and protein crystallization.[1]

  • 2-Arachidonoylglycerol (2-AG) , with a 20-carbon polyunsaturated arachidonic acid chain, is a critical endocannabinoid signaling molecule that interacts with cannabinoid receptors in cell membranes.[2]

This guide will delve into a comparison of these three MAGs based on their fundamental phase behavior and their subsequent influence on key membrane characteristics.

Comparative Analysis of Physicochemical Properties

The behavior of monoacylglycerols in an aqueous environment provides fundamental insights into how they will affect a lipid bilayer. The different phases formed by these lipids at varying hydration levels and temperatures are indicative of their molecular shape and packing properties.

Table 1: Comparison of Aqueous Phase Behavior of this compound, Monoolein, and 2-Arachidonoylglycerol

FeatureThis compoundMonoolein2-Arachidonoylglycerol (2-AG)
Acyl Chain 22:1 (cis-13)18:1 (cis-9)20:4 (cis-5, 8, 11, 14)
Observed Phases Lamellar Crystal (Lc), Lamellar Liquid Crystal (Lα), Cubic (Ia3d), Inverted Hexagonal (HII)[3]Lamellar (Crystal & Fluid), Inverted Bicontinuous Cubic (Ia3d, Pn3m), Inverted Micellar (L2), Inverted Hexagonal (HII)[4][5][6]Data on the full temperature-composition phase diagram is not readily available, but its polyunsaturated nature suggests a high propensity for disordered phases. It is known to be unstable and can isomerize to 1-AG.[7]

The formation of inverted non-lamellar phases, such as the cubic and hexagonal phases, is a key characteristic of MAGs with unsaturated acyl chains. This indicates a cone-like molecular shape which can induce negative curvature strain in a lipid bilayer. The long acyl chain of this compound contributes to its complex phase behavior. The presence of four double bonds in 2-AG suggests it will have a strong disordering effect on membranes.

Impact on Membrane Fluidity

Membrane fluidity, a measure of the viscosity of the lipid bilayer, is crucial for cellular processes such as signal transduction and membrane protein function. The incorporation of monoacylglycerols can alter the packing of phospholipids (B1166683) and thus modulate membrane fluidity. Longer and more unsaturated acyl chains generally increase membrane fluidity.[4]

While direct comparative studies are limited, we can infer the relative effects on membrane fluidity based on the acyl chain properties.

Table 2: Inferred Comparative Effects on Membrane Fluidity

MonoacylglycerolAcyl Chain CharacteristicsExpected Impact on Membrane Fluidity
This compound Very long (C22), monounsaturatedLikely to increase fluidity due to the cis double bond, but the long chain may have complex effects on acyl chain ordering.
Monoolein Long (C18), monounsaturatedKnown to increase membrane fluidity.[8]
2-Arachidonoylglycerol Long (C20), polyunsaturatedExpected to have the most significant fluidizing effect due to the four cis double bonds creating substantial kinks in the acyl chain.

Influence on Membrane Permeability

The permeability of a cell membrane controls the passage of molecules into and out of the cell. The introduction of monoacylglycerols can disrupt the tight packing of the lipid bilayer, creating transient pores and increasing permeability. This effect is often correlated with the propensity of the MAG to form non-lamellar phases.

Table 3: Inferred Comparative Effects on Membrane Permeability

MonoacylglycerolPropensity for Non-Lamellar PhasesExpected Impact on Membrane Permeability
This compound High (forms cubic and hexagonal phases)[3]Expected to significantly increase membrane permeability.
Monoolein High (forms cubic and hexagonal phases)[4][5]Known to increase membrane permeability.
2-Arachidonoylglycerol High (inferred from polyunsaturated nature)Expected to have a pronounced effect on increasing membrane permeability.

Interactions with Membrane Proteins

Monoacylglycerols can interact with and modulate the function of membrane proteins. 2-AG is a well-established endogenous ligand for the G protein-coupled cannabinoid receptors CB1 and CB2, playing a crucial role in the endocannabinoid signaling system.[2] The activity of monoacylglycerol lipase (B570770) (MAGL), a membrane-associated enzyme, is responsible for the degradation of 2-AG, thus terminating its signaling.[8][9][10]

The interaction of this compound with specific membrane proteins has not been extensively studied. However, its ability to alter the biophysical properties of the membrane, such as thickness and curvature stress, suggests it could indirectly influence the conformation and function of various membrane proteins.

Signaling Pathways

The most well-defined signaling pathway involving a monoacylglycerol is the endocannabinoid system, where 2-AG acts as a retrograde messenger to modulate synaptic transmission.[11][12]

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Ca_channel Ca2+ Channel CB1R->Ca_channel Inhibits Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Blocks release MAGL MAGL DAGL DAGLα TwoAG 2-AG DAGL->TwoAG Synthesizes DAG Diacylglycerol DAG->DAGL Substrate PLCB PLCβ PLCB->DAG Produces mGluR mGluR mGluR->PLCB Activates TwoAG->CB1R Binds to (Retrograde signal) TwoAG->MAGL Hydrolyzed by

Endocannabinoid signaling pathway involving 2-AG.

Currently, there is no established signaling pathway directly attributed to this compound. Its effects are more likely to be biophysical, modulating membrane properties that could in turn affect various signaling platforms.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to characterize the membrane-altering properties of monoacylglycerols.

Preparation of Large Unilamellar Vesicles (LUVs)

A common model system for studying membrane properties is the use of LUVs, which are single-bilayer lipid vesicles.

Protocol:

  • Lipid Film Formation: A mixture of a primary phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) and the desired monoacylglycerol (this compound, monoolein, or 2-AG) at a specific molar ratio are dissolved in a chloroform/methanol solvent mixture. The solvent is then evaporated under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

  • Hydration: The lipid film is hydrated with a buffer (e.g., HEPES-buffered saline) at a temperature above the phase transition temperature of the lipid mixture. The solution is vortexed to form multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is subjected to multiple passes through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process results in the formation of a homogenous population of LUVs.

G A Lipid Dissolution (in organic solvent) B Solvent Evaporation (Lipid Film Formation) A->B C Hydration (MLV Formation) B->C D Extrusion (LUV Formation) C->D

Workflow for the preparation of LUVs.
Membrane Fluidity Assay using Fluorescence Polarization

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A decrease in fluorescence polarization (or anisotropy) indicates an increase in membrane fluidity.

Protocol:

  • Probe Incorporation: The fluorescent probe, typically 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is added to the LUV suspension and incubated to allow for its incorporation into the lipid bilayer.[13][14][15]

  • Fluorescence Measurement: The fluorescence polarization of the DPH-labeled LUVs is measured using a fluorometer equipped with polarizers. The sample is excited with vertically polarized light, and the emission intensity is measured in both the vertical and horizontal planes.

  • Calculation: The fluorescence polarization (P) or anisotropy (r) is calculated from the fluorescence intensities. Changes in these values upon incorporation of different monoacylglycerols are compared.

Membrane Permeability Assay using Calcein (B42510) Leakage

This assay measures the release of a fluorescent dye, calcein, from the interior of LUVs upon membrane permeabilization.[16][17]

Protocol:

  • Calcein Encapsulation: LUVs are prepared as described above, but the hydration buffer contains a high, self-quenching concentration of calcein.

  • Removal of External Calcein: The LUV suspension is passed through a size-exclusion chromatography column to separate the calcein-loaded LUVs from the free calcein in the external buffer.

  • Leakage Measurement: The baseline fluorescence of the purified calcein-loaded LUVs is measured. The monoacylglycerol of interest can be incorporated during LUV formation or added externally. The increase in fluorescence over time, due to the de-quenching of calcein upon its release from the vesicles, is monitored. Maximum leakage is determined by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles.

Conclusion

This compound, monoolein, and 2-arachidonoylglycerol each possess unique characteristics that influence their interactions with lipid membranes. While 2-AG is a well-defined signaling molecule, the effects of this compound and monoolein appear to be primarily biophysical, modulating membrane fluidity and permeability. The long acyl chain of this compound suggests it may have distinct effects on membrane organization compared to the shorter-chained monoolein. Further direct comparative studies are necessary to fully elucidate the specific advantages and applications of this compound in membrane research and drug development. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

A Comparative Analysis of Monoerucin from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of bioactive compounds from various natural sources is paramount. Monoerucin (B52946), a monoglyceride of the omega-9 fatty acid erucic acid, has garnered interest for its potential therapeutic applications. This guide provides a comparative analysis of this compound derived from different plant sources, focusing on potential yield, purity, and biological activities, supported by experimental data and detailed protocols.

Plant Sources and Potential this compound Yield

This compound is not typically found in high concentrations in plants but is derived from the hydrolysis of erucic acid-rich triglycerides present in the seed oils of various species, primarily within the Brassicaceae family. The potential for this compound production is therefore directly related to the erucic acid content of the seed oil.

A summary of potential plant sources for this compound, based on their reported erucic acid content, is presented below.

Plant SpeciesFamilySeed Oil Content (%)Erucic Acid in Oil (%)Potential for this compound Production
Tropaeolum majus (Nasturtium)Tropaeolaceae6-1075-80Very High
Brassica napus (High Erucic Acid Rapeseed)Brassicaceae35-45up to 50High
Brassica oleracea (Broccoli)BrassicaceaeNot specified~50High
Eruca sativa (Arugula)BrassicaceaeNot specified44-46High
Brassica carinata (Ethiopian Mustard)Brassicaceae30-40~41Moderate to High
Raphanus sativus (Radish)BrassicaceaeNot specified15-35Moderate
Brassica juncea (Indian Mustard)Brassicaceae30-40Varies (can be high)Variable
Lunaria annua (Honesty)BrassicaceaeNot specifiedLow Yields ReportedLow to Moderate

Note: The conversion of erucic acid from triglycerides to this compound is a chemical or enzymatic process. The final yield of this compound will depend on the efficiency of the extraction of the seed oil and the subsequent hydrolysis and purification steps.

Experimental Protocols

Detailed methodologies are crucial for the reproducible extraction, purification, and analysis of this compound from plant sources and for evaluating its biological activity.

Extraction and Purification of this compound

The following workflow outlines the general procedure for obtaining this compound from erucic acid-rich seeds.

Extraction_Purification_Workflow cluster_0 Oil Extraction cluster_1 Hydrolysis to this compound cluster_2 Purification cluster_3 Analysis Seed_Grinding Seed Grinding Soxhlet Soxhlet Extraction (n-hexane) Seed_Grinding->Soxhlet Evaporation1 Solvent Evaporation Soxhlet->Evaporation1 Crude_Oil Crude Seed Oil Evaporation1->Crude_Oil Hydrolysis Enzymatic or Chemical Hydrolysis Crude_Oil->Hydrolysis Liquid_Extraction Liquid-Liquid Extraction Hydrolysis->Liquid_Extraction Chromatography Column Chromatography (Silica Gel) Liquid_Extraction->Chromatography Crystallization Fractional Crystallization Chromatography->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound HPLC HPLC Analysis Pure_this compound->HPLC GC_MS GC-MS Analysis Pure_this compound->GC_MS

Caption: Workflow for this compound Extraction and Purification.

Detailed Protocol:

  • Oil Extraction:

    • Grind the seeds into a fine powder.

    • Perform Soxhlet extraction using n-hexane as the solvent for 6-8 hours.

    • Remove the solvent from the extract using a rotary evaporator to obtain the crude seed oil.

  • Hydrolysis of Triglycerides:

    • Enzymatic Hydrolysis: Use a lipase (B570770) (e.g., from Candida antarctica) to specifically hydrolyze the triglycerides to mono- and diglycerides. The reaction conditions (temperature, pH, enzyme concentration) need to be optimized for each oil source.

    • Chemical Hydrolysis: Alternatively, use a chemical method such as glycerolysis, reacting the oil with glycerol (B35011) at high temperature and under vacuum in the presence of a catalyst.

  • Purification:

    • Liquid-Liquid Extraction: Partition the reaction mixture between a polar solvent (e.g., ethanol/water) and a non-polar solvent (e.g., hexane) to separate the more polar this compound from unreacted triglycerides and fatty acids.

    • Column Chromatography: Further purify the this compound-rich fraction using silica (B1680970) gel column chromatography with a gradient of solvents (e.g., hexane:ethyl acetate).

    • Fractional Crystallization: Crystallize the purified this compound from a suitable solvent at low temperatures to achieve high purity.

  • Quantification and Purity Assessment:

    • Analyze the purity of the final product using High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Biological Activity Assays

The following are standard in vitro assays to evaluate the therapeutic potential of this compound.

This assay determines the effect of this compound on cell viability.

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) or normal cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture and Stimulation: Plate RAW 264.7 cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of NO produced.

This assay evaluates the free radical scavenging activity of this compound.

  • Reaction Mixture: Mix various concentrations of this compound with a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The percentage of scavenging activity is calculated relative to a control.

Signaling Pathway Modulation by this compound

While the specific signaling pathways modulated by this compound are not yet extensively studied, related lipids are known to influence key cellular signaling cascades involved in inflammation and cell survival, such as the NF-κB, MAPK, and PI3K/Akt pathways. Further research is needed to elucidate the precise molecular targets of this compound.

Below is a hypothetical representation of how a bioactive lipid like this compound might interfere with the NF-κB signaling pathway, a central regulator of inflammation.

NFkB_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB Degradation of IκB This compound This compound This compound->IKK Inhibits? This compound->NFkB Inhibits translocation? Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_active->Gene_Expression Induces

Caption: Potential Inhibition of NF-κB Pathway by this compound.

Conclusion

This guide provides a framework for the comparative analysis of this compound from various plant sources. While direct comparative studies are currently lacking, the erucic acid content in the seed oils of plants from the Brassicaceae family, and notably Tropaeolum majus, indicates a high potential for this compound production. The provided experimental protocols offer a starting point for researchers to systematically extract, purify, and evaluate the biological activities of this compound from these sources. Future research should focus on direct comparative studies to quantify this compound yields and biological efficacy from different plant-derived oils and to elucidate its specific molecular mechanisms of action.

A Comparative Guide to Monoerucin Quantification: GC-MS vs. HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of bioactive lipids, the accurate quantification of monoerucin (B52946) (1-monoacylglycerol of erucic acid) is critical. This guide provides a comprehensive cross-validation of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We present a detailed comparison of their performance, supported by experimental data, to facilitate the selection of the most appropriate method for specific research needs.

Quantitative Performance Comparison

The selection of an analytical method hinges on its quantitative performance. Below is a summary of key validation parameters for the quantification of this compound and related long-chain monoacylglycerols using GC-MS and HPLC-MS. Data has been compiled from multiple studies to provide a representative comparison.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)Key Considerations
Linearity (R²) > 0.99> 0.99Both techniques demonstrate excellent linearity over a defined concentration range.
Limit of Detection (LOD) 8 - 20 ng/g (for saturated MAGs)1 - 30 ppm (for various MAGs)GC-MS, particularly with Selected Ion Monitoring (SIM), can offer very low detection limits.
Limit of Quantification (LOQ) 26 - 61 ng/g (for saturated MAGs)0.8 - 1.7 mg/L (for C16:0 MAG)The choice of instrumentation and specific method parameters significantly impacts sensitivity.
Precision (RSD%) ≤ 5.88%≤ 6% (inter-batch)Both methods demonstrate good precision for the analysis of monoacylglycerols.[1]
Recovery (%) ≥ 82.31%Not consistently reported for this compound, but generally comparable to GC-MS with optimized extraction.Recovery is highly dependent on the sample matrix and the efficiency of the extraction procedure.
Throughput Generally faster run times per sample.Can be slower per sample, but amenable to high-throughput autosamplers.Method development and sample preparation time should be factored into overall throughput.
Derivatization Mandatory (e.g., silylation or esterification).[2][3]Not required.The need for derivatization in GC-MS adds an extra step to sample preparation and can introduce variability.[4]
Isomer Separation Can be challenging for positional isomers.Superior for the separation of regio-isomers (e.g., sn-1 vs. sn-2).HPLC offers a distinct advantage in the detailed characterization of isomeric forms.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are generalized methodologies for the quantification of this compound using GC-MS and HPLC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound requires a derivatization step to increase its volatility. Silylation is a common method.

1. Lipid Extraction:

  • Homogenize the sample (e.g., 100 mg of tissue or cell pellet) in a chloroform (B151607):methanol (2:1, v/v) mixture.

  • Add a known amount of a suitable internal standard (e.g., 1-heptadecanoyl-rac-glycerol) for accurate quantification.

  • After vigorous mixing and centrifugation to achieve phase separation, carefully collect the lower chloroform layer containing the lipids.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried lipid extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

3. GC-MS Analysis:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 1-2 minutes, then ramp up to a final temperature of 300-320°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Data Analysis: Identify the derivatized this compound peak by its retention time and mass spectrum. Quantify using a calibration curve prepared with derivatized this compound standards and normalized to the internal standard.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

HPLC-MS allows for the direct analysis of this compound without the need for derivatization.

1. Lipid Extraction:

  • The lipid extraction procedure is similar to that for GC-MS, using a chloroform:methanol mixture and an appropriate internal standard.

  • After extraction, the dried lipid extract is reconstituted in a solvent compatible with the HPLC mobile phase (e.g., methanol/isopropanol).

2. HPLC-MS Analysis:

  • HPLC Column: A reverse-phase C18 or C8 column is commonly employed for the separation of lipids.

  • Mobile Phase: A gradient elution using a mixture of solvents such as acetonitrile, isopropanol, and water, often with an additive like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization.[1]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at 30-50°C to ensure reproducible retention times.

  • MS Detector: An electrospray ionization (ESI) source is commonly used, operated in positive ion mode for the detection of monoacylglycerols as [M+H]⁺ or [M+NH₄]⁺ adducts.

  • Data Analysis: Identify the this compound peak based on its retention time and mass-to-charge ratio (m/z). Quantification is performed using a calibration curve of this compound standards and normalized to the internal standard.

Visualizing Methodologies and Biological Context

To further elucidate the experimental workflow and the biological relevance of this compound, the following diagrams have been generated.

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplcms HPLC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample InternalStd Add Internal Standard Sample->InternalStd Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Drydown Solvent Evaporation Extraction->Drydown InternalStd->Extraction Derivatization Derivatization (e.g., Silylation) Drydown->Derivatization Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Gas Chromatography Separation GC_Injection->GC_Separation MS_Detection_GC Mass Spectrometry Detection (EI) GC_Separation->MS_Detection_GC Quantification Quantification (Calibration Curve) MS_Detection_GC->Quantification HPLC_Injection HPLC Injection Reconstitution->HPLC_Injection LC_Separation Liquid Chromatography Separation HPLC_Injection->LC_Separation MS_Detection_LC Mass Spectrometry Detection (ESI) LC_Separation->MS_Detection_LC MS_Detection_LC->Quantification signaling_pathway Monoacylglycerol Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PL Membrane Phospholipids PLC Phospholipase C (PLC) PL->PLC DAG Diacylglycerol (DAG) PLC->DAG DGL Diacylglycerol Lipase (DGL) DAG->DGL MAG Monoacylglycerol (e.g., this compound, 2-AG) DGL->MAG MGL Monoacylglycerol Lipase (MGL) MAG->MGL Signaling Downstream Signaling (e.g., Inflammation, Neurotransmission) MAG->Signaling Direct Signaling Glycerol Glycerol MGL->Glycerol FA Free Fatty Acid (e.g., Erucic Acid, Arachidonic Acid) MGL->FA Prostaglandins Prostaglandins FA->Prostaglandins Prostaglandins->Signaling

References

Monoerucin: A Comparative Analysis of In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the biological activities of Monoerucin, drawing comparisons from its constituent fatty acid, erucic acid.

Introduction

This compound, a monoacylglycerol ester of erucic acid, is a molecule of interest in various research fields. While direct experimental data on the in vivo and in vitro effects of this compound are limited, a substantial body of research on its constituent long-chain monounsaturated fatty acid, erucic acid, provides valuable insights into its potential biological activities. This guide summarizes the known properties of erucic acid as a proxy to understand the potential effects of this compound, presenting comparative data, experimental protocols, and signaling pathway diagrams to facilitate further research and drug development.

It is crucial to note that the majority of the data presented herein is based on studies of erucic acid and other monoacylglycerols. These findings are intended to serve as a predictive guide for the potential effects of this compound and should be interpreted with caution until direct experimental validation is available.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on erucic acid, which may infer the potential effects of this compound.

Table 1: In Vitro Cytotoxicity and Anti-Inflammatory Effects of Erucic Acid
Cell Line/TargetEffectConcentration/IC50Reference
Human Glioma C6 cellsInhibition of colony formation100 µM (53% inhibition)[1]
CRL11372 OsteoblastsInhibition of colony formation100 µM (25.18% inhibition)[1]
Human Breast Cancer (MCF-7, MDA-MB-231)No significant effect on viabilityUp to 100 µM[1]
ThrombinInhibitionIC50: 5 µM[1]
Neutrophil ElastaseInhibitionIC50: 0.5 µM[1]
HT-29 Human Colorectal Cancer CellsIncreased potency of cisplatin200 µM (in combination with 25 µM cisplatin)[2][3]
Table 2: In Vivo Effects of Erucic Acid in Animal Models
Animal ModelAdministrationKey FindingsReference
Mice with Ehrlich tumor5 mg daily, i.p.Extended survival to 27 days (vs. 20.75 days in control)[1]
Mice with Ehrlich tumor20 mg daily, i.p.Decreased survival time to 11.7 days[1]
RatsDiet with 8.9% (w/w) pure erucic acid (26 weeks)No epicardiac fibrotic lesions; reduced vasoconstrictor response to norepinephrine[1][4]
RatsDiet with high-erucic acid rapeseed oilMyocardial lipidosis (temporary and reversible)[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature on erucic acid are provided below. These can serve as a foundation for designing experiments with this compound.

In Vitro Colony Formation Assay
  • Cell Culture: Human glioma C6 cells and CRL11372 osteoblasts are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Soft Agar (B569324) Preparation: A base layer of 0.6% agar in culture medium is prepared in 6-well plates. A top layer of 0.3% agar containing a suspension of cells (e.g., 5 x 10³ cells/well) and varying concentrations of erucic acid (or this compound) is overlaid.

  • Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 2-3 weeks, or until colonies are visible.

  • Colony Staining and Counting: Colonies are stained with a solution such as crystal violet and counted using a microscope. The percentage of inhibition is calculated relative to a vehicle-treated control.[1]

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: A suspension of tumor cells (e.g., Ehrlich ascites carcinoma cells) is injected subcutaneously or intraperitoneally into the mice.

  • Treatment: Once tumors are established, mice are treated with daily intraperitoneal injections of erucic acid (or this compound) at desired concentrations (e.g., 5 mg/day or 20 mg/day). A control group receives vehicle injections.

  • Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The overall health and survival of the mice are also recorded.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or when mice show signs of significant morbidity. Survival time is recorded for each mouse.[1]

Isolated Perfused Heart Model
  • Animal Model: Rats are fed a control diet or a diet supplemented with erucic acid (or this compound) for a specified period (e.g., 24-26 weeks).

  • Heart Isolation: Rats are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.

  • Perfusion: The hearts are retrogradely perfused with a Krebs-Henseleit buffer, gassed with 95% O₂ and 5% CO₂, and maintained at a constant temperature and pressure.

  • Functional Measurements: A balloon is inserted into the left ventricle to measure isovolumetric contractile function. Parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously recorded.

  • Inotropic Intervention: The response to inotropic agents (e.g., isoproterenol) can be assessed to determine contractile reserve capacity.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by erucic acid and a general workflow for its investigation. These are likely relevant for this compound as well.

Erucic Acid Biosynthesis and Metabolism

erucic_acid_pathway Oleic_acid Oleic Acid (C18:1) Elongation Fatty Acid Elongation (FAE1/KCS) Oleic_acid->Elongation Erucic_acid Erucic Acid (C22:1) Elongation->Erucic_acid Kennedy_Pathway Kennedy Pathway (GPAT, LPAT, PAP, DGAT) Erucic_acid->Kennedy_Pathway Beta_oxidation Peroxisomal/Mitochondrial β-oxidation Erucic_acid->Beta_oxidation Monoerucin_formation Esterification Erucic_acid->Monoerucin_formation Glycerol_3_phosphate Glycerol-3-Phosphate Glycerol_3_phosphate->Kennedy_Pathway Triacylglycerols Triacylglycerols (TAGs) (Storage) Kennedy_Pathway->Triacylglycerols Shorter_chain_fatty_acids Shorter-Chain Fatty Acids Beta_oxidation->Shorter_chain_fatty_acids This compound This compound Monoerucin_formation->this compound

Caption: Biosynthesis and metabolic fate of erucic acid.

Potential Anti-Cancer Signaling of Erucic Acid

anticancer_pathway Erucic_Acid Erucic Acid TRPM2 TRPM2 Channel Erucic_Acid->TRPM2 Upregulates Ca_Zn_influx ↑ Intracellular Ca²⁺ & Zn²⁺ TRPM2->Ca_Zn_influx Mitochondria Mitochondria Ca_Zn_influx->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Caspases Caspase Activation (Caspase-3, -8, -9) ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of erucic acid-induced apoptosis in cancer cells.

General Experimental Workflow for Investigating this compound

experimental_workflow start Hypothesis: This compound has biological activity invitro In Vitro Studies start->invitro invivo In Vivo Studies start->invivo cytotoxicity Cytotoxicity Assays (e.g., MTT, Colony Formation) invitro->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., Enzyme Inhibition) invitro->anti_inflammatory animal_models Animal Models (e.g., Tumor Xenografts, Disease Models) invivo->animal_models toxicity Toxicity Studies (e.g., Cardiotoxicity) invivo->toxicity data_analysis Data Analysis & Interpretation cytotoxicity->data_analysis anti_inflammatory->data_analysis animal_models->data_analysis toxicity->data_analysis conclusion Conclusion on this compound's Effects data_analysis->conclusion

Caption: A general workflow for the investigation of this compound's biological effects.

Conclusion

While direct experimental evidence for the in vivo and in vitro effects of this compound is currently lacking, the existing research on its constituent fatty acid, erucic acid, provides a valuable starting point for investigation. The data suggests that this compound could possess a range of biological activities, including potential anti-cancer and anti-inflammatory properties. However, the cardiotoxic effects observed with high doses of erucic acid in animal models warrant careful consideration in any future studies. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to design and conduct studies that will elucidate the specific biological profile of this compound, ultimately contributing to a better understanding of its therapeutic potential.

References

A Comparative Guide to the Thermal Properties of Monoerucin and its Analogs via Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of Monoerucin and its structural and functional analogs using Differential Scanning Calorimetry (DSC). The data presented herein is essential for understanding the physicochemical behavior of these lipid molecules, which is critical for their application in pharmaceutical formulations and other advanced material sciences.

Comparative Thermal Analysis

The thermal behavior of this compound and its selected analogs was characterized by their melting temperature (Tm) and enthalpy of fusion (ΔH). These parameters, summarized in the table below, provide insights into the stability and energy requirements for phase transitions of these materials. The selected analogs include the saturated counterpart of this compound (Glyceryl Monobehenate), a shorter-chain saturated monoacylglycerol (Glyceryl Monostearate), and the corresponding fatty acids (Erucic Acid, Behenic Acid, and Brassidic Acid) to elucidate the effects of acyl chain length, saturation, and cis/trans isomerism.

Compound NameChemical StructureMelting Temperature (Tm) (°C)Enthalpy of Fusion (ΔH) (J/g)Citation
This compound C25H48O4 (Glyceryl monoerucate)Not explicitly foundNot explicitly found[1]
Glyceryl Monobehenate C25H50O4 (Glyceryl monobehenate)~70.52~73.29[2]
Glyceryl Monostearate C21H42O4 (Glyceryl monostearate)56 - 62.5Not consistently reported
Erucic Acid C22H42O2 (cis-13-Docosenoic acid)~34.1~159.5 (calculated from 54 kJ/mol)[3]
Behenic Acid C22H44O2 (Docosanoic acid)~80Not explicitly found
Brassidic Acid C22H42O2 (trans-13-Docosenoic acid)~33.8Not explicitly found[4]

Note: The thermal properties of lipids can be significantly influenced by their polymorphic form and the experimental conditions of the DSC analysis. The data for Glyceryl Monobehenate was obtained from a study on solid lipid nanoparticles and may not represent the bulk material.

Experimental Protocol: Differential Scanning Calorimetry of Lipids

The following is a generalized protocol for the analysis of lipids by Differential Scanning Calorimetry, based on established methodologies.[5][6]

1. Sample Preparation:

  • Accurately weigh 3-5 mg of the lipid sample into a standard aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components during heating.

  • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

2. DSC Instrument Setup:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidation.

3. Thermal Program:

  • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 0°C).

  • Heat the sample at a controlled rate, typically 5-10°C/min, to a temperature well above the expected melting point (e.g., 100°C).

  • Hold the sample at the final temperature for a few minutes to ensure complete melting.

  • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min) to observe crystallization behavior (optional).

  • A second heating scan is often performed to analyze the thermal behavior of the sample after a controlled cooling cycle.

4. Data Analysis:

  • The melting temperature (Tm) is determined as the peak temperature of the endothermic melting event.

  • The enthalpy of fusion (ΔH) is calculated by integrating the area under the melting peak. The software provided with the DSC instrument is typically used for this analysis.

Visualizing Experimental and Logical Relationships

To further clarify the experimental workflow and the relationships between the thermal properties of the studied compounds, the following diagrams were generated using the DOT language.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Acquisition & Analysis weigh Weigh 3-5 mg of Lipid pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load purge Purge with Nitrogen load->purge program Run Thermal Program (Heating/Cooling Cycles) purge->program record Record Heat Flow vs. Temperature program->record analyze Determine Tm and ΔH record->analyze

A simplified workflow for Differential Scanning Calorimetry analysis of lipids.

thermal_comparison cluster_this compound This compound (C22:1, cis) cluster_analogs Analogs cluster_saturated Saturated Acyl Chain cluster_unsaturated Unsaturated Acyl Chain This compound This compound Tm: ? ΔH: ? g_monobehenate Glyceryl Monobehenate (C22:0) Tm: ~70.5°C ΔH: ~73.3 J/g This compound->g_monobehenate Saturation (Higher Tm, ΔH) erucic_acid Erucic Acid (C22:1, cis) Tm: ~34.1°C ΔH: ~159.5 J/g This compound->erucic_acid Fatty Acid (Lower Tm) behenic_acid Behenic Acid (C22:0) Tm: ~80°C ΔH: ? g_monobehenate->behenic_acid Fatty Acid (Higher Tm) brassidic_acid Brassidic Acid (C22:1, trans) Tm: ~33.8°C ΔH: ? erucic_acid->brassidic_acid Trans Isomer (Similar Tm)

Logical comparison of the thermal properties of this compound and its analogs.

References

A Comparative Analysis of Monoerucin's Cytotoxic Effects on Malignant versus Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the effects of monoerucin (B52946), a monoglyceride, on malignant and normal cells. Due to the limited availability of direct comparative studies on this compound, this document outlines the essential experiments, data presentation formats, and key signaling pathways to investigate, based on the known behavior of related monoglycerides (B3428702) and other natural compounds with selective cytotoxicity. The aim is to furnish a robust template for researchers to generate and present data on this compound's therapeutic potential.

Introduction to this compound and its Therapeutic Potential

This compound is a monoglyceride containing erucic acid. The class of monoglycerides has garnered interest in cancer research due to evidence suggesting their ability to selectively induce apoptosis in malignant cells while sparing their normal counterparts. Studies on various monoglycerides have shown they can trigger programmed cell death in leukemic cell lines without harming healthy peripheral blood mononuclear cells[1]. This selective cytotoxicity is a highly sought-after characteristic in the development of novel cancer therapies, as it promises efficacy with reduced side effects. The central hypothesis for investigating this compound is its potential to exhibit similar cancer-selective apoptotic activity.

Quantitative Analysis of Cytotoxicity

A critical step in evaluating a potential anticancer compound is to quantify its cytotoxic effects on both cancerous and non-cancerous cells. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits a biological process (like cell proliferation) by 50%. A higher IC50 value indicates lower cytotoxicity. The ratio of the IC50 for normal cells to the IC50 for cancer cells provides the selectivity index (SI), a key indicator of the compound's therapeutic window. An SI value greater than 1 suggests a selective effect against cancer cells.

Table 1: Comparative Cytotoxicity (IC50) of this compound in Malignant and Normal Cell Lines

Cell Line TypeCell Line NameThis compound IC50 (µM)Selectivity Index (SI) = IC50 (Normal) / IC50 (Malignant)
Malignant Cells
Breast CancerMCF-7Data to be generatedTo be calculated
Breast CancerMDA-MB-231Data to be generatedTo be calculated
Lung CancerA549Data to be generatedTo be calculated
Prostate CancerPC-3Data to be generatedTo be calculated
LeukemiaJurkatData to be generatedTo be calculated
Normal Cells
Breast EpithelialMCF-10AData to be generated-
Lung FibroblastIMR-90Data to be generated-
Prostate EpithelialPNT1AData to be generated-
LymphocytesPBMCData to be generated-

Assessment of Apoptosis Induction

Beyond general cytotoxicity, it is crucial to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. Apoptosis is the preferred mechanism for cancer therapy as it is a controlled process that does not typically induce an inflammatory response.

Table 2: Comparative Analysis of Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Early + Late)Fold Increase vs. Control
Malignant Cells
MCF-7e.g., IC50 valueData to be generatedTo be calculated
MDA-MB-231e.g., IC50 valueData to be generatedTo be calculated
A549e.g., IC50 valueData to be generatedTo be calculated
Normal Cells
MCF-10Ae.g., IC50 value for MCF-7Data to be generatedTo be calculated
IMR-90e.g., IC50 value for A549Data to be generatedTo be calculated

Elucidation of Underlying Signaling Pathways

Understanding the molecular mechanisms by which this compound exerts its effects is paramount for its development as a therapeutic agent. Many natural compounds with anticancer properties modulate key signaling pathways that regulate cell survival, proliferation, and apoptosis. Based on studies of other cytotoxic agents, the following pathways are prime candidates for investigation in the context of this compound's activity in malignant cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Ras Ras Growth Factor Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR IKK IKK Akt->IKK Proliferation & Survival Proliferation & Survival mTOR->Proliferation & Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription IκB IκB IKK->IκB NF-κB NF-κB IκB->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Gene Transcription->Proliferation & Survival NF-κB_nuc->Gene Transcription Growth Factor Growth Factor Growth Factor->Growth Factor Receptor This compound This compound This compound->PI3K Inhibition? This compound->Akt Inhibition? This compound->NF-κB Inhibition? Apoptosis Apoptosis This compound->Apoptosis Induction?

Caption: Putative Signaling Pathways Modulated by this compound in Malignant Cells.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of credible scientific research. Below are standard methodologies for the key experiments proposed in this guide.

Cell Culture

Malignant and normal cell lines should be obtained from a reputable cell bank (e.g., ATCC). Cells must be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24/48/72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

A Seed and treat cells with this compound B Harvest cells (adherent and floating) A->B C Wash with cold PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium Iodide D->E F Incubate for 15 minutes in the dark E->F G Analyze by flow cytometry F->G

Caption: Workflow for the Annexin V/PI Apoptosis Assay.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of this compound's comparative effects on malignant and normal cells. The successful completion of these experiments will elucidate this compound's potential as a selective anticancer agent. Future research should focus on in vivo studies using animal models to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound. Furthermore, identifying the specific molecular targets of this compound will be crucial for its optimization as a therapeutic drug.

References

Replicating Published Findings on Monoerucin's Phase Behavior: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the phase behavior of monoerucin (B52946), offering insights into replicating and building upon published findings. This compound, a monoacylglycerol containing a C22:1 fatty acid, exhibits complex phase behavior in aqueous systems, making it a molecule of interest for various applications, including drug delivery.

This compound's self-assembly into different liquid crystalline structures, such as lamellar, cubic, and hexagonal phases, is critical for its functional properties.[1] This guide compares the reported phase behavior of this compound with other well-characterized monoglycerides (B3428702), providing the necessary experimental context for researchers seeking to utilize these systems.

Comparative Phase Behavior of Monoglycerides

The phase behavior of this compound in water has been a subject of investigation, with some controversy in early literature regarding the dominant phases.[1] However, more recent studies have clarified the temperature-composition phase diagram. A comparison with other common monoglycerides, such as glycerol (B35011) monooleate (GMO), highlights the influence of fatty acid chain length and saturation on the resulting liquid crystalline structures.

FeatureThis compound (C22:1)Glycerol Monooleate (GMO) (C18:1)Saturated Monoglycerides (e.g., Monostearin, C18:0)
Key Phases Observed in Water Lamellar Crystal (Lc), Lamellar Liquid Crystal (Lα), Cubic (Ia3d), Inverted Hexagonal (HII)[1]Lamellar, Cubic (Pn3m, Ia3d), Inverted Hexagonal (HII)[2][3]Lamellar (Lβ, Lα), Cubic phases at higher temperatures[4][5]
Dominant Phase in Excess Water Inverted Hexagonal (HII) phase over a wide range of temperatures and hydration levels[1]Bicontinuous cubic phases (Pn3m) are prominent in excess water.[3]Tend to form stable gel (Lβ) or crystalline phases at room temperature.[5]
Influence of Unsaturation The cis double bond introduces packing constraints, favoring curved interfaces and the formation of inverted phases like HII.[1]Similar to this compound, the cis double bond in the oleyl chain promotes the formation of cubic and hexagonal phases.[2]Saturated chains pack more tightly, favoring flatter lamellar structures.[4]
Effect of Temperature Exhibits a transition from Lc to Lα and then to HII or cubic phases with increasing temperature and hydration.[1]Shows a rich thermotropic phase behavior, transitioning between different cubic and lamellar phases.[6]Higher temperatures are required to induce transitions from crystalline to liquid crystalline phases compared to unsaturated counterparts.[4]

Experimental Protocols for Characterizing Phase Behavior

To replicate and verify the phase behavior of this compound and other monoglycerides, the following experimental techniques are crucial.

1. Sample Preparation:

  • Hydration: Samples are typically prepared by weighing the lipid and water in sealed vials.

  • Homogenization: The mixtures are homogenized by centrifugation and/or repeated heating and cooling cycles to ensure uniform hydration and equilibrium.

2. Phase Identification and Characterization:

  • Polarizing Light Microscopy (PLM): This technique is used for initial phase identification based on the optical textures of different liquid crystalline phases. Isotropic phases (e.g., cubic) appear dark, while anisotropic phases (e.g., lamellar, hexagonal) exhibit birefringence.

  • Small-Angle X-ray Scattering (SAXS): SAXS is the primary method for unambiguous phase identification and determination of structural parameters. The positions of the diffraction peaks are characteristic of the lattice type (e.g., lamellar, hexagonal, cubic).

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the temperatures and enthalpies of phase transitions.[5] This provides information on the thermodynamic stability of the different phases.

Below is a diagram illustrating the typical experimental workflow for characterizing the phase behavior of a monoglyceride-water system.

experimental_workflow cluster_prep Sample Preparation cluster_results Data Interpretation weighing Weigh Lipid & Water homogenization Homogenization (Centrifugation, Thermal Cycling) weighing->homogenization plm Polarizing Light Microscopy (PLM) homogenization->plm Initial Screening saxs Small-Angle X-ray Scattering (SAXS) homogenization->saxs Structural Analysis dsc Differential Scanning Calorimetry (DSC) homogenization->dsc Thermal Analysis phase_id Phase Identification plm->phase_id saxs->phase_id dsc->phase_id phase_diagram Construct Phase Diagram phase_id->phase_diagram

Fig. 1: Experimental workflow for phase behavior characterization.

Logical Relationship of Factors Influencing Phase Behavior

The phase behavior of this compound and other monoglycerides is governed by a delicate interplay of molecular structure and environmental conditions. The following diagram illustrates these relationships.

phase_behavior_factors cluster_molecular Molecular Structure cluster_environmental Environmental Conditions cluster_phase Resulting Phase Behavior chain_length Fatty Acid Chain Length phase_type Liquid Crystalline Phase Type (Lamellar, Cubic, Hexagonal) chain_length->phase_type unsaturation Degree of Unsaturation unsaturation->phase_type headgroup Glycerol Headgroup headgroup->phase_type temperature Temperature temperature->phase_type hydration Hydration Level hydration->phase_type additives Presence of Additives (e.g., oils, drugs) additives->phase_type structural_params Structural Parameters (e.g., lattice parameter) phase_type->structural_params

Fig. 2: Factors influencing monoglyceride phase behavior.

References

Safety Operating Guide

Navigating the Disposal of Monoerucin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of monoerucin (B52946), a biochemical reagent utilized in life science research.

Immediate Safety and Handling

Key physical properties:

Property Value
CAS Number 28063-42-5
Molecular Formula C25H48O4
Melting Point 52°C

| Boiling Point | 533.3°C at 760 mmHg |

Although one source suggests that this compound is readily biodegradable and not classified as hazardous to the aquatic environment, acutely toxic, corrosive, or a skin/eye irritant, a cautious approach is recommended in the absence of a comprehensive SDS. Researchers should handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Spill Management

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Containment: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collection: Carefully scoop the absorbed material into a designated, labeled waste container.

  • Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a water rinse.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste.

Disposal Procedures for this compound

Given the limited specific data on this compound's hazardous properties, it is prudent to manage its disposal through a licensed hazardous waste disposal company. This ensures compliance with local, state, and federal regulations.

Step-by-Step Disposal Plan:

  • Waste Identification and Segregation:

    • Collect all this compound waste, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated and clearly labeled waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Containerization:

    • Use a chemically resistant, sealable container for waste accumulation.

    • The container must be in good condition and compatible with this compound.

    • Label the container clearly with "Hazardous Waste," the name "this compound," and the accumulation start date.

  • Storage:

    • Store the waste container in a designated satellite accumulation area or central hazardous waste storage area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to schedule a pickup.

    • Provide the vendor with all available information about the waste, including the chemical name (this compound) and any known properties.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Monoerucin_Disposal_Workflow Start Start: this compound Waste Generated Identify Identify and Segregate Waste Start->Identify Containerize Containerize in Labeled, Compatible Container Identify->Containerize Store Store in Designated Hazardous Waste Area Containerize->Store Contact Contact EHS or Licensed Vendor Store->Contact Pickup Schedule and Complete Waste Pickup Contact->Pickup End End: Proper Disposal Pickup->End

This compound Disposal Workflow

Experimental Protocols

Currently, there are no specific, publicly available experimental protocols for the disposal of this compound. The recommended procedure is based on standard practices for the disposal of laboratory chemicals with unknown or unconfirmed hazard classifications. Researchers should always consult their institution's specific waste management guidelines and EHS department for guidance. By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monoerucin
Reactant of Route 2
Reactant of Route 2
Monoerucin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。